Aurothiomalate
Description
Sodium this compound is a gold compound that is used for its immunosuppressive anti-rheumatic effects. Gold Sodium Thiomalate is supplied as a solution for intramuscular injection containing 50 mg of Gold Sodium Thiomalate per mL. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Properties
Key on ui mechanism of action |
The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. |
|---|---|
CAS No. |
33796-26-8 |
Molecular Formula |
C4H5AuO4S |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
XJHSMFDIQHVMCY-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)O)[S-])C(=O)O.[Au+] |
Canonical SMILES |
C(C(C(=O)O)[S-])C(=O)O.[Au+] |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Foundational & Exploratory
Aurothiomalate's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide
Introduction
Sodium aurothiomalate, a gold-containing compound, has historically been a significant therapeutic agent in the management of rheumatoid arthritis (RA).[1][2] As a member of the disease-modifying antirheumatic drugs (DMARDs), its primary function is not merely symptomatic relief but to alter the underlying disease process, thereby slowing the progression of joint damage.[2][3] While newer biologic agents have become more prominent, a deep understanding of this compound's mechanism provides valuable insights into the pathophysiology of RA and the fundamental principles of immunomodulatory therapy. This technical guide synthesizes current knowledge on the molecular and cellular mechanisms by which this compound exerts its anti-arthritic effects, intended for researchers, scientists, and professionals in drug development.
The pathogenesis of rheumatoid arthritis is characterized by a complex interplay of immune cells leading to chronic inflammation of the synovial membrane, cartilage degradation, and bone erosion.[4] Key cellular players include macrophages, T-lymphocytes, and synovial fibroblasts, which produce a cascade of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][4] this compound's therapeutic efficacy stems from its ability to interfere with multiple facets of this inflammatory cascade. Its action is pleiotropic, impacting intracellular signaling pathways, enzyme function, and the activity of key immune cells.[1][3]
Core Mechanisms of Action
This compound's effects are multifaceted, primarily revolving around the modulation of immune cell function and the interruption of pro-inflammatory signaling cascades.
Inhibition of Pro-inflammatory Signaling Pathways
Two of the most critical signaling pathways in RA pathogenesis are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] this compound has been shown to target both.
a) NF-κB Pathway Inhibition
The NF-κB transcription factor is a master regulator of genes involved in inflammation and immunity.[6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[7] Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation.[7] This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including those for TNF-α, IL-1, and IL-6.[1][7]
Gold compounds, including this compound, have been demonstrated to be potent inhibitors of the NF-κB pathway.[8][9] The mechanism involves the direct inhibition of the IKK complex.[6][8] Specifically, the gold(I) ion has been shown to interact with and modify a critical cysteine residue (Cys-179) in the activation loop of the IKKβ subunit.[6][8] This modification prevents the activation of the kinase, thereby blocking the entire downstream cascade, preventing IκB degradation and subsequent NF-κB activation.[8][10][11] This inhibitory action is a cornerstone of this compound's anti-inflammatory effect.[9][12]
b) MAPK Pathway Modulation
The p38 MAPK pathway is another crucial signaling cascade in RA, regulating the production of inflammatory mediators like COX-2, matrix metalloproteinases (MMPs), and IL-6.[5][13] Activation of this pathway is strongly associated with the inflammatory and destructive processes in arthritic joints.[5][14]
This compound exerts an inhibitory effect on this pathway through a novel mechanism: the upregulation of MAPK Phosphatase 1 (MKP-1).[13] MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 MAPK.[13] By increasing the expression of MKP-1, this compound leads to reduced phosphorylation (activation) of p38 MAPK.[13] This, in turn, suppresses the downstream expression of key inflammatory and tissue-degrading molecules, including COX-2, MMP-3, and IL-6, contributing to its anti-inflammatory and cartilage-protective effects.[13]
Effects on Immune Cells
This compound directly modulates the function of key immune cells involved in RA.
-
Macrophages: These cells are central to the inflammatory response in RA.[1] this compound has been shown to accumulate in macrophages and suppress their phagocytic activity.[3][15] It can also inhibit the release of inflammatory cytokines like TNF-α and IL-1 from these cells.[1] Furthermore, it may interfere with lysosomal enzyme activity within macrophages, which are involved in tissue degradation.[3][16]
-
T-Lymphocytes: T-cells play a crucial role in the autoimmune response. This compound can inhibit T-cell activation and proliferation.[17][18] Studies have shown it can interfere with the response of T-cells to Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, partly by inhibiting the expression of the IL-2 receptor.[17] Additionally, sodium this compound (but not auranofin) was found to inhibit the activity of Protein Kinase C (PKC) in T-cells, a critical enzyme in the T-cell activation signaling pathway.[19]
-
Chondrocytes: In joint cartilage, this compound has been shown to inhibit the expression of cyclooxygenase 2 (COX-2), matrix metalloproteinase 3 (MMP-3), and interleukin-6 (IL-6) in chondrocytes, which are key mediators of cartilage destruction and inflammation.[13]
Thiol-Related Mechanisms
The structure of this compound contains a thiol group (thiomalate), which is crucial to its activity.[20] In patients with RA, there is an increased level of reactive aldehydes and a depletion of free thiol pools.[20][21] Reactive aldehydes are cytotoxic and can contribute to cell destruction in the joints.[21] this compound can act by directly sequestering these harmful aldehydes and by augmenting the body's depleted intracellular thiol pools, thereby reducing oxidative stress and protecting cells from damage.[20][21]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound.
Table 1: Effects of this compound on Cellular Functions
| Cell Type/System | Parameter Measured | Effect of this compound | Concentration/Dose | Reference |
| Rat Lymphocytes | Mycoplasma-induced activation | Dose-dependent inhibition | 10 to 150 µg/mL | [22] |
| Human T-cells | IL-2 stimulated proliferation (³HTdR) | Inhibition | Not specified | [17] |
| Human T-cells | PHA-stimulated IL-2 receptor expression | Inhibition | Not specified | [17] |
| Jurkat T-cells | Protein Kinase C (PKC) activity | Dose-dependent inhibition | Pharmacologically relevant | [19] |
| Mouse Macrophages | Nitric Oxide (NO) production | Reduction | High concentrations | [9] |
| Mouse Macrophages | Nitric Oxide (NO) production | Stimulation | Low concentrations | [9] |
| Rat Alveolar Macrophages | β-glucuronidase, acid phosphatase activity | Inhibition (1 day post-injection) | 50 mg/kg (single dose) | [15] |
| Rat Alveolar Macrophages | β-glucuronidase, acid phosphatase activity | Elevation (4-12 days post-injection) | 50 mg/kg (single dose) | [15] |
| RA Synovial Tissue Cells | Zymosan-stimulated ROS generation | No inhibition | Not specified | [23] |
Table 2: Clinical Efficacy and Withdrawal Data (Comparative Studies)
| Study | Drug Arms | Duration | Reason for Withdrawal | Key Finding | Reference |
| Harth et al., 1987 | Auranofin vs. Sodium this compound (SATM) | 2 years | Adverse reactions more common with SATM; Insufficient response more common with Auranofin | Only 40% of patients completed 2 years of treatment in either group. | [24] |
| Williams et al., 1983 | Auranofin vs. SATM vs. Placebo | 20 weeks | Withdrawals for adverse effects 5 times more frequent with SATM than Auranofin. | Both gold compounds were superior to placebo. SATM showed slightly greater efficacy than auranofin. | [25] |
| Berglof et al., 1982 | Auranofin vs. SATM | > 6 months | Diarrhea most common with Auranofin; Rash most common with SATM. | Improvement was noted in both treatment groups. | [26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.
Protocol 1: In Vitro Kinase Assay for IKKβ Inhibition
This protocol is a generalized representation of methods used to test direct inhibition of IKK by gold compounds.[6][8]
-
Expression and Purification of IKKβ:
-
The cDNA for human IKKβ is cloned into an expression vector (e.g., pGEX) with a tag (e.g., GST) for purification.
-
The vector is transformed into E. coli (e.g., BL21 strain).
-
Protein expression is induced (e.g., with IPTG).
-
Cells are lysed, and the tagged IKKβ protein is purified from the lysate using affinity chromatography (e.g., glutathione-sepharose beads).
-
-
Kinase Reaction:
-
The reaction is set up in a kinase buffer containing ATP (including radiolabeled [γ-³²P]ATP), a magnesium salt (MgCl₂), and a known IKKβ substrate (e.g., a GST-IκBα fusion protein).
-
Purified IKKβ enzyme is added to the reaction mixture.
-
This compound is added at a range of concentrations to different reaction tubes. A control tube with vehicle (e.g., DMSO) is included.
-
The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Analysis of Substrate Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
Proteins are separated by size using SDS-PAGE.
-
The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled, phosphorylated substrate.
-
The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry to determine the level of kinase inhibition at each this compound concentration.
-
Protocol 2: Cellular Assay for MAPK Pathway Modulation in Chondrocytes
This protocol outlines the steps to investigate the effect of this compound on MKP-1 expression and p38 phosphorylation in a cellular context.[13]
-
Cell Culture:
-
Immortalized murine H4 chondrocytes or primary human chondrocytes are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The medium is then replaced with low-serum medium for a period of serum starvation to reduce basal signaling activity.
-
Cells are pre-treated with various concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).
-
Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation, or a longer period (e.g., 1-2 hours) to measure MKP-1 protein expression.
-
-
Protein Extraction and Western Blot Analysis:
-
Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, MKP-1, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified to determine the relative changes in protein expression and phosphorylation.
-
Conclusion
The mechanism of action of sodium this compound in rheumatoid arthritis is complex and pleiotropic, reflecting the intricate nature of the disease itself. Its efficacy arises from a coordinated suppression of the immune system at multiple levels. The core of its action lies in the inhibition of the master inflammatory regulator NF-κB, achieved through direct targeting of the IKK complex. This is complemented by a distinct mechanism involving the upregulation of the phosphatase MKP-1, leading to the inactivation of the p38 MAPK pathway and a subsequent reduction in inflammatory and degradative enzymes. Furthermore, this compound directly impairs the function of key immune cells, including macrophages and T-lymphocytes, and may also mitigate cellular damage by restoring thiol balance.
While the use of this compound has declined with the advent of targeted biologic therapies, the study of its molecular mechanisms continues to provide invaluable knowledge for the field of rheumatology. It highlights fundamental inflammatory pathways that remain critical targets for modern drug development. Understanding how this historical DMARD successfully modulated such complex networks offers a robust foundation for designing the next generation of safer and more effective therapies for rheumatoid arthritis and other autoimmune disorders.
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. gold sodium thiomalate; this compound, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]
- 3. mims.com [mims.com]
- 4. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 5. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 6. Gold compound auranofin inhibits I[kappa]B kinase (IKK) by modifying Cys-179 of IKK[beta] subunit - ProQuest [proquest.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gold Compounds and the Anticancer Immune Response [frontiersin.org]
- 11. Gold Compounds and the Anticancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. conquest.health [conquest.health]
- 15. Effect of in vivo administration of gold sodium thiomalate on rat macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Aurothioglucose used for? [synapse.patsnap.com]
- 17. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of a gold salt on lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunomodulatory effects of therapeutic gold compounds. Gold sodium thiomalate inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 21. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effects of auranofin and gold sodium this compound on the chemiluminescent response of stimulated synovial tissue cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Chrysotherapy: A Technical History of Aurothiomalate in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurothiomalate, a gold-based compound, holds a significant place in the history of pharmacotherapy, particularly in the management of rheumatoid arthritis (RA). This technical guide provides an in-depth exploration of the historical context, mechanism of action, clinical efficacy, and safety profile of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this once cornerstone therapy. The document summarizes quantitative data from key clinical trials, outlines experimental protocols for studying its effects, and visualizes its complex biological interactions through signaling pathway diagrams.
Historical Context: From Tuberculosis to Rheumatoid Arthritis
The medicinal use of gold compounds, known as chrysotherapy, dates back to 1890 when Robert Koch discovered that gold cyanide was toxic to the tuberculosis bacillus in vitro.[1] Although it proved ineffective in vivo, this finding sparked interest in the therapeutic potential of gold.[1][2] In the mid-1920s, Danish physicians popularized the use of gold compounds for treating pulmonary tuberculosis, despite a lack of convincing experimental evidence.[2][3]
The pivotal moment for this compound came in 1929 when Jacques Forestier, believing rheumatoid arthritis to be a form of tuberculosis, reported encouraging results in treating RA patients with gold salts.[1][3] This marked a renaissance for chrysotherapy, leading to the widespread use of injectable gold compounds like sodium this compound (Myocrisin) for decades.[1][4] At its peak, gold therapy was a mainstay for patients with active, progressive RA who were unresponsive to nonsteroidal anti-inflammatory drugs (NSAIDs).[5] However, its use began to decline in the 1980s and 1990s with the advent of less toxic and more effective treatments, such as methotrexate (B535133).[1][6]
Chemical Properties and Pharmacokinetics
Sodium this compound is an organogold compound where a gold(I) ion is coordinated to the thiol group of thiomalic acid.[7] It is administered via intramuscular injection.[8] Following administration, it is readily absorbed, reaching peak serum concentrations in 4-6 hours.[9] Gold from this compound is highly protein-bound (85-95%) and is widely distributed in body tissues, with accumulation in lymph nodes, bone marrow, liver, skin, and bone.[9][10] The elimination half-life is approximately 5-6 days, and it is primarily excreted in the urine (60-90%) and feces (10-40%).[9] In vivo, this compound dissociates, with gold binding to proteins and the release of free thiomalate.[11]
Mechanism of Action
The precise mechanism of action of sodium this compound is not fully elucidated, but its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.[12] The gold moiety itself is considered the primary active component.[1]
Inhibition of Macrophage and T-Cell Function
This compound has been shown to inhibit the activity of macrophages, key cells in the inflammatory cascade of rheumatoid arthritis.[5] It suppresses the phagocytic activity of macrophages and polymorphonuclear leukocytes.[9] Furthermore, it interferes with T-cell function by inhibiting their proliferative responses to interleukin-2 (B1167480) (IL-2), partly by impeding IL-2 receptor expression.
Modulation of Cytokine Signaling and Pro-inflammatory Mediators
A significant aspect of this compound's action is its ability to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[5] It is also known to inhibit the synthesis of prostaglandins.[13][14]
Inhibition of the NF-κB Signaling Pathway
This compound acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, this compound downregulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. While the exact molecular target within the pathway is not definitively established, it is believed to interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.
Clinical Efficacy and Safety
The efficacy of sodium this compound in rheumatoid arthritis has been demonstrated in numerous clinical trials. However, its use is limited by a significant incidence of adverse effects.
Quantitative Data from Clinical Trials
The following tables summarize data from key comparative clinical trials involving sodium this compound.
Table 1: Sodium this compound vs. Placebo in Rheumatoid Arthritis (20-week trial)
| Outcome Measure | Sodium this compound (GST) | Placebo |
| Number of Patients | Data not specified in abstract | Data not specified in abstract |
| Improvement in Pain/Tenderness Scores | Significant Improvement | No significant improvement |
| Improvement in Swollen Joints | Superior to Placebo | - |
| Withdrawals due to Adverse Effects | 5 times more frequent than placebo | - |
Source: Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial.[9]
Table 2: Sodium this compound vs. Auranofin in Rheumatoid Arthritis
| Outcome Measure | Sodium this compound (SATM/GSTM) | Auranofin (AF) |
| Number of Patients (2-year study) | 60 | 60 |
| Completion Rate (2 years) | 40% | 40% |
| Reason for Withdrawal (more common) | Adverse Reactions | Insufficient Therapeutic Response |
| Diarrhea | Less common | More common |
| Rash and Pruritus | More common | Less common |
Sources: Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study[15] and Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study.[16]
Table 3: Sodium this compound vs. Methotrexate in Rheumatoid Arthritis
| Outcome Measure | Sodium this compound (GSTM) | Methotrexate (MTX) |
| Number of Patients (26-week study) | 17 | 18 |
| Withdrawals due to Toxicity (26 weeks) | 6 (35.3%) | 2 (11.1%) |
| Number of Patients (12-month study) | 87 | 87 |
| Clinical Remission (12 months) | 21 (24.1%) | 10 (11.5%) |
| Withdrawals due to Toxicity (12 months) | 32 (36.8%) | 6 (6.9%) |
| Number of Patients (36-month study) | Not specified | Not specified |
| Clinical Remission (36 months, intention-to-treat) | 37.9% | 33.3% |
| Withdrawals due to Toxicity (36 months) | 52.9% | 16.1% |
Sources: Gold sodium thiomalate compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial[17], A randomized controlled trial of parenteral methotrexate compared with sodium this compound (Myochrysine) in the treatment of rheumatoid arthritis[1], Comparison of intramuscular methotrexate and gold sodium thiomalate in the treatment of early erosive rheumatoid arthritis: 12 month data of a double-blind parallel study of 174 patients[2], and A 36 month comparative trial of methotrexate and gold sodium thiomalate in the treatment of early active and erosive rheumatoid arthritis.
Adverse Effects
Adverse reactions are common with this compound therapy, leading to discontinuation in a significant percentage of patients.[6] The most frequent side effects are mucocutaneous reactions, including pruritus, dermatitis, and stomatitis.[15] Other notable adverse effects include:
-
Renal: Proteinuria, and less commonly, nephrotic syndrome.
-
Hematologic: Thrombocytopenia, leukopenia, and rarely, aplastic anemia.
-
Gastrointestinal: Nausea, vomiting, and diarrhea.
-
Other: Nitritoid reactions (flushing, dizziness, fainting) and chrysiasis (a permanent greyish-blue discoloration of the skin).[6][15]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon previous research. Below are outlines of key experimental protocols used to investigate the effects of sodium this compound.
Assessment of Macrophage Function
Objective: To determine the effect of sodium this compound on macrophage phagocytosis and inflammatory responses.
Methodology Outline:
-
Macrophage Isolation and Culture: Isolate peritoneal or bone marrow-derived macrophages from mice or rats. Culture the cells in appropriate media (e.g., DMEM) supplemented with serum and antibiotics.
-
Treatment: Treat macrophage cultures with varying concentrations of sodium this compound for a specified duration.
-
Phagocytosis Assay:
-
Opsonize particles (e.g., zymosan, latex beads) with serum.
-
Add the opsonized particles to the macrophage cultures.
-
After incubation, wash away non-phagocytosed particles.
-
Lyse the macrophages and quantify the ingested particles, or visualize and count ingested particles using microscopy.
-
-
Cytokine Measurement:
-
Stimulate macrophages with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Collect cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Figure 2: Experimental workflow for assessing macrophage function.
T-Cell Proliferation Assay
Objective: To evaluate the inhibitory effect of sodium this compound on T-cell proliferation.
Methodology Outline:
-
T-Cell Isolation: Isolate T-lymphocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture and Stimulation: Culture the T-cells in the presence of a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen and Interleukin-2 (IL-2).
-
Treatment: Add various concentrations of sodium this compound to the cell cultures.
-
Proliferation Measurement:
-
Add [³H]-thymidine to the cultures and incubate.
-
Harvest the cells and measure the incorporation of [³H]-thymidine into the DNA using a scintillation counter. A reduction in incorporation indicates inhibition of proliferation.
-
Western Blot for NF-κB Pathway Components
Objective: To investigate the effect of sodium this compound on the phosphorylation of IKK and IκBα.
Methodology Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and treat with sodium this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated IKK (p-IKK), total IKK, phosphorylated IκBα (p-IκBα), and total IκBα.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize protein bands using a chemiluminescent substrate.
-
Conclusion
Sodium this compound represents a fascinating chapter in the history of medicine, demonstrating the evolution of treatment paradigms for chronic inflammatory diseases. While its clinical use has been largely superseded by more modern therapies with improved safety profiles, the study of this compound continues to provide valuable insights into the immunopathology of rheumatoid arthritis and the mechanisms of anti-inflammatory drug action. For drug development professionals, the story of this compound serves as a compelling case study in the balance between efficacy and toxicity and highlights the ongoing need for targeted therapies with greater precision and fewer off-target effects. The historical and mechanistic understanding of this compound can inform the development of novel immunomodulatory agents for a range of inflammatory and autoimmune disorders.
References
- 1. Induction of arthritis in rats with mBSA [protocols.io]
- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. svarlifescience.com [svarlifescience.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of in vitro proliferative response of cultured T lymphocytes to interleukin-2 by gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium this compound, gold keratinate, and various tetracyclines in mycoplasma-induced arthritis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis, Chemical Properties, and Signaling Pathways of Sodium Aurothiomalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurothiomalate, a gold-containing compound, has long been a subject of scientific interest due to its therapeutic applications, particularly as a disease-modifying antirheumatic drug (DMARD).[1] This technical guide provides a comprehensive overview of the synthesis pathway, chemical properties, and the intricate signaling pathways modulated by sodium this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Synthesis Pathway
The synthesis of sodium this compound involves the reaction of a gold(I) halide with disodium (B8443419) thiomalate. A common method utilizes gold(I) iodide, which is reacted with thiomalic acid in an aqueous solution. The resulting mono- and disodium salts are then precipitated.[2]
Reaction Scheme:
The fundamental reaction involves the coordination of the gold(I) ion to the thiol group of thiomalic acid.[3]
Caption: Synthesis of Sodium this compound from Thiomalic Acid and Gold(I) Iodide.
Chemical Properties
Sodium this compound is characterized as a fine, pale yellow, hygroscopic powder with a metallic taste.[3] It is very soluble in water but practically insoluble in alcohol and ether.[3]
Quantitative Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃AuNa₂O₄S | [4] |
| Molecular Weight | 390.07 g/mol | [4] |
| Appearance | Yellow-white crystalline solid | [2] |
| Solubility in Water | 200 mg/mL (512.73 mM) | [5] |
| Purity | 99.66% | [4] |
Experimental Protocols
Synthesis of Sodium this compound
A detailed method for the synthesis of sodium this compound is described in U.S. Patent 1,994,213.[5] The following protocol is based on this method:
-
Neutralization of Thiomalic Acid: Dissolve 15 grams of pure thiomalic acid in an aqueous solution of 12 grams of sodium hydroxide, adjusting the total volume to 200 cc.
-
Reaction with Gold(I) Iodide: In a cold environment, mix the sodium thiomalate solution with a suspension of 32.4 grams of freshly prepared gold(I) iodide in 200 cc of water. The gold iodide will dissolve, leading to the formation of sodium this compound and sodium iodide.
-
Precipitation: Add 400 cc of ethyl alcohol to the solution. This will cause the sodium this compound to precipitate as an oily liquid, while the sodium iodide remains in solution.
-
Purification:
-
Separate the oily precipitate and redissolve it in water.
-
Precipitate the sodium this compound again using alcohol.
-
Dissolve the precipitate in the smallest possible amount of water.
-
Add an equal volume of glycerine to this solution.
-
Add the mixture to an excess of methyl alcohol to precipitate the solid sodium this compound.
-
-
Final Product: Wash the resulting solid with methyl alcohol and dry it to obtain a white powder with a yellowish-green tinge.[5]
Characterization Methods
The characterization of sodium this compound and its derivatives often involves a multi-technique approach to elucidate its chemical nature and structure. These techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the constituent elements.
-
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): To visualize the morphology and size of nanoparticles if applicable.
-
Small-Angle X-ray Scattering (SAXS): To analyze the size, shape, and distribution of nanoparticles in a sample.
-
Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES): To probe the local atomic structure and coordination environment of the gold atoms.
-
UV-Vis Spectroscopy: To study the electronic properties of the compound.
Signaling Pathways
The therapeutic and biological effects of sodium this compound are attributed to its modulation of several key signaling pathways, primarily those involved in inflammation and cell growth.
Inhibition of PKCι Signaling Pathway
Sodium this compound is a potent and selective inhibitor of the oncogenic Protein Kinase C iota (PKCι) signaling pathway.[5][6] It has been demonstrated that this compound inhibits the interaction between PKCι and its adaptor protein Par6.[7] This inhibition blocks the downstream activation of a signaling cascade involving Rac1, Pak, Mek 1/2, and Erk 1/2, which is crucial for transformed cell growth.[8]
Caption: Inhibition of the PKCι-Par6 Signaling Pathway by Sodium this compound.
Modulation of NF-κB and Pro-inflammatory Cytokine Production
Sodium this compound has been shown to inhibit the activation of the transcription factor NF-κB.[2] By doing so, it blocks the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1] This action is central to its anti-inflammatory effects in the treatment of rheumatoid arthritis.
Caption: Sodium this compound's Inhibition of NF-κB and Pro-inflammatory Cytokines.
Inhibition of Prostaglandin (B15479496) Synthesis
The mechanism of action of sodium this compound also involves the inhibition of prostaglandin synthesis.[9] Prostaglandins are key mediators of inflammation, and by reducing their synthesis, this compound contributes to its anti-inflammatory and analgesic effects. The primary targets in this pathway are the cyclooxygenase (COX) enzymes.
Caption: Inhibition of Prostaglandin Synthesis by Sodium this compound.
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium | CymitQuimica [cymitquimica.com]
- 5. This compound sodium | PKC | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical protein kinase C iota expression and this compound sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium this compound - Wikipedia [en.wikipedia.org]
The Impact of Aurothiomalate on Prostaglandin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aurothiomalate, a gold-based compound historically used as a disease-modifying antirheumatic drug (DMARD), exerts its anti-inflammatory effects in part by modulating the synthesis of prostaglandins, key mediators of inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound interferes with the prostaglandin (B15479496) synthesis cascade. It focuses on its inhibitory actions on two critical enzymes: cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.
This compound has been shown to inhibit the synthesis of prostaglandins, although its precise mechanism of action is multifaceted and not entirely elucidated.[1] This guide will explore the current understanding of how this compound affects the key enzymes and signaling pathways involved in prostaglandin E2 production, with a particular focus on its therapeutic implications in inflammatory diseases like rheumatoid arthritis.
Mechanism of Action: Inhibition of Prostaglandin E2 Synthesis
This compound interferes with prostaglandin E2 (PGE2) synthesis at two key enzymatic steps: the conversion of arachidonic acid to prostaglandin H2 (PGH2) catalyzed by cyclooxygenase-2 (COX-2), and the subsequent isomerization of PGH2 to PGE2 by microsomal prostaglandin E synthase-1 (mPGES-1).
Inhibition of Cyclooxygenase-2 (COX-2) Expression
This compound does not directly inhibit the enzymatic activity of COX-2. Instead, it suppresses the expression of the COX-2 enzyme. This is achieved by destabilizing the COX-2 messenger RNA (mRNA), leading to a reduction in the amount of COX-2 protein produced.[2] This effect is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound increases the expression of MAPK phosphatase 1 (MKP-1), an enzyme that dephosphorylates and inactivates p38 MAPK.[2] The reduced activity of p38 MAPK leads to the destabilization of COX-2 mRNA.[2]
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression
In addition to its effects on COX-2, this compound has been shown to inhibit the expression of microsomal prostaglandin E synthase-1 (mPGES-1) in a dose-dependent manner.[1] mPGES-1 is an inducible enzyme that is often upregulated during inflammation and works in concert with COX-2 to produce PGE2. By reducing the expression of mPGES-1, this compound further limits the capacity of the cell to synthesize PGE2, even when arachidonic acid and PGH2 are available.
Quantitative Data on the Inhibition of Prostaglandin E2 Synthesis
| Target | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| PGE2 Production | Primary Human Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Inhibition of PGE2 production | [1] |
| COX-2 Expression | Murine H4 Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Inhibition of COX-2 expression | [2] |
| mPGES-1 Expression | Primary Human Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Inhibition of mPGES-1 expression | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on COX-2 Expression
The following diagram illustrates the signaling pathway through which this compound inhibits COX-2 expression.
Caption: this compound's inhibitory effect on COX-2 expression.
Experimental Workflow for Investigating this compound's Effect on PGE2 Production
The diagram below outlines a typical experimental workflow to assess the impact of this compound on inflammation-induced PGE2 production in chondrocytes.
References
Immunosuppressive Properties of Gold Compounds: A Technical Guide to Aurothiomalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gold compounds, particularly sodium aurothiomalate, have a long history in the treatment of rheumatoid arthritis, primarily attributed to their immunosuppressive and anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, focusing on its effects on key immune cells and signaling pathways. Quantitative data on its inhibitory activities are summarized, detailed experimental protocols for assessing its effects are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and rheumatology.
Introduction
Sodium this compound is a gold-based disease-modifying antirheumatic drug (DMARD) that has been utilized for its therapeutic effects in inflammatory conditions, most notably rheumatoid arthritis. Its efficacy stems from its ability to modulate the immune system, thereby reducing inflammation and mitigating disease progression. The precise molecular mechanisms underlying its immunosuppressive effects are multifaceted and involve the inhibition of various immune cell functions and interference with critical intracellular signaling cascades. This guide will dissect these mechanisms, providing both qualitative and quantitative insights into the immunopharmacology of this compound.
Effects on Immune Cells
This compound exerts its immunosuppressive effects by targeting a range of immune cells, including T lymphocytes, B lymphocytes, and macrophages.
T Lymphocytes
T cells play a central role in orchestrating the adaptive immune response, and their dysregulation is a hallmark of autoimmune diseases. This compound has been shown to directly interfere with T cell function. It inhibits T cell proliferation in response to mitogens and antigens.[1][2] Studies have demonstrated that sodium this compound (SATM) inhibits the incorporation of tritiated thymidine (B127349) in T cells stimulated with phytohemagglutinin (PHA) and in mixed lymphocyte reactions.[1] Furthermore, it can interfere with the signaling pathways downstream of the T cell receptor (TCR), impacting T cell activation and effector functions. Specifically, it has been found to inhibit T cell responses to Interleukin-2 (B1167480) (IL-2), partly by interfering with IL-2 receptor expression.[3]
B Lymphocytes
B lymphocytes are responsible for antibody production, and their hyperactivity contributes to the pathogenesis of antibody-mediated autoimmune diseases. This compound has been shown to inhibit polyclonal immunoglobulin secretion by human mononuclear cells in vitro.[4] This effect is attributed to a direct impact on both B lymphocytes and macrophages.[4]
Macrophages
Macrophages are key players in both innate and adaptive immunity, functioning as antigen-presenting cells (APCs) and producers of pro-inflammatory cytokines. This compound can modulate macrophage function, including their cytokine production profile. Pretreatment of macrophages with sodium this compound (GSTM) has been shown to inhibit their ability to support the pokeweed mitogen-induced plaque-forming cell response.[4]
Modulation of Cytokine Production
A key aspect of this compound's immunosuppressive activity is its ability to alter the balance of pro-inflammatory and anti-inflammatory cytokines.
Inhibition of Pro-inflammatory Cytokines
This compound has been demonstrated to suppress the production of several key pro-inflammatory cytokines implicated in the pathology of rheumatoid arthritis. In experimental models, it has been shown to effectively suppress the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in synovial fibroblasts from rheumatoid arthritis patients.[5]
Promotion of Anti-inflammatory Cytokines
In addition to inhibiting pro-inflammatory cytokines, gold compounds may also promote the production of anti-inflammatory cytokines. Some studies suggest that this compound treatment can enhance the expression of Interleukin-10 (IL-10) in activated macrophages.[5] IL-10 is a potent anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines.[5]
Core Signaling Pathways
The immunosuppressive effects of this compound are mediated through its interference with crucial intracellular signaling pathways that regulate immune cell activation and inflammatory gene expression.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. This compound has been identified as an inhibitor of the NF-κB pathway.[1][5][6] By inhibiting NF-κB activation, this compound can downregulate the expression of a wide range of inflammatory mediators, contributing significantly to its anti-inflammatory effects.[5]
Caption: this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and inhibiting the expression of inflammatory genes.
Modulation of the MAPK Pathway
Mitogen-activated protein kinase (MAPK) pathways are another critical set of signaling cascades involved in cellular responses to a variety of stimuli, including inflammatory cytokines. The p38 MAPK pathway, in particular, plays a significant role in regulating the production of inflammatory mediators. This compound has been shown to modulate the p38 MAPK pathway.[6] A novel mechanism of action for this compound involves the increased expression of MAPK phosphatase 1 (MKP-1).[6] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates p38 MAPK.[6] By upregulating MKP-1, this compound leads to reduced activation of p38 MAPK, which in turn suppresses the expression of downstream targets like cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), and IL-6.[6]
Caption: this compound increases the expression of MKP-1, which in turn dephosphorylates and inactivates p38 MAPK, leading to the suppression of inflammatory mediator expression.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on various immune parameters.
Table 1: Effect of this compound on Lymphocyte Proliferation
| Cell Type | Stimulant | This compound Concentration | Inhibition | Reference |
| Human Mononuclear Cells | Pokeweed Mitogen | Dose-dependent | Inhibition of plaque forming cell response | [4] |
| Murine CTLL2 cells | Recombinant IL-2 | Not specified | Inhibition of tritiated thymidine incorporation | [3] |
| Human T cells | Phytohemagglutinin (PHA) | Not specified | Inhibition of tritiated thymidine incorporation | [3] |
Table 2: Effect of this compound on Cytokine Production
| Cell Type | Stimulant | Cytokine | This compound Concentration | Effect | Reference |
| Human Monocytes | - | IL-1 | Up to 100 µg/ml | No effect | [7] |
| Human Mononuclear Cells | Phytohemagglutinin (PHA) | IFN-γ | Dose-dependent | Decrease in levels | [8] |
| Human Mononuclear Cells | - | IL-6, IL-10 | Dose-dependent | Increase in producing cells | [8] |
| Murine H4 Chondrocytes | IL-1β | IL-6 | Not specified | Inhibition of expression | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunosuppressive properties of this compound.
T-Cell Proliferation Assay (Tritiated Thymidine Incorporation)
This assay measures the proliferation of T cells in response to a stimulus by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL) or specific antigen
-
Sodium this compound (various concentrations)
-
[³H]-thymidine (1 µCi/well)
-
96-well flat-bottom microtiter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing the T-cell mitogen or antigen to the appropriate wells.
-
Add 50 µL of medium containing various concentrations of sodium this compound or vehicle control to the wells.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Caption: A schematic representation of the key steps involved in a tritiated thymidine-based T-cell proliferation assay to assess the inhibitory effects of this compound.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of this compound on this process.
Materials:
-
Adherent cells (e.g., HeLa cells or synoviocytes)
-
Cell culture medium
-
Stimulant (e.g., TNF-α at 10 ng/mL)
-
Sodium this compound (various concentrations)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of sodium this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α for 30-60 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
Western Blot for p38 MAPK Phosphorylation
This technique is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation, and how it is affected by this compound.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated p38 MAPK and total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with a stimulant (e.g., IL-1β) in the presence or absence of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal loading.
Conclusion
Sodium this compound is a potent immunosuppressive agent with a complex mechanism of action that involves the modulation of multiple immune cell types and signaling pathways. Its ability to inhibit T cell proliferation, reduce the production of pro-inflammatory cytokines, and interfere with the NF-κB and p38 MAPK signaling pathways provides a strong rationale for its therapeutic use in autoimmune diseases like rheumatoid arthritis. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and clinicians seeking to further understand and utilize the immunomodulatory properties of this gold compound. Further research into the specific molecular targets of this compound will likely unveil additional therapeutic opportunities and aid in the development of more targeted and effective immunomodulatory drugs.
References
- 1. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sodium this compound on the polyclonal immunoglobulin secretion by human mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of gold on cytokine production in vitro; increase of monocyte dependent interleukin 10 production and decrease of interferon-gamma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Aurothiomalate's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurothiomalate, a gold-based compound, has a long history in the treatment of rheumatoid arthritis. Its therapeutic efficacy is attributed to its diverse immunomodulatory and anti-inflammatory effects. This technical guide provides an in-depth overview of the in-vitro bioactivity of this compound, focusing on its cellular and molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Bioactivities and Quantitative Data
This compound exerts its effects on a variety of immune cells and enzymatic targets. The following tables summarize the available quantitative data on its in-vitro bioactivity.
| Target Enzyme | Organism/Tissue Source | Method | Parameter | Value | Reference |
| β-Glucuronidase | Bovine liver | Enzymatic Assay | K1 (Equilibrium Constant) | ~4000 µM | [1] |
| Acid Phosphatase | Wheat germ | Enzymatic Assay | K1 (Equilibrium Constant) | Not explicitly stated, but inhibited by NaAuTM | [1] |
Note: Specific IC50 values for the inhibition of β-Glucuronidase and Acid Phosphatase by sodium this compound were not available in the reviewed literature. The provided equilibrium constant (K1) for β-Glucuronidase indicates a relatively low affinity of interaction.
| Cellular Process | Cell Type | Stimulus | Assay | Effect | Concentration Range | Reference |
| Lymphocyte Proliferation | Rat Lymphocytes | Mycoplasma pulmonis mitogen | Not Specified | Dose-dependent inhibition | 10 to 150 µg/mL | [2] |
| T-Cell Proliferation | Human Mononuclear Cells | Phytohaemagglutinin (PHA) | Not Specified | Inhibition | ≥ 2.0 µg/mL | [3] |
| Immunoglobulin Secretion | Human Lymphocytes | Pokeweed Mitogen (PWM) | Reverse Hemolytic Plaque Forming Cell (PFC) Assay | Dose-dependent inhibition | Not Specified | |
| Interleukin-1 (IL-1) Production | Human Monocytes | Lipopolysaccharide (LPS) | Not Specified | No effect on IL-1 production | Up to 100 µg/mL | [3] |
| Interleukin-1 (IL-1) Production | Rabbit | Pyrogens (in-vivo) | Lymphocyte Activating Factor Assay | No suppression of IL-1 production | Not Specified | [4] |
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate key inflammatory signaling pathways, including the NF-κB and IL-2 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been identified as an inhibitor of this pathway.[5]
References
- 1. Inhibition of several enzymes by gold compounds. II. beta-Glucuronidase, acid phosphatase and L-malate dehydrogenase by sodium thiomalatoraurate (I), sodium thiosulfatoaurate (I) and thioglucosoaurate (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound does not block interleukin 1 production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurothiomalate's Role in Modulating Phagocytic Cell Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aurothiomalate, a gold-based compound historically used in the treatment of rheumatoid arthritis, exerts significant immunomodulatory effects by altering the activity of phagocytic cells such as macrophages and neutrophils. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates key functions of these cells, including phagocytosis, respiratory burst, cytokine production, and lysosomal enzyme activity. A central mechanism of its action involves the inhibition of the NF-κB signaling pathway. This document details the experimental protocols for assessing these cellular functions and presents quantitative data from various studies in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's interaction with phagocytic cells.
Introduction
Phagocytic cells, including macrophages and neutrophils, are critical components of the innate immune system, responsible for the engulfment and elimination of pathogens, cellular debris, and foreign particles. Their activity is tightly regulated to ensure an effective immune response while preventing excessive inflammation and tissue damage. Dysregulation of phagocytic cell function is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Gold compounds, such as sodium this compound, have been recognized for their therapeutic potential in modulating these cellular activities. This guide explores the multifaceted role of this compound in influencing the core functions of phagocytic cells.
Modulation of Phagocytic Cell Functions by this compound
This compound has been shown to have a complex and sometimes contradictory effect on the various functions of phagocytic cells. The specific outcomes often depend on the concentration of the drug, the duration of exposure, and the specific type of phagocytic cell being studied.
Phagocytosis
While the primary role of phagocytes is to engulf particulate matter, studies on the effect of this compound on this process have yielded varied results. Some research indicates that this compound does not significantly decrease the binding and ingestion of bacteria by macrophages.
Oxidative Burst
The production of reactive oxygen species (ROS), known as the oxidative burst, is a key microbicidal mechanism of phagocytes. This compound has been observed to modestly inhibit the generation of superoxide (B77818) anions (O2-) by polymorphonuclear leukocytes (PMNLs).[1] However, its effect on adherent mononuclear phagocytic cells (AMNCs) in this regard appears to be minimal.[1] The impact on the oxidative burst can also be influenced by the formulation of the this compound preparation.[2]
Cytokine Production
This compound influences the production of key inflammatory cytokines by monocytes and macrophages. While some gold compounds like Auranofin have been shown to inhibit the production of Interleukin-1 (IL-1), preincubation with sodium this compound at concentrations up to 100 micrograms/ml had no effect on IL-1 production by monocytes.[3] Similarly, monocytes from individuals receiving sodium this compound showed no significant change in either basal or LPS-stimulated Interleukin-6 (IL-6) production.[4]
Lysosomal Enzyme Activity
Gold compounds are known to accumulate in the lysosomes of macrophages.[5] In vitro studies have demonstrated that this compound can inhibit the activities of lysosomal enzymes such as β-glucuronidase and acid phosphatase.[5] However, in vivo administration has shown a more complex, time-dependent effect, with an initial inhibition followed by an elevation of these enzyme activities.[5]
Signaling Pathway Modulation: The Role of NF-κB
A primary mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. By inhibiting NF-κB, this compound can effectively dampen the inflammatory cascade in phagocytic cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of sodium this compound on various phagocytic cell activities as reported in the literature.
Table 1: Effect of Sodium this compound on Oxidative Burst
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Polymorphonuclear Leukocytes (PMNLs) | Phorbol myristate acetate (B1210297) (PMA) / fMLP | 100 µg Au/ml | Modest inhibition of O₂⁻ generation | [1] |
| Adherent Mononuclear Phagocytic Cells (AMNCs) | Phorbol myristate acetate (PMA) / fMLP | Up to 100 µg Au/ml | No inhibition of O₂⁻ generation | [1] |
| Polymorphonuclear Leukocytes (PMN) | Phorbol myristate acetate (PMA) | Varies (commercial prep.) | Inhibition or enhancement depending on preparation | [2] |
Table 2: Effect of Sodium this compound on Cytokine Production
| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |
| Human Monocytes | LPS | Up to 100 µg/ml | IL-1 | No effect on production | [3] |
| Human Monocytes from RA patients | LPS | In vivo treatment | IL-6 | No significant change in production | [4] |
Table 3: Effect of Sodium this compound on Lysosomal Enzyme Activity
| Cell Type | Treatment | Enzyme | Effect | Reference |
| Rat Alveolar Macrophages | In vitro | β-glucuronidase, Acid phosphatase | Inhibition | [5] |
| Rat Alveolar Macrophages | In vivo (single 50 mg/kg injection) | β-glucuronidase, Acid phosphatase, Lysozyme | Initial inhibition, then elevation (β-glucuronidase, Acid phosphatase) | [5] |
| Rat Alveolar Macrophages | In vivo (weekly for 8 weeks) | β-glucuronidase, Acid phosphatase | Elevated throughout | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Phagocytosis Assay using RAW 264.7 Macrophages
This protocol describes an in vitro method for evaluating phagocytosis using the RAW 264.7 macrophage-like cell line.
Measurement of Superoxide Anion Production by Cytochrome c Reduction
This assay quantifies the amount of superoxide anion (O₂⁻) released by neutrophils.
Quantification of Cytokine Production by ELISA
This protocol outlines the general steps for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.
Conclusion
Sodium this compound modulates the activity of phagocytic cells through a variety of mechanisms, with the inhibition of the NF-κB signaling pathway being a key component of its anti-inflammatory effects. Its influence on specific cellular functions such as phagocytosis, oxidative burst, and cytokine production can be complex and context-dependent. The detailed protocols and compiled quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the immunomodulatory properties of this compound and similar compounds. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting phagocyte-mediated inflammation.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. abmgood.com [abmgood.com]
- 6. 7. Phagocytosis assay [bio-protocol.org]
The Rise and Fall of a Golden Warrior: An In-depth Technical Guide to the Discovery and Development of Aurothiomalate as a DMARD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of sodium aurothiomalate, a historically significant Disease-Modifying Antirheumatic Drug (DMARD).
Introduction: The Dawn of Chrysotherapy
Sodium this compound, a gold-containing compound, represents a pivotal chapter in the history of rheumatoid arthritis (RA) treatment. For decades, "chrysotherapy" or gold therapy was a cornerstone in the management of moderate to severe RA, offering hope for disease modification in an era with limited therapeutic options.[1] Its use stemmed from the now-debunked theory that RA was related to tuberculosis, a disease for which gold compounds were being investigated in the 1920s.[1][2] While its use has waned with the advent of more targeted and less toxic therapies, the story of this compound offers valuable insights into the evolution of RA treatment and the intricate interplay between serendipity, clinical observation, and mechanistic discovery in drug development.
Discovery and Development: A Historical Perspective
The journey of this compound from a speculative treatment to a widely used DMARD was a gradual process marked by empirical evidence.
-
Early 20th Century: The German bacteriologist Robert Koch's discovery in 1890 that gold compounds could inhibit the growth of tuberculosis-causing bacteria laid the groundwork for gold's medicinal exploration.[2]
-
1929: French physician Jacques Forestier first reported the potential benefits of gold compounds in patients with RA, observing improvements in joint inflammation.[3]
-
Mid-20th Century: Through numerous clinical trials, injectable gold salts, including sodium this compound, became established as a standard treatment for RA. These early studies, though often lacking the rigorous design of modern trials, consistently demonstrated their ability to reduce synovitis and improve patient outcomes.
-
Late 20th Century: The development of newer DMARDs with more favorable safety profiles, such as methotrexate (B535133), led to a significant decline in the use of this compound.[1] Concerns over a high incidence of adverse effects, some of which were severe, ultimately relegated chrysotherapy to a second- or third-line option.[4]
Mechanism of Action: Unraveling the Golden Touch
The precise mechanism of action of sodium this compound is not fully elucidated but is understood to be multifactorial, involving the modulation of various components of the immune system. The gold (I) ion is believed to be the active component, and its attachment to a sulfur-containing ligand is crucial for its therapeutic effect.
3.1. Cellular and Molecular Targets
This compound exerts its effects on several key immune cells and pathways:
-
Inhibition of Macrophage Function: this compound is known to accumulate in macrophages, where it can inhibit phagocytosis and the release of pro-inflammatory mediators.[5] It has been shown to suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) by these cells.[1][6]
-
Modulation of Lymphocyte Activity: The compound can inhibit T-cell activation and proliferation.[7] Studies have demonstrated that sodium this compound can interfere with the response of T-cells to Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, partly by inhibiting IL-2 receptor expression.[3]
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4] By blocking NF-κB, this compound can effectively dampen the inflammatory cascade central to RA pathogenesis.
-
Thiol Sequestration and Antioxidant Effects: As a thiol-containing compound, this compound can directly sequester reactive aldehydes, which are cytotoxic molecules produced during inflammation. It can also augment intracellular thiol pools, thereby enhancing the cellular antioxidant capacity and buffering against oxidative stress.[8]
-
Inhibition of Prostaglandin Synthesis: this compound is known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.
3.2. Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by sodium this compound.
Caption: Inhibition of the NF-κB signaling pathway in macrophages by sodium this compound.
Caption: Modulation of T-cell activation and proliferation by sodium this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of sodium this compound.
4.1. Synthesis of Sodium this compound
-
Principle: This method describes the chemical synthesis of sodium this compound through the reaction of sodium thiomalate with gold iodide.[4]
-
Materials: Thiomalic acid, sodium hydroxide (B78521), gold (I) iodide, ethyl alcohol, methyl alcohol, glycerine, distilled water.
-
Procedure:
-
Neutralize 15 g of pure thiomalic acid with 12 g of sodium hydroxide in an aqueous solution to a total volume of 200 cc.
-
In a separate container, suspend 32.4 g of freshly prepared gold iodide in 200 cc of water.
-
Mix the sodium thiomalate solution with the gold iodide suspension in the cold. The gold iodide will dissolve, forming sodium this compound and sodium iodide.
-
Add 400 cc of ethyl alcohol to precipitate the sodium this compound as an oily liquid, while the sodium iodide remains in solution.
-
Separate the oily liquid, dissolve it in water, and precipitate again with ethyl alcohol for purification.
-
Dissolve the purified precipitate in the minimum amount of water, add an equal volume of glycerine, and then add this mixture to an excess of methyl alcohol to obtain a solid precipitate.
-
Wash the solid precipitate with methyl alcohol and dry to yield sodium this compound as a white powder with a yellowish-green tinge.
-
Caption: Workflow for the synthesis of sodium this compound.
4.2. Lymphocyte Proliferation Assay
-
Principle: To assess the inhibitory effect of this compound on T-cell proliferation by measuring the incorporation of tritiated thymidine (B127349) ([³H]TdR) into the DNA of dividing cells.
-
Materials: Peripheral blood mononuclear cells (PBMCs), RPMI-1640 medium, fetal bovine serum (FBS), phytohemagglutinin (PHA) or other mitogens, sodium this compound, [³H]thymidine, cell harvester, scintillation counter.
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin) at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Add 50 µL of medium containing various concentrations of sodium this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of a mitogen such as PHA (final concentration 1-5 µg/mL) to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
During the last 18 hours of incubation, pulse each well with 1 µCi of [³H]thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the stimulated control.
-
4.3. Macrophage Cytokine Production Assay
-
Principle: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by macrophages stimulated with lipopolysaccharide (LPS).
-
Materials: Monocyte-derived macrophages or a macrophage cell line (e.g., RAW 264.7), DMEM, FBS, LPS, sodium this compound, ELISA kits for TNF-α and IL-1β.
-
Procedure:
-
Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of sodium this compound for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent effect of this compound on cytokine production.
-
Clinical Efficacy
The clinical efficacy of sodium this compound has been evaluated in numerous trials, often in comparison to other DMARDs.
| Trial | Comparator | Duration | Key Efficacy Outcomes for Sodium this compound | Reference |
| Harth et al. (1987) | Auranofin | 2 years | Significant improvement in indices of disease activity in patients who completed the trial. | [3] |
| Williams et al. (1988) | Methotrexate | 26 weeks | As effective as methotrexate in improving the number of swollen/tender joints, morning stiffness, grip strength, pain scale, and ESR. | |
| Pullar et al. (1983) | Sulphasalazine, Placebo | 6 months | Produced significant clinical and laboratory benefits compared to placebo. | |
| Rau et al. (1997) | Methotrexate | 36 months | Achieved clinical remission in 37.9% of patients (intention-to-treat). |
Pharmacokinetics
Sodium this compound is administered via intramuscular injection, and its pharmacokinetic profile is characterized by slow absorption and a long half-life.
| Parameter | Value | Reference |
| Bioavailability (IM) | Variable (64% to complete absorption reported) | [1] |
| Time to Peak Plasma Concentration | 2-6 hours | [5] |
| Protein Binding | High | |
| Elimination Half-life | 6-25 days (mean 12.5 days) | [1] |
| Excretion | 60-90% via urine, 10-40% via feces |
Adverse Effects
The use of sodium this compound is limited by a significant incidence of adverse effects, which can be severe.
| Adverse Effect | Incidence | Description | Reference |
| Dermatitis and Pruritus | ~30% | The most common side effects, often leading to discontinuation. | [4] |
| Stomatitis (Mouth Ulcers) | ~20% | Inflammation and ulceration of the oral mucosa. | [4] |
| Proteinuria | 10-15% | The presence of excess protein in the urine, indicating potential kidney damage. | [4] |
| Thrombocytopenia | Less common | A decrease in the number of platelets in the blood, increasing the risk of bleeding. | [6] |
| Aplastic Anemia | Rare but severe | A condition where the bone marrow does not produce enough new blood cells. | [4] |
| Nitritoid Reactions | Uncommon | Flushing, dizziness, and sweating immediately after injection. | |
| Pulmonary Fibrosis | Rare | Scarring of the lung tissue. | [4] |
Conclusion: A Golden Legacy
Sodium this compound holds a significant place in the history of rheumatology as one of the first true disease-modifying agents. Its development marked a shift from purely symptomatic treatment to an approach aimed at altering the underlying course of rheumatoid arthritis. While its toxicity profile has led to its replacement by more modern DMARDs, the study of this compound has provided invaluable insights into the immunopathogenesis of RA and has paved the way for the development of safer and more effective therapies. The legacy of chrysotherapy serves as a reminder of the continuous evolution of medical science and the enduring quest for better treatments for chronic inflammatory diseases.
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of auranofin and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of in vivo administration of gold sodium thiomalate on rat macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Aurothiomalate on Enzyme Activity in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurothiomalate, a gold-based compound, has been a long-standing therapeutic agent in the management of rheumatoid arthritis. Its efficacy is attributed to its complex immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on key enzymes within inflammatory signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions involved.
Data Presentation: Quantitative Impact of this compound on Enzyme Activity
The following tables summarize the available quantitative data on the inhibitory effects of sodium this compound on various enzymes implicated in inflammatory pathways. It is important to note that while this compound is known to inhibit a range of enzymes, specific IC50 or Ki values are not available for all interactions in the current literature.
| Enzyme Target | Cell/System Type | This compound Concentration | Effect | IC50/Ki Value | Reference |
| Thioredoxin Reductase (TrxR1) | Rat TrxR1 (ex vivo) | Not specified | Inhibition | 4000 nM (IC50) | [1] |
| NF-κB Activation | Not specified | 25 µM | Suppression of TNFα-induced activation | Not applicable | [2] |
| Protein Kinase C (PKC) | Jurkat cells | Dose-dependent | Inhibition | Not specified | [3] |
Note: The IC50 value for TrxR1 represents the concentration of sodium this compound required to inhibit 50% of the enzyme's activity in an ex vivo setting. The effect on NF-κB is described as suppression of activation at a specific concentration rather than a direct enzyme inhibition IC50.
Core Mechanism: Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms identified include the inhibition of the p38 MAPK pathway and the NF-κB signaling pathway.
The p38 MAPK Pathway
This compound has been shown to reduce the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory response. This upstream regulation leads to the downstream inhibition of pro-inflammatory enzyme and cytokine expression.
The NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB signaling pathway.[4] By preventing the activation of NF-κB, a crucial transcription factor, this compound suppresses the expression of a wide array of pro-inflammatory genes, including those for COX-2 and various cytokines.[2]
The JAK-STAT Pathway (Indirect Modulation)
While direct inhibition of the JAK-STAT pathway by this compound has not been definitively established in the reviewed literature, there is evidence of indirect modulation. This compound has been shown to inhibit T-cell responses to Interleukin-2 (B1167480) (IL-2).[5][6] Since IL-2 is a key cytokine that signals through the JAK-STAT pathway to promote T-cell proliferation and differentiation, this suggests an indirect regulatory role for this compound.
Impact on Specific Enzyme Families
This compound's anti-inflammatory action extends to the inhibition of several families of enzymes that are central to the inflammatory process.
Cyclooxygenase (COX)
This compound suppresses the expression of cyclooxygenase-2 (COX-2), the inducible isoform of the enzyme responsible for producing pro-inflammatory prostaglandins.[2] This effect is primarily mediated through the inhibition of the p38 MAPK and NF-κB pathways.
Matrix Metalloproteinases (MMPs)
The expression of matrix metalloproteinase-3 (MMP-3), an enzyme involved in cartilage degradation, is inhibited by this compound. This action is also linked to the drug's ability to decrease p38 MAPK phosphorylation.
Lipoxygenase (LOX)
While quantitative data on direct inhibition is limited, studies have investigated the effect of sodium this compound on lipoxygenase product synthesis in human neutrophils.[7] The outcomes, however, appear to be dependent on the stimulus and drug concentration, suggesting a complex regulatory role rather than simple enzyme inhibition.
Other Enzymes
Sodium this compound is also reported to inhibit other enzymes involved in inflammation and tissue degradation, including:
However, specific IC50 or Ki values for these interactions are not well-documented in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on inflammatory pathways.
Western Blot Analysis for p38 MAPK Phosphorylation
This protocol is essential for determining the activation state of the p38 MAPK pathway.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., chondrocytes, macrophages) to 80-90% confluency. Treat cells with varying concentrations of sodium this compound for a specified duration, alongside appropriate vehicle controls. Stimulate with an inflammatory agent (e.g., IL-1β, TNFα) to induce p38 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the initial antibodies and re-probed with an antibody against total p38 MAPK.
-
Data Analysis: Quantify the band intensities for both phosphorylated and total p38 using densitometry software. The ratio of phosphorylated p38 to total p38 is then calculated to determine the effect of this compound.
ELISA for NF-κB Activation
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the activation of NF-κB by measuring the amount of the p65 subunit in nuclear extracts.
Methodology:
-
Cell Culture and Treatment: As described in the Western blot protocol, treat cells with sodium this compound and an inflammatory stimulus.
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
ELISA Procedure:
-
Coat a 96-well plate with an antibody specific for the NF-κB p65 subunit.
-
Add nuclear extracts to the wells and incubate to allow binding of p65 to the antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that also binds to p65, followed by a substrate that produces a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The amount of NF-κB p65 in the nuclear extracts is proportional to the absorbance, indicating the level of NF-κB activation.
Thioredoxin Reductase (TrxR) Activity Assay
The activity of TrxR can be measured using a spectrophotometric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified TrxR and various concentrations of sodium this compound.
-
Assay Reaction: In a cuvette, combine a reaction buffer (e.g., potassium phosphate (B84403) buffer with EDTA), NADPH, and insulin. Add the TrxR enzyme with and without the this compound inhibitor.
-
Initiation and Measurement: Initiate the reaction by adding DTNB. The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of increase in absorbance at 412 nm is proportional to the TrxR activity. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Sodium this compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. Its primary mode of action appears to be the suppression of the p38 MAPK and NF-κB signaling cascades, leading to a broad downstream reduction in the expression of inflammatory mediators such as COX-2, MMP-3, and various cytokines. While direct enzymatic inhibition of thioredoxin reductase has been quantified, further research is required to determine the specific IC50 and Ki values for other enzyme targets. The indirect evidence of this compound's influence on the JAK-STAT pathway via IL-2 signaling presents an interesting avenue for future investigation. This comprehensive overview provides a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound and similar compounds.
References
- 1. Sublethal concentrations of diverse gold compounds inhibit mammalian cytosolic thioredoxin reductase (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunomodulatory effects of therapeutic gold compounds. Gold sodium thiomalate inhibits the activity of T cell protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of gold sodium thiomalate on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship study on some 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium this compound - Wikipedia [en.wikipedia.org]
Structural Analysis of Aurothiomalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurothiomalate, a gold(I) complex of thiomalic acid, has been a cornerstone in the treatment of rheumatoid arthritis for decades. Its therapeutic efficacy is intrinsically linked to its unique structural characteristics and its interactions with biological systems. This technical guide provides a comprehensive overview of the structural analysis of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. While the polymeric and often amorphous nature of sodium this compound has made its complete structural elucidation challenging, a combination of crystallographic, spectroscopic, and computational methods has provided significant insights into its molecular architecture and mechanism of action.
Physicochemical Properties
Sodium this compound is typically a mixture of the mono- and disodium (B8443419) salts of gold thiomalic acid.[1] It is a pale yellow, hygroscopic powder with a metallic taste that is highly soluble in water but practically insoluble in alcohol and ether.[2]
| Property | Value | Reference |
| Molecular Formula | C₄H₃AuNa₂O₄S | [3] |
| Molecular Weight | 390.07 g/mol | [4] |
| Appearance | White to yellowish-white powder | [1] |
| Solubility | Very soluble in water; practically insoluble in alcohol and ether | [1][2] |
| pH (5% aq. solution) | 5.8 - 6.5 | [1] |
Structural Elucidation
The structural analysis of sodium this compound is complicated by its tendency to form oligomeric and polymeric structures in both the solid state and in solution.
Crystallographic Studies
While obtaining a single crystal of sodium this compound suitable for X-ray diffraction has proven difficult, crystallographic and EXAFS studies have revealed that in the solid state, it exists as a polymer.[5] In this polymeric structure, gold(I) atoms are bonded to two bridging sulfur atoms, forming two interpenetrating spirals with an approximate 4-fold helical symmetry.[5]
A crystal structure of MCR-1-S treated with sodium this compound (PDB ID: 7YJR) provides insight into its interaction with biological macromolecules, showing a resolution of 2.30 Å.[6] However, this represents the compound in a complex, not in its pure, solid-state form.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy have been instrumental in characterizing this compound and its interactions. ¹H NMR studies have been used to investigate the interaction of this compound with human red blood cells, suggesting that it binds to intracellular glutathione.[7] The reaction with cyanide has also been studied, identifying a mixed ligand complex, [tmAuCN]⁻, as an intermediate.[8]
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for determining the local atomic environment of the gold atoms in non-crystalline or poorly crystalline materials like this compound. EXAFS studies have confirmed that the gold(I) centers are coordinated to two sulfur atoms from bridging thiomalate ligands.[5]
Experimental Protocols
Synthesis of Sodium this compound
The following is a general procedure for the synthesis of sodium this compound, based on a patented method.[9]
Materials:
-
Thiomalic acid
-
Sodium hydroxide (B78521)
-
Gold(I) iodide
-
Ethanol
-
Glycerine
-
Water
Procedure:
-
Neutralize pure thiomalic acid with a solution of sodium hydroxide in water.
-
In a separate vessel, suspend freshly prepared gold(I) iodide in water.
-
Mix the sodium thiomalate solution with the gold(I) iodide suspension in the cold. The gold iodide will dissolve, forming sodium this compound and sodium iodide.
-
Precipitate the sodium this compound by adding ethanol. The product will separate as an oily liquid.
-
Separate the oily liquid and redissolve it in water.
-
Repeat the precipitation with ethanol.
-
Dissolve the final precipitate in a minimal amount of water, add an equal volume of glycerine, and then add this solution to an excess of methanol to precipitate the solid product.
-
Wash the resulting white to yellowish-white powder with methanol and dry.
Caption: Workflow for the synthesis of sodium this compound.
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below. Specific parameters will need to be optimized based on the instrument and sample concentration.
Sample Preparation:
-
Dissolve a known quantity of sodium this compound in a suitable deuterated solvent (e.g., D₂O).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Acquisition Time (AQ): Approximately 3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally appropriate.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm should cover the expected chemical shifts.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to an internal or external standard.
Caption: General workflow for NMR analysis of sodium this compound.
Mechanism of Action and Signaling Pathways
The immunosuppressive and anti-inflammatory effects of this compound are attributed to its interference with several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be an inhibitor of the NF-κB signaling pathway.[9][10] This pathway is a central regulator of inflammation. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1, which play a critical role in the pathogenesis of rheumatoid arthritis.[11]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Regulation of the MAPK Signaling Pathway
This compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been shown to increase the expression of MAPK phosphatase 1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK.[12] The inhibition of p38 MAPK leads to a decrease in the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), and interleukin-6 (IL-6).[12]
Caption: Regulation of the MAPK signaling pathway by this compound.
Conclusion
The structural analysis of sodium this compound reveals a complex polymeric compound whose therapeutic effects are derived from its ability to modulate key inflammatory signaling pathways. While a definitive single-crystal X-ray structure remains elusive, a combination of spectroscopic techniques has provided valuable insights into its coordination chemistry. Further research, potentially utilizing advanced solid-state NMR and high-resolution cryo-electron microscopy, may yet provide a more complete picture of this important therapeutic agent. The detailed understanding of its mechanism of action at the molecular level continues to open new avenues for the design of next-generation anti-inflammatory and immunomodulatory drugs.
References
- 1. Sodium this compound is a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A 1H nmr study of the interaction of this compound ("Myocrisin") with human red blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The X-ray structure of the adduct formed upon reaction of this compound with apo-transferrin: gold binding sites and a unique transferrin structure a ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03184A [pubs.rsc.org]
- 6. {Supplementary Data} [rsc.org]
- 7. {Supplementary Data} [rsc.org]
- 8. 1H, 13C NMR, and electronic absorption spectroscopic studies of the interaction of cyanide with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US1994213A - Process for manufacture of sodium auro-thiomalate - Google Patents [patents.google.com]
- 10. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. {Supplementary Data} [rsc.org]
The Influence of Aurothiomalate on Major Histocompatibility Complex Class II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aurothiomalate, a gold-based compound historically used in the treatment of rheumatoid arthritis, exerts complex immunomodulatory effects. A key aspect of its mechanism of action involves the modulation of Major Histocompatibility Complex (MHC) class II-mediated antigen presentation. This technical guide provides a comprehensive overview of the influence of this compound on the MHC class II pathway, from its impact on gene expression to its interference with peptide binding. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
The Major Histocompatibility Complex (MHC) class II molecules are heterodimeric cell surface glycoproteins pivotal for the initiation of adaptive immune responses. Expressed primarily on professional antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells, their primary function is to present processed exogenous antigens to CD4+ T helper cells. This interaction is a critical checkpoint in the activation of T-cell-mediated immunity, leading to cytokine production and the subsequent orchestration of the adaptive immune response.
This compound, a disease-modifying antirheumatic drug (DMARD), has been shown to influence this pathway, contributing to its therapeutic effects. This guide will delve into the specific molecular interactions and cellular consequences of this compound's influence on MHC class II.
Core Mechanisms of this compound on the MHC Class II Pathway
This compound's interaction with the MHC class II pathway is multifaceted, affecting gene expression, protein trafficking, and the peptide-loading process.
Downregulation of MHC Class II Expression
This compound has been demonstrated to suppress the expression of MHC class II molecules, particularly HLA-DR, on the surface of various cell types. This effect is notably pronounced in the context of inflammatory stimuli such as Interferon-gamma (IFN-γ), a potent inducer of MHC class II expression.
Experimental Evidence:
Studies have shown that Gold Sodium Thiomalate (GSTM), another term for sodium this compound, can suppress the IFN-γ-induced expression of HLA-DR on human umbilical vein endothelial cells.[1] Furthermore, in in vitro generated mature dendritic cells, GST at a concentration of 20 µM leads to a significant decrease in the expression of HLA-DR.[2]
Signaling Pathway Visualization:
The IFN-γ signaling pathway leading to MHC class II expression is a key target of this compound. IFN-γ binds to its receptor, activating the JAK/STAT pathway, which in turn leads to the phosphorylation of STAT1. Phosphorylated STAT1 translocates to the nucleus and induces the transcription of the Class II Transactivator (CIITA), the master regulator of MHC class II gene expression. This compound is hypothesized to interfere with this signaling cascade.
Interference with Peptide Binding
Beyond its effects on gene expression, this compound is thought to directly interfere with the binding of antigenic peptides to the MHC class II molecule. The precise mechanism is not fully elucidated but may involve conformational changes in the peptide-binding groove or competition for binding.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the dose-dependent effects of sodium this compound (GSTM) on MHC class II expression and related cytokine production.
| Cell Type | Treatment | Concentration | Effect on HLA-DR Expression | Reference |
| Mature Dendritic Cells | GSTM | 20 µM | Significant decrease | [2] |
| Cell Type | Treatment | Concentration | Effect on IL-1 Production | Reference |
| Monocytes | GSTM | 10-250 ng/mL | Potentiation | |
| Monocytes | GSTM | 200-1000 ng/mL | Inhibition |
Detailed Experimental Protocols
Analysis of MHC Class II Expression by Flow Cytometry
This protocol outlines the steps to assess the effect of this compound on the surface expression of MHC class II molecules on antigen-presenting cells.
Materials:
-
Antigen-presenting cells (e.g., monocyte-derived dendritic cells)
-
Sodium this compound solution
-
Recombinant human IFN-γ
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human HLA-DR antibody
-
Isotype control antibody
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture APCs in appropriate media.
-
Treat cells with varying concentrations of sodium this compound for a predetermined time (e.g., 24 hours).
-
For IFN-γ induced expression, add IFN-γ (e.g., 100 ng/mL) to the culture medium for the final 18-24 hours of the this compound treatment. Include an untreated control and an IFN-γ only control.
-
-
Cell Staining:
-
Harvest cells and wash with cold FACS buffer.
-
Resuspend cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into a 96-well U-bottom plate.
-
Add the fluorochrome-conjugated anti-HLA-DR antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software to determine the percentage of HLA-DR positive cells and the mean fluorescence intensity (MFI).
-
Experimental Workflow Visualization:
MHC Class II Peptide Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to quantify the ability of this compound to inhibit the binding of a fluorescently labeled peptide to purified MHC class II molecules.
Materials:
-
Purified, soluble MHC class II molecules (e.g., HLA-DR)
-
High-affinity fluorescently labeled peptide specific for the MHC class II allele
-
Sodium this compound solution
-
Binding buffer (e.g., PBS, pH 7.4, with 0.1% BSA)
-
96-well black, low-binding plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of sodium this compound in binding buffer.
-
Add a constant concentration of the fluorescently labeled peptide to each well.
-
Add a constant concentration of the purified MHC class II molecules to each well to initiate the binding reaction. Include controls with no this compound (maximum binding) and no MHC class II (minimum binding).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 24-48 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CIITA Promoter Activity Assay (Luciferase Reporter Assay)
This protocol details a method to investigate the effect of this compound on the transcriptional activity of the CIITA promoter.
Materials:
-
Mammalian cell line (e.g., HeLa or a macrophage cell line)
-
Luciferase reporter plasmid containing the CIITA promoter region
-
Renilla luciferase control plasmid
-
Sodium this compound solution
-
Recombinant human IFN-γ
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the CIITA promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After transfection (e.g., 24 hours), treat the cells with varying concentrations of sodium this compound.
-
Stimulate the cells with IFN-γ to induce CIITA promoter activity.
-
-
Luciferase Assay:
-
After the treatment period (e.g., 18-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity relative to the untreated, IFN-γ stimulated control.
-
Conclusion and Future Directions
This compound's influence on the MHC class II pathway is a significant component of its immunomodulatory action. The downregulation of MHC class II expression and potential interference with peptide binding can dampen the activation of CD4+ T helper cells, thereby mitigating pro-inflammatory responses. The experimental protocols provided in this guide offer a framework for researchers to further dissect the molecular mechanisms underlying these effects.
Future research should focus on obtaining more precise quantitative data, such as IC50 values for peptide binding inhibition across a range of MHC class II alleles. Elucidating the specific signaling molecules targeted by this compound within the IFN-γ pathway and other regulatory pathways like NF-κB will provide a more complete understanding of its mechanism of action. This knowledge will be invaluable for the development of more targeted and effective immunomodulatory therapies.
References
A Technical Guide to the Anti-Inflammatory Mechanisms of Aurothiomalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium aurothiomalate is a gold-containing compound historically utilized as a disease-modifying antirheumatic drug (DMARD) for the management of rheumatoid arthritis.[1] While its use has evolved with the advent of newer biologic therapies, the molecular mechanisms underpinning its anti-inflammatory and immunomodulatory effects continue to be an area of significant scientific interest. This document provides an in-depth overview of the preliminary studies on this compound's anti-inflammatory properties, focusing on its impact on key signaling pathways, cytokine expression, and cellular processes.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its therapeutic effects through a multi-faceted approach, targeting several key nodes within the inflammatory cascade. Its action is not limited to a single pathway but involves the modulation of intracellular signaling, gene expression, and immune cell function.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate the production of numerous inflammatory mediators.[2] this compound has been shown to interfere with this signaling, primarily through the p38 MAPK pathway. A key mechanism involves the upregulation of MAPK Phosphatase 1 (MKP-1).[2] MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 MAPK. By increasing the expression of MKP-1, this compound leads to a reduction in p38 MAPK phosphorylation.[2] This attenuation of p38 signaling results in the suppressed expression of downstream inflammatory and tissue-degrading molecules, including cyclooxygenase 2 (COX-2), matrix metalloproteinase 3 (MMP-3), and interleukin-6 (IL-6).[2]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of a wide array of pro-inflammatory genes, including cytokines and adhesion molecules.[3] Gold compounds, including this compound, have been shown to modulate this critical pathway.[4] this compound can suppress the activation of NF-κB, which in turn modulates the expression of inflammatory mediators.[4][5] This inhibition prevents the transcription of various pro-inflammatory cytokines, contributing significantly to its anti-inflammatory effects.[4] For instance, this compound has been observed to suppress TNFα-induced activation of NF-κB and the expression of its target genes like E-selectin and COX-2.[6]
Cytokine Modulation
This compound significantly alters the cytokine milieu, shifting the balance from a pro-inflammatory to a more anti-inflammatory state.
-
Inhibition of Pro-inflammatory Cytokines: Studies have consistently reported that gold compounds inhibit key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4] These cytokines are central to the initiation and perpetuation of inflammatory responses in autoimmune diseases.[4]
-
Promotion of Anti-inflammatory Cytokines: Beyond simply inhibiting pro-inflammatory signals, this compound also demonstrates immune-modulating properties by enhancing the expression of the anti-inflammatory cytokine IL-10 in activated macrophages.[4] This dual action is critical for re-establishing immune balance.[4]
Data on Anti-Inflammatory Effects
The following tables summarize the observed effects of this compound on various inflammatory mediators and pathways as described in preliminary studies.
Table 1: Effect of this compound on Key Inflammatory Molecules
| Target Molecule/Pathway | Effect Observed | Cell/System Studied | Reference(s) |
| p38 MAPK | Reduced phosphorylation | Murine H4 Chondrocytes, Human/Murine Cartilage | [2] |
| MKP-1 | Increased expression | Murine H4 Chondrocytes | [2] |
| NF-κB | Inhibition of activation | Various experimental models | [4][5] |
| COX-2 | Inhibited expression | Chondrocytes, Articular Cartilage | [2] |
| MMP-3 | Inhibited expression | Chondrocytes, Articular Cartilage | [2] |
| Prostaglandin E2 | Inhibited production | Chondrocytes | [2] |
| Reactive Aldehydes | Sequestration | In vitro models | [7] |
| Cellular Free Thiols | Augmentation of intracellular pools | In vitro models | [7] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Effect Observed | Cell/System Studied | Reference(s) |
| TNF-α | Suppression/Inhibition | Synovial fibroblasts, Human PBMCs | [4][8] |
| IL-1β | Inhibition | Models of inflammatory arthritis | [4] |
| IL-6 | Inhibited expression | Chondrocytes, Articular Cartilage | [2][4] |
| IL-10 | Enhanced expression | Activated macrophages | [4] |
| Interferon-gamma (IFN-γ) | Inhibition of release | Human Peripheral Blood Mononuclear Cells (PBMCs) | [9] |
| Interleukin-2 (B1167480) (IL-2) | Inhibition of T-cell responses | Murine CTLL2 cells, Human T cells | [10] |
Experimental Protocols
The findings described in this guide are based on a variety of established in vitro and in vivo experimental models. Below are generalized protocols for key assays used to evaluate the anti-inflammatory effects of this compound.
In Vitro: Western Blotting for Protein Expression/Phosphorylation
This technique is used to measure changes in the expression or phosphorylation state of specific proteins (e.g., p38 MAPK, MKP-1) in cell lysates.[2]
-
Cell Culture and Treatment: Culture relevant cells (e.g., chondrocytes, macrophages) to an appropriate confluence. Treat cells with an inflammatory stimulus (e.g., IL-1β) in the presence or absence of varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38 or anti-MKP-1) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Analyze band intensity to quantify changes in protein levels.
In Vitro: ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.[2]
-
Sample Collection: Collect the culture medium from cells treated as described in the Western Blotting protocol.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody, followed by an enzyme-linked avidin-HRP conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating the acute anti-inflammatory activity of a compound in rodents.[11]
-
Animal Acclimatization & Grouping: Acclimatize rats (e.g., Wistar or Sprague-Dawley) for at least one week.[11] Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of this compound.[11]
-
Dosing: Administer the vehicle, standard drug, or this compound via an appropriate route (e.g., intraperitoneally) one hour before inducing inflammation.[11]
-
Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[11]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (time 0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[11]
-
Data Analysis: Calculate the increase in paw volume for each animal. Determine the percentage of edema inhibition for the treated groups compared to the control group.[11]
Conclusion
Preliminary studies reveal that sodium this compound is a potent anti-inflammatory agent with a complex mechanism of action. Its ability to modulate key signaling pathways like NF-κB and p38 MAPK, suppress the production of pro-inflammatory cytokines, and promote anti-inflammatory mediators provides a molecular basis for its efficacy as a DMARD.[2][4] The detailed understanding of these pathways not only explains the therapeutic effects of this historical drug but also offers valuable insights for the development of novel anti-inflammatory and immunomodulatory compounds. Further research to delineate the intricate crosstalk between these pathways and the precise molecular targets of this compound will continue to be a valuable endeavor for drug development professionals.
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Thiol Group: A Linchpin in the Therapeutic Action of Aurothiomalate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Sodium aurothiomalate, a gold(I) complex, has been a cornerstone in the treatment of rheumatoid arthritis for decades. Its therapeutic efficacy is intrinsically linked to the chemistry of its thiol ligand, thiomalate. This guide delves into the multifaceted role of the thiol group, exploring its critical functions in protein binding, ligand exchange, enzyme inhibition, and modulation of inflammatory signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms, this document aims to provide a comprehensive resource for understanding and leveraging the unique properties of the gold-thiol axis in drug development.
Introduction: Chrysotherapy and the Emergence of this compound
Gold-based compounds, or chrysotherapy, have a long history in the management of active progressive rheumatoid arthritis.[1][2] Sodium this compound is a disease-modifying antirheumatic drug (DMARD) that exerts a suppressive effect on the synovitis characteristic of the disease.[3] While the precise mechanism of action has been a subject of extensive research, it is widely accepted that the key structural feature responsible for its therapeutic activity is the gold(I) ion complexed to a thiol-containing ligand, in this case, thiomalate.[4] In fact, gold compounds that are not complexed to a thiol group, such as gold chloride, are ineffective in treating rheumatoid arthritis.[4] This underscores the indispensable role of the thiol group in the drug's pharmacology.
The Gold-Thiol Bond: A Hub of Reactivity
The therapeutic journey of this compound begins with the Au(I)-S bond. In vivo, this compound does not remain intact; the gold and thiomalate components dissociate.[4][5] The gold is subsequently bound to proteins, while the thiomalate ligand is released.[5] This dissociation and subsequent interaction with endogenous molecules are central to its mechanism. The thiol group of thiomalate and the gold(I) ion it carries are primed for interaction with biological thiols, such as cysteine residues on proteins and glutathione (B108866) (GSH).
Interaction with Biological Molecules: Transport and Ligand Exchange
Upon intramuscular injection, this compound is rapidly absorbed and becomes extensively bound to plasma proteins, with estimates ranging from 85-95%.[3][6] The primary carrier is human serum albumin (HSA). The thiol group is pivotal in this interaction. It is proposed that this compound's gold(I) ion binds with high affinity to the free sulfhydryl group of the Cysteine-34 residue of albumin.[7][8] This interaction is not merely for transport; it represents the first step in a cascade of ligand exchange reactions.
Table 1: Quantitative Data on this compound-Albumin Binding
| Parameter | Value | Conditions | Reference |
| Apparent Association Constant (K₁) | 3.0 x 10⁴ M⁻¹ | 37°C, pH 7.3-7.4 | [7] |
| Binding Stoichiometry (High Affinity) | 1 site | 37°C, pH 7.3-7.4 | [7] |
| Binding Stoichiometry (Low Affinity) | ≥3 sites | 37°C, pH 7.3-7.4 | [7] |
The interaction of this compound with biological systems is dominated by thiol-disulfide exchange reactions. The gold(I) center can be transferred from the thiomalate ligand to the thiol groups of cysteine residues on various proteins or to low-molecular-weight thiols like glutathione.[9] This process is believed to be a key part of its mechanism, allowing gold to reach its ultimate biological targets. The released thiomalate can also have its own biological effects, including augmenting the intracellular pool of free thiols.[4][10]
Caption: Ligand exchange between this compound and a protein thiol.
Mechanisms of Therapeutic Action
The thiol-mediated interactions of this compound culminate in the modulation of key pathological processes in rheumatoid arthritis.
This compound has been shown to inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1.[1][11][12] The inhibition of NF-κB is a central anti-inflammatory mechanism.[11] Gold compounds like aurothioglucose (B1665330) (a similar gold thiol) can act as functional antagonists to IL-1, inhibiting both NF-κB and AP-1 activity.[13] This action is likely mediated by the binding of gold(I) to critical cysteine residues within the signaling cascade that leads to NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Another key target for gold(I) compounds is the seleno-thiol containing enzyme, thioredoxin reductase (TrxR).[14][15] TrxR is a critical component of the cellular antioxidant system. Inhibition of TrxR by gold compounds can lead to increased oxidative stress, which paradoxically can have anti-inflammatory and pro-apoptotic effects on hyperproliferative cells in the synovium.[14][15] this compound is a potent inhibitor of mitochondrial thioredoxin reductase.[14]
Table 2: Enzyme Inhibition by Gold(I) Compounds
| Compound | Target Enzyme | Effect | Reference |
| This compound | Mitochondrial Thioredoxin Reductase | Potent Inhibition | [14] |
| Auranofin | Thioredoxin Reductase | 50% inhibition in tumors at 4 mg/kg | [16] |
| Aurothioglucose | Thioredoxin Reductase | Significant in vivo inhibition | [15] |
| This compound | Myeloperoxidase | Scavenges hypochlorite (B82951) product | [17] |
In rheumatoid arthritis, there is an increased generation of reactive aldehydes and a depletion of free thiol pools.[10] The thiomalate ligand, once released from gold, can directly sequester these cytotoxic aldehydes.[4] Furthermore, both this compound and its released thiomalate can help augment intracellular thiol levels, restoring the cell's capacity to buffer oxidative stress.[4][10]
Key Experimental Methodologies
The elucidation of this compound's mechanism has relied on a variety of sophisticated analytical techniques.
This protocol is adapted from the methodology used to determine the binding constants of this compound to human serum albumin.[7]
Objective: To quantify the binding affinity and stoichiometry of this compound to a target protein (e.g., HSA).
Materials:
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Target protein solution (e.g., Human Serum Albumin in phosphate-buffered saline, pH 7.4)
-
This compound solutions of varying concentrations
-
Dialysis buffer (PBS, pH 7.4, 37°C)
-
Apparatus for atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify gold concentration.
Procedure:
-
Preparation: Prepare dialysis bags by cutting tubing to the desired length and boiling in distilled water to remove contaminants.
-
Loading: Pipette a known volume and concentration of the protein solution into each dialysis bag. Securely close the bags.
-
Dialysis: Place each bag into a larger vessel containing a known volume of dialysis buffer with a specific concentration of this compound. Repeat for a range of this compound concentrations.
-
Equilibration: Gently agitate the vessels at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Sampling: After equilibration, carefully remove samples from inside the dialysis bag (containing protein + bound and unbound drug) and from the external dialysate (containing only unbound drug).
-
Quantification: Determine the total gold concentration in the samples from inside and outside the bag using AAS or ICP-MS.
-
Calculation:
-
The concentration of free (unbound) this compound is the concentration in the dialysate.
-
The concentration of bound this compound is the total concentration inside the bag minus the free concentration.
-
Use Scatchard analysis or non-linear regression to plot bound vs. bound/free concentrations to determine the association constant (Kₐ) and the number of binding sites (n).
-
Caption: Experimental workflow for equilibrium dialysis.
This is a generalized cellular assay to measure the inhibition of TrxR activity by gold compounds.
Objective: To determine the IC₅₀ of this compound for TrxR in a cellular context.
Materials:
-
Cell line of interest (e.g., macrophages, synovial fibroblasts)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Thioredoxin Reductase Assay Kit (commercially available, typically based on the reduction of DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] by NADPH)
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA or Bradford assay) to normalize enzyme activity.
-
Enzyme Assay:
-
In a new 96-well plate, add the reaction buffer, NADPH, and cell lysate from each treatment condition.
-
Initiate the reaction by adding the substrate (e.g., DTNB).
-
Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 412 nm for DTNB reduction) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each sample.
-
Normalize the rate to the total protein concentration to get the specific activity.
-
Plot the percent inhibition of TrxR activity versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The thiol group of the thiomalate ligand is not merely a carrier for the gold(I) ion; it is an active participant in the therapeutic mechanism of this compound. Its roles in mediating protein binding, facilitating ligand exchange, and contributing to antioxidant defenses are integral to the drug's anti-arthritic effects. The subsequent delivery of gold(I) to key enzymatic and signaling targets, such as thioredoxin reductase and components of the NF-κB pathway, results in a potent anti-inflammatory and immunomodulatory response.
For drug development professionals, understanding this intricate interplay is crucial. Future research could focus on designing novel thiol-containing ligands that can fine-tune the reactivity and targeting of the gold(I) ion, potentially leading to drugs with improved efficacy and a better safety profile. The principles learned from this compound's thiol-centric mechanism continue to be relevant in the development of new metal-based therapeutics for a range of diseases.
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. gold sodium thiomalate; this compound, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]
- 3. mims.com [mims.com]
- 4. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 5. Gold and thiol compounds in the treatment of rheumatoid arthritis: excretory fate and tissue distribution of thiomalate in relation to gold after administration of myocrisin (auro-thiomalate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gold sodium thiomalate [glowm.com]
- 7. Binding of sodium this compound to human serum albumin in vitro at physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial thioredoxin reductase inhibition by gold(I) compounds and concurrent stimulation of permeability transition and release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiarthritic drugs containing thiol groups scavenge hypochlorite and inhibit its formation by myeloperoxidase from human leukocytes. A therapeutic mechanism of these drugs in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aurothiomalate Administration in Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of sodium aurothiomalate, a gold-based compound, in commonly used murine models of rheumatoid arthritis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.
Introduction to Murine Arthritis Models
Murine models are indispensable tools for investigating the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of novel therapeutics. The most frequently utilized models include Collagen-Induced Arthritis (CIA), Collagen Antibody-Induced Arthritis (CAIA), and Adjuvant-Induced Arthritis (AIA). These models replicate key features of human rheumatoid arthritis, such as synovial inflammation, cartilage degradation, and bone erosion.
-
Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model that shares immunological and pathological similarities with human rheumatoid arthritis. It is induced by immunizing susceptible mouse strains with type II collagen.
-
Collagen Antibody-Induced Arthritis (CAIA): This model provides a more rapid and synchronized onset of arthritis. It is induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.
-
Adjuvant-Induced Arthritis (AIA): This model is induced by immunization with Complete Freund's Adjuvant (CFA) and results in a T-cell-dependent polyarthritis.
Mechanism of Action of this compound
Sodium this compound exerts its anti-arthritic effects through multiple mechanisms, primarily by modulating inflammatory signaling pathways. A key mechanism involves the upregulation of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1). This enzyme dephosphorylates and inactivates p38 MAPK, a critical kinase in the inflammatory cascade. The inhibition of p38 MAPK signaling leads to the suppression of downstream inflammatory mediators, including Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-3 (MMP-3), and Interleukin-6 (IL-6).[1] Additionally, this compound has been shown to inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Signaling Pathway of this compound in Chondrocytes
Caption: Mechanism of this compound via MKP-1 and p38 MAPK pathway.
Quantitative Data on this compound Efficacy
The efficacy of this compound in murine arthritis models can be assessed by various quantitative measures. Below is a summary of representative data from preclinical studies.
| Parameter | Murine Model | Treatment | Route of Administration | Efficacy |
| Arthritis Symptoms | Collagen-Induced Arthritis (CIA) | Liposome-encapsulated sodium this compound | Intramuscular (i.m.) | 50% reduction in symptoms[2] |
| Leukocyte Infiltration | Carrageenan-Induced Air Pouch | Sodium this compound | Intravenous (i.v.) | Significant reduction in exudate leukocytes[3] |
| Neutrophil Activity | Carrageenan-Induced Air Pouch | Sodium this compound | Intravenous (i.v.), Subcutaneous (s.c.), or local injection | Significant suppression of neutrophil chemotaxis and phagocytosis |
| Arthritis Development | Mycoplasma-Induced Arthritis | Sodium this compound | Parenteral | Prevention of arthritis development |
| Arthritis Severity | Mycoplasma-Induced Arthritis | Sodium this compound | Subcutaneous (s.c.) | Reduction in the severity of established arthritis[4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of CIA in DBA/1 mice and a therapeutic treatment regimen with sodium this compound.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sodium this compound
-
Sterile Saline
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in IFA.
-
Administer 100 µL of the emulsion as a booster immunization at a different site near the base of the tail.
-
-
This compound Administration (Therapeutic Regimen):
-
Begin treatment upon the onset of visible signs of arthritis (typically around day 25-28).
-
Administer sodium this compound at a dose of 1 mg/kg via intramuscular injection.
-
Continue treatment weekly until the termination of the study.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and progression of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe erythema and swelling with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Experimental Workflow for CIA Model and this compound Treatment
Caption: Workflow of Collagen-Induced Arthritis and this compound Treatment.
Collagen Antibody-Induced Arthritis (CAIA) Model
This protocol outlines the induction of CAIA in BALB/c mice and a prophylactic treatment approach with sodium this compound.
Materials:
-
Arthritogenic monoclonal antibody cocktail against type II collagen
-
Lipopolysaccharide (LPS)
-
Sodium this compound
-
Sterile Saline
-
Syringes and needles
Protocol:
-
Antibody Administration (Day 0):
-
Administer the anti-collagen antibody cocktail intravenously or intraperitoneally to BALB/c mice.
-
-
LPS Challenge (Day 3):
-
Administer LPS (25-50 µg per mouse) intraperitoneally to induce a rapid and synchronized onset of arthritis.
-
-
This compound Administration (Prophylactic Regimen):
-
Begin treatment on Day 0, prior to or at the time of antibody administration.
-
Administer sodium this compound at a dose of 1 mg/kg via subcutaneous injection.
-
Continue treatment every other day until the termination of the study.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis starting from day 3.
-
Score arthritis severity and measure paw thickness as described for the CIA model.
-
Logical Relationship of CAIA Induction and Prophylactic Treatment
Caption: Logical flow of CAIA induction with prophylactic this compound.
References
- 1. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome encapsulated this compound reduces collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium this compound on carrageenan induced inflammation of the air pouch in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium this compound, gold keratinate, and various tetracyclines in mycoplasma-induced arthritis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Aurothiomalate in Human T-Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium aurothiomalate (also known as gold sodium thiomalate) in human T-cell culture experiments. This document outlines the key effects of this compound on T-cell function, including proliferation, cytokine production, and apoptosis, and provides detailed protocols for relevant assays.
Introduction
Sodium this compound is a gold-based compound historically used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory properties, which primarily target T-cell functions. Understanding the in vitro effects of this compound on human T-cells is crucial for research into its mechanisms of action and for the development of novel immunomodulatory drugs.
Mechanism of Action
The primary mechanism by which this compound exerts its effects on T-cells is through the inhibition of Protein Kinase C (PKC) .[1] PKC is a critical enzyme in the T-cell receptor (TCR) signaling pathway, responsible for activating downstream transcription factors such as NF-κB and NFAT, which are essential for T-cell activation, proliferation, and cytokine production.[2][3][4] By inhibiting PKC, this compound effectively dampens the T-cell immune response.
Effects on T-Cell Function
T-Cell Proliferation
This compound has been shown to inhibit the proliferation of human T-cells in a dose-dependent manner. This inhibition is a direct consequence of its interference with the IL-2 signaling pathway, partly by reducing the expression of the IL-2 receptor.[5]
Table 1: Effect of Sodium this compound on T-Cell Proliferation
| Concentration of this compound | T-Cell Type | Stimulation Method | Observed Effect on Proliferation | Reference |
| Pharmacologically relevant concentrations | Human T-cells | Phytohemagglutinin (PHA) and IL-2 | Inhibition of [3H]thymidine incorporation | [1][5] |
| Not Specified | Murine CTLL2 cells | Human recombinant IL-2 | Inhibition of [3H]thymidine incorporation | [5] |
Cytokine Production
This compound significantly suppresses the production of key pro-inflammatory cytokines by activated T-cells, most notably Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ).[6] This effect is also linked to the inhibition of PKC and downstream signaling pathways.
Table 2: Effect of Sodium this compound on Cytokine Production by T-Cells
| Concentration of this compound | T-Cell Type | Stimulation Method | Cytokine Measured | Observed Effect | Reference |
| Pharmacologically relevant concentrations | Jurkat cells | Not Specified | IL-2 | Inhibition of production | [1] |
| Not Specified | Human T-cells | Immobilized anti-CD3 mAb | IFN-γ | Suppression of production |
Apoptosis
While the primary effect of this compound on T-cells is anti-proliferative, there is evidence to suggest it can induce apoptosis, particularly in transformed T-cell lines like Jurkat cells. The pro-apoptotic mechanism in prostate cancer cells involves the disruption of the PKCι-Par6 complex, leading to ERK activation and subsequent caspase-3 activation via the mitochondrial pathway. Further research is needed to fully elucidate the apoptotic pathways in primary human T-cells.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol describes how to measure the inhibition of T-cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Sodium this compound (sterile, stock solution)
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify from PBMCs using a T-cell isolation kit.
-
CFSE Staining:
-
Resuspend 1 x 10^7 cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of sodium this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of the T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/anti-CD28 beads) to each well, except for the unstimulated control wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using flow cytometry software to determine the percentage of proliferated cells based on the dilution of the CFSE signal.
-
Protocol 2: Measurement of Cytokine Production by Intracellular Staining
This protocol details the measurement of IL-2 and IFN-γ production in T-cells treated with this compound using intracellular cytokine staining and flow cytometry.
Materials:
-
Human PBMCs or isolated human T-cells
-
Complete RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Sodium this compound
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IL-2, and IFN-γ
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Culture human T-cells at a density of 1-2 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of sodium this compound for 1-2 hours prior to stimulation. Include a vehicle control.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the culture to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in a permeabilization buffer. Incubate for 10 minutes at room temperature.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (IL-2 and IFN-γ) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for analysis on a flow cytometer.
-
Acquire and analyze the data to determine the percentage of cytokine-producing T-cells within different T-cell subsets.
-
Protocol 3: T-Cell Apoptosis Assay using Annexin V/PI Staining
This protocol describes how to assess this compound-induced apoptosis in the Jurkat T-cell line using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
Sodium this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed the cells at a density of 0.5-1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with different concentrations of sodium this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Inhibition of T-Cell Activation by this compound.
Caption: T-Cell Proliferation Assay Workflow.
Caption: Proposed Apoptotic Pathway of this compound.
References
- 1. Immunomodulatory effects of therapeutic gold compounds. Gold sodium thiomalate inhibits the activity of T cell protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKCtheta and PKA are antagonistic partners in the NF-AT transactivation pathway of primary mouse CD3+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global inhibition of IL-2 and IFN-gamma secreting T cells precedes recovery from acute monophasic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Aurothiomalalates in Plasma
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the quantification of aurothiomalate in plasma samples, a critical aspect of pharmacokinetic and toxicokinetic studies in drug development for chrysotherapy. The following sections detail protocols for three common analytical techniques: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of total gold content in plasma, which serves as a direct measure of this compound concentration. Its low detection limits make it ideal for analyzing samples with trace amounts of the drug.
Quantitative Data Summary
| Parameter | ICP-MS Performance Data |
| Linearity Range | 0.0005 - 0.02 µg/mL[1] |
| Limit of Detection (LOD) | 0.02 µg/L for total gold[1] |
| Limit of Quantification (LOQ) | 0.15 µg/L for Au(III)[2] |
| Accuracy (Recovery) | 98% for dissolved gold[1] |
| Precision (%RSD) | <5%[1] |
Experimental Protocol: Total Gold in Plasma by ICP-MS
This protocol is based on established methods for trace metal analysis in biological matrices.[3][4]
1. Materials and Reagents:
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrochloric Acid (HCl), trace metal grade
-
Gold standard solution (1000 µg/mL)
-
Deionized water (18 MΩ·cm)
-
Argon gas (99.99% purity)
-
Internal standards (e.g., Yttrium, Indium)
2. Sample Preparation (Acid Digestion):
-
Pipette 0.5 mL of plasma into a clean, acid-washed digestion vessel.
-
Add 2.0 mL of freshly prepared aqua regia (3:1 mixture of concentrated HCl and HNO₃).
-
Allow the sample to pre-digest at room temperature for 30 minutes in a fume hood.
-
Place the vessel in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
-
After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Add an appropriate internal standard.
-
Bring the solution to volume with deionized water.
3. ICP-MS Instrumentation and Analysis:
-
Instrument: Agilent 7900 ICP-MS or equivalent.
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Makeup Gas Flow: 0.1 L/min
-
Sample Uptake Rate: 0.4 mL/min
-
Integration Time: 0.1 s per point
-
Monitored Isotope: ¹⁹⁷Au
4. Calibration:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/L) from the gold standard solution in a matrix-matched acid solution.
-
Run the standards to generate a calibration curve.
5. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (a spiked blank) to verify the accuracy of the method.
-
Spike a duplicate of a study sample to assess matrix effects.
Workflow Diagram
Atomic Absorption Spectrometry (AAS)
AAS is a robust and cost-effective technique for quantifying gold in plasma. Both flame (FAAS) and graphite (B72142) furnace (GFAAS) methods can be employed, with GFAAS offering lower detection limits.
Quantitative Data Summary
| Parameter | Flame AAS Performance Data | Graphite Furnace AAS Performance Data |
| Linearity Range | 0.04 - 5.6 µg/L[5] | Not explicitly found for this compound in plasma |
| Limit of Detection (LOD) | 1.1 ng/L[5] | 0.43 µg/L[6] |
| Limit of Quantification (LOQ) | Not explicitly found | 1.29 µg/L[6] |
| Accuracy (Recovery) | >99%[7] | 87.1 - 102.7%[6] |
| Precision (%RSD) | 2.7%[5] | 4.15% (repeatability), 8.07% (intermediate precision)[6] |
Experimental Protocol: Total Gold in Plasma by Flame AAS
This protocol involves a solvent extraction step to concentrate the gold and remove matrix interferences.
1. Materials and Reagents:
-
Hydrochloric Acid (HCl), concentrated
-
Methyl isobutyl ketone (MIBK)
-
Gold standard solution (1000 µg/mL)
-
Deionized water (18 MΩ·cm)
2. Sample Preparation (Solvent Extraction):
-
Pipette 1.0 mL of plasma into a screw-capped centrifuge tube.
-
Add 1.0 mL of concentrated HCl and vortex for 30 seconds.
-
Add 2.0 mL of MIBK.
-
Cap the tube and shake vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully aspirate the upper organic layer (MIBK) for analysis.
3. Flame AAS Instrumentation and Analysis:
-
Instrument: PerkinElmer AAnalyst 800 or equivalent.
-
Wavelength: 242.8 nm
-
Slit Width: 0.7 nm
-
Lamp Current: 10 mA
-
Fuel: Acetylene
-
Support: Air
-
Burner Height: Optimized for maximum absorbance
4. Calibration:
-
Prepare a series of aqueous gold standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Extract 1.0 mL of each standard using the same solvent extraction procedure as the plasma samples.
-
Aspirate the organic extracts of the standards to generate a calibration curve.
5. Quality Control:
-
Prepare and analyze a reagent blank (water instead of plasma) with each batch.
-
Analyze a quality control sample (spiked plasma) at low, medium, and high concentrations within the calibration range.
Workflow Diagram
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly specific method for the direct quantification of the thiomalate portion of this compound in plasma. This technique is particularly useful for studying the metabolism and speciation of the drug.
Quantitative Data Summary
| Parameter | HPLC-ECD Performance Data (Representative for Aminothiols) |
| Linearity Range | Typically in the low ng/mL to µg/mL range |
| Limit of Detection (LOD) | 5 fmol/mL for monothiols[8] |
| Limit of Quantification (LOQ) | Not explicitly found for thiomalate, but expected to be in the low ng/mL range |
| Accuracy (Recovery) | 97.1 - 102.8%[8] |
| Precision (%RSD) | 1.2 - 5.8% (intra- and inter-assay)[8] |
Experimental Protocol: Thiomalate in Plasma by HPLC-ECD
This protocol is adapted from established methods for the analysis of aminothiols in biological fluids.[8][9]
1. Materials and Reagents:
-
Perchloric acid (HClO₄), 0.1 M
-
Sodium thiomalate standard
-
Mobile Phase: 0.1 M sodium phosphate (B84403), 0.1 M EDTA, pH adjusted to 2.7 with phosphoric acid
-
Acetonitrile (ACN), HPLC grade
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold 0.1 M perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-ECD Instrumentation and Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 97:3 (v/v) 0.1 M sodium phosphate buffer (pH 2.7) : ACN.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Antec Decade II or equivalent, with a glassy carbon working electrode.
-
Potential: +0.85 V vs. Ag/AgCl reference electrode.
4. Calibration:
-
Prepare a series of thiomalate standards (e.g., 10, 50, 100, 500, 1000 ng/mL) in the mobile phase.
-
Inject the standards to generate a calibration curve based on peak area.
5. Quality Control:
-
Prepare and analyze a plasma blank to check for interfering peaks.
-
Analyze low, medium, and high concentration quality control samples prepared in plasma.
Workflow Diagram
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analytik-jena.fr [analytik-jena.fr]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. The Application of Flame Atomic Absorption Spectrometry for Gold Determination in Some of Its Bearing Rocks [scirp.org]
- 8. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new HPLC method for the simultaneous determination of ascorbic acid and aminothiols in human plasma and erythrocytes using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of Aurothiomalate Distribution in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium aurothiomalate is a gold-based compound that has been historically used as a disease-modifying antirheumatic drug (DMARD). Understanding its in vivo biodistribution, metabolism, and target organ accumulation is crucial for elucidating its mechanism of action and potential toxicity. In vivo studies have shown that this compound dissociates, leading to the separation of the gold and thiomalate components.[1][2] The gold moiety primarily binds to proteins, while the thiomalate is released.[1] This document provides an overview of key imaging techniques and detailed protocols for visualizing and quantifying the distribution of the gold component of this compound in animal models.
Imaging Modalities for this compound Distribution
Several imaging techniques can be employed to track the gold component of this compound in vivo. The choice of modality depends on the required resolution, sensitivity, and whether the goal is to obtain quantitative data or high-resolution spatial localization.
-
Autoradiography: A highly sensitive technique that utilizes radiolabeled this compound (e.g., using ¹⁹⁵Au) to visualize its distribution in tissue sections.
-
X-ray Fluorescence Microscopy (XFM): A synchrotron-based technique that offers high sensitivity and quantitative mapping of elemental distribution, making it ideal for detecting gold in biological specimens without the need for radiolabeling.[3]
-
Mass Spectrometry Imaging (MSI): A powerful, label-free technique that visualizes the spatial distribution of molecules by their mass-to-charge ratio, allowing for the mapping of this compound and its metabolites.[4][5]
-
Electron Microscopy with X-ray Microanalysis: Provides ultrastructural localization of gold within cells and organelles, identifying the specific subcellular compartments where gold accumulates.[6]
Quantitative Data on this compound (Gold) Distribution
The following tables summarize quantitative data on gold distribution in various tissues from animal models following this compound administration.
Table 1: Gold Distribution in Rat Tissues
| Tissue | Dose of Gold Sodium Thiomalate (GST) | Time Point | Gold Concentration/Localization | Animal Model | Reference |
| Kidney | Various doses | N/A | 30-60% of total gold localized in the cytosol.[7] | Rat | [7] |
| Liver | Various doses | N/A | 30-60% of total gold localized in the cytosol.[7] | Rat | [7] |
| Kidney | 7.5 mg/kg (s.c.), twice a week | 4-5 weeks | 5-fold increase in copper concentration, associated with gold.[8] | Wistar Rat | [8] |
| Blood | 1 mg Au/kg (i.v.) | Various | Serum gold values generally higher than whole blood values.[9] | Rat | [9] |
| Macrophages | 50 mg/kg (s.c.) | 1-12 days | Gold accumulation demonstrated in macrophages.[10] | Rat | [10] |
Table 2: Gold Distribution in Mouse Tissues
| Tissue | Dose of this compound | Time Point | Gold Localization | Animal Model | Reference |
| Liver | Double isotope-labelled | N/A | Found in all organs, mostly in the liver and kidneys.[1] | Mouse | [1] |
| Kidneys | Double isotope-labelled | N/A | Found in all organs, mostly in the liver and kidneys.[1] | Mouse | [1] |
Visualized Workflows and Pathways
// Connections AnimalModel -> AuroAdmin; AuroAdmin -> TissueCollection [lhead=cluster_imaging]; TissueCollection -> Imaging; Imaging -> DataProcessing [lhead=cluster_analysis]; DataProcessing -> Quantification; DataProcessing -> Localization; }
Caption: General experimental workflow for imaging studies.
Caption: Dissociation pathway of this compound in vivo.
Experimental Protocols
Protocol 1: X-ray Fluorescence Microscopy (XFM) for Gold Detection
This protocol outlines a general procedure for preparing tissue samples for synchrotron-based XFM to map the distribution of gold.
1. Animal Preparation and Dosing: a. Select the appropriate animal model (e.g., male Wistar rats).[8] b. Administer sodium this compound via the desired route (e.g., subcutaneous injection).[8] Doses may range from 1 to 50 mg/kg depending on the study's objective.[9][10] c. House the animals according to institutional guidelines for the specified duration of the experiment. d. At the designated time point, euthanize the animal using an approved method.
2. Tissue Collection and Preparation: a. Perfuse the animal with a suitable buffer (e.g., PBS) to remove blood from the tissues. b. Excise the organs of interest (e.g., kidney, liver, spleen).[8] c. For cryo-sectioning, immediately snap-freeze the tissues in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen. d. Store frozen tissues at -80°C until sectioning. e. Using a cryostat, cut tissue sections at a thickness of 10-20 µm. f. Mount the sections onto a suitable X-ray transparent substrate (e.g., silicon nitride windows or thin polymer films).
3. XFM Data Acquisition: a. Transport the prepared samples to a synchrotron facility with an XFM beamline. b. Mount the sample in the analysis chamber. c. Tune the incident X-ray beam energy to an appropriate level above the gold L-absorption edge (e.g., ~12-14 keV for L-shell fluorescence). d. Raster-scan the sample through the focused X-ray beam. e. Simultaneously collect the emitted X-ray fluorescence spectrum at each pixel using an energy-dispersive detector.
4. Data Analysis: a. Process the collected spectral data to deconvolve the elemental signals. b. Generate elemental maps for gold and other elements of interest. c. Use appropriate standards to quantify the concentration of gold in different regions of the tissue.[3]
Protocol 2: Autoradiography using ¹⁹⁵Au-labeled this compound
This protocol describes the use of radiolabeled this compound to visualize its distribution.
1. Synthesis of Radiolabeled this compound: a. Synthesize this compound using a gold radioisotope, such as ¹⁹⁵Au. This step requires specialized radiochemistry facilities. b. Alternatively, a double-labeling approach using ¹⁹⁵Au and ¹⁴C-thiomalate can be used to track both moieties simultaneously.[1][2]
2. Animal Dosing and Tissue Collection: a. Follow the steps outlined in Protocol 1 (1a-1d) for animal preparation and dosing, using the synthesized radiolabeled compound. b. After euthanasia, collect and snap-freeze the organs of interest as described in Protocol 1 (2a-2c).
3. Cryo-sectioning and Autoradiography: a. Section the frozen tissues in a cryostat (10-20 µm thickness). b. Mount the sections onto glass slides. c. In a darkroom, appose the slides to a phosphor imaging screen or autoradiographic film. d. Expose for a duration determined by the level of radioactivity (can range from hours to weeks). e. Develop the film or scan the imaging screen to obtain a qualitative image of the radiotracer distribution.
4. Data Analysis: a. Digitize the autoradiographs. b. Correlate the areas of high signal intensity with anatomical structures in the tissue section (often done by staining the section post-exposure, e.g., with H&E). c. For quantitative analysis, co-expose radioactive standards of known concentration to generate a standard curve, allowing for the conversion of signal intensity to tracer concentration.
Protocol 3: Mass Spectrometry Imaging (MSI)
This protocol provides a general workflow for label-free imaging of this compound distribution.
1. Animal Dosing and Sample Preparation: a. Follow the steps for animal dosing and tissue collection as described in Protocol 1 (1a-1d and 2a-2d). b. Section the frozen tissues using a cryostat (10-15 µm thickness). c. Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides) for analysis.
2. Matrix Application (for MALDI-MSI): a. Select a suitable matrix (e.g., sinapinic acid for proteins, DHB for small molecules) that is optimal for the ionization of this compound or its bound forms. b. Apply the matrix uniformly over the tissue section using an automated sprayer or spotting device. This step is critical for achieving high-quality, reproducible results.
3. MSI Data Acquisition: a. Place the slide into the mass spectrometer. b. Define the region of interest for analysis. c. The instrument's laser (for MALDI) or charged solvent spray (for DESI) will be rastered across the tissue surface.[11] d. At each pixel, a mass spectrum is acquired, recording the mass-to-charge ratios of the ions desorbed from that location.[4]
4. Data Analysis: a. Process the raw data using specialized imaging software. b. Identify the m/z peak corresponding to this compound or a specific gold-containing fragment. c. Generate an ion intensity map for the selected m/z value, which visually represents the spatial distribution of the compound across the tissue section.[12] d. Overlay the MSI data with a histological image of the same tissue section to correlate molecular distribution with tissue morphology.
References
- 1. Fate of the gold and the thiomalate part after intramuscular administration of this compound to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fate of the gold and the thiomalate part after intramuscular administration of this compound to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray fluorescence microscopy methods for biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry imaging - Wikipedia [en.wikipedia.org]
- 5. MALDI mass spectrometry imaging in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an ultrastructural marker. Electron microscopy and x-ray microanalysis of various tissues after in vivo gold injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The effect of sodium this compound (myochrysin) on the distribution of calcium, magnesium, copper, zinc and iron in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of gold in rat blood after intravenous administration of auranofin, gold sodium thiomalate and aurothioglucose to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of in vivo administration of gold sodium thiomalate on rat macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. MSI: Making pictures out of Mass-Spectrometry data - Euro-BioImaging [eurobioimaging.eu]
Application Notes and Protocols for Aurothiomalate Dosage Calculation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying sodium aurothiomalate dosages in preclinical animal models of rheumatoid arthritis. This document includes detailed experimental protocols, dosage considerations, and an overview of the underlying molecular mechanisms to facilitate effective study design and execution.
Introduction to Sodium this compound in Preclinical Research
Sodium this compound is a gold-based compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. In preclinical research, it serves as a valuable tool for studying the pathophysiology of arthritis and for evaluating the efficacy of novel therapeutic agents. The most common animal models for these studies are the Collagen-Induced Arthritis (CIA) model in mice and rats, and the Adjuvant-Induced Arthritis (AIA) model in rats. Accurate dosage calculation is critical for obtaining reproducible and meaningful results.
Mechanism of Action of Sodium this compound
The therapeutic effects of sodium this compound are attributed to its thiol-containing structure. In the inflammatory environment of an arthritic joint, there is an increased production of reactive aldehydes, which contribute to cellular damage and the perpetuation of the inflammatory cascade. Sodium this compound is thought to exert its effects through two primary mechanisms:
-
Sequestration of Reactive Aldehydes: The free thiol group in this compound can directly bind to and neutralize reactive aldehydes, thereby reducing their cytotoxic effects.
-
Augmentation of Intracellular Thiol Pools: this compound can increase the levels of intracellular thiols, such as cysteine, which enhances the cell's natural antioxidant capacity and ability to buffer oxidative stress.
Furthermore, sodium this compound has been shown to modulate immune responses, including the inhibition of T-cell activation and the suppression of pro-inflammatory signaling pathways such as the NF-κB pathway.[1][2][3]
Below is a diagram illustrating the proposed mechanism of action of sodium this compound.
Dosage Calculation for Preclinical Studies
The translation of drug dosages from human to animal models, or between different animal species, is not a direct conversion based on body weight alone. Allometric scaling, which accounts for differences in metabolic rate and body surface area, is the standard method for these calculations.
Allometric Scaling Principles
Allometric scaling uses the following formula to calculate the Human Equivalent Dose (HED) from an animal dose, or to convert a dose from one animal species to another:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
A more practical approach for preclinical studies involves the use of a conversion factor, Km, which is calculated by dividing the average body weight by the body surface area for a given species. The dose can then be converted as follows:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Km Values for Different Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Data adapted from FDA guidelines.
Example Calculation: To convert a human dose of 50 mg/week for a 60 kg person to a mouse dose:
-
Human dose in mg/kg: 50 mg / 60 kg = 0.83 mg/kg
-
Mouse dose (mg/kg): 0.83 mg/kg x (37 / 3) = 10.2 mg/kg
Recommended Dosages in Preclinical Models
The following table summarizes reported dosages of sodium this compound in common preclinical models of arthritis. It is important to note that the optimal dose may vary depending on the specific animal strain, disease severity, and experimental goals.
| Animal Model | Animal Strain | Dosage | Route of Administration | Dosing Frequency | Reference |
| Adjuvant-Induced Arthritis | DA Rats | 10 mg/kg | Intramuscular or Subcutaneous | Weekly or daily | [4] |
| Adjuvant-Induced Arthritis | DA Rats | 1 mg/kg | Intramuscular or Subcutaneous | Weekly | [4] |
| Adjuvant-Induced Arthritis | Wistar Rats | up to 7.5 mg/kg | Subcutaneous | Twice a week | |
| Collagen-Induced Arthritis | DBA/1J Mice | Not specified (liposome encapsulated) | Intramuscular | Not specified | [4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is the most widely used model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[5][6][7]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Syringes and needles (26G)
-
Homogenizer or emulsifying needle
Protocol:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the CII solution with CFA (e.g., 500 µL of CII solution and 500 µL of CFA).
-
Emulsify by drawing the mixture up and down through an emulsifying needle or by using a homogenizer until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the CII solution with IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Begin visual scoring of the paws for signs of arthritis (redness, swelling) starting from day 21, three times a week.
-
Use a scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
This compound Treatment:
-
Initiate treatment upon the first signs of arthritis or at a predetermined time point.
-
Prepare sodium this compound solution in sterile saline.
-
Administer the calculated dose via the desired route (e.g., intramuscular or subcutaneous injection).
-
Below is a workflow diagram for the induction of Collagen-Induced Arthritis in mice.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a rapidly developing and severe model of inflammatory arthritis.
Materials:
-
Female Lewis or DA rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing a high concentration of Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Syringes and needles (26G)
Protocol:
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats.
-
Inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Monitoring of Arthritis:
-
Primary inflammation will develop in the injected paw within 24 hours.
-
Secondary arthritis in the contralateral paw and other joints will appear around day 10-14.
-
Monitor paw volume using a plethysmometer and clinical signs of arthritis.
-
-
This compound Treatment:
-
Treatment can be prophylactic (starting before or at the time of induction) or therapeutic (starting after the onset of secondary arthritis).
-
Prepare and administer sodium this compound as described for the CIA model.
-
Monitoring for Toxicity
Gold compounds can have toxic side effects. It is essential to monitor the animals for signs of toxicity throughout the study.
Parameters to Monitor:
-
Body Weight: Record body weight at least twice a week. Significant weight loss can be a sign of toxicity.
-
General Health: Observe the animals daily for changes in behavior, posture, and coat condition.
-
Renal Toxicity: Gold compounds can be nephrotoxic. Monitor for signs of kidney damage, such as changes in urine output or proteinuria.
-
Hematological Effects: Monitor for changes in complete blood counts, as gold can cause bone marrow suppression.
Data Presentation and Analysis
All quantitative data, such as clinical scores, paw volume measurements, and body weights, should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the treatment effects.
Conclusion
The successful use of sodium this compound in preclinical arthritis models depends on careful dosage calculation, appropriate model selection, and meticulous experimental execution. By following the protocols and guidelines outlined in these application notes, researchers can obtain reliable and reproducible data to advance the understanding and treatment of rheumatoid arthritis.
References
- 1. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome encapsulated this compound reduces collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.taconic.com [info.taconic.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. chondrex.com [chondrex.com]
Application Notes and Protocols for Evaluating Aurothiomalate Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium aurothiomalate, a gold-based compound, has been historically used as a disease-modifying antirheumatic drug (DMARD).[1] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.[1] Evaluating the efficacy of this compound and similar gold-based compounds in a preclinical setting requires robust and reproducible cell-based assays. These assays are crucial for understanding the mechanism of action, determining effective concentrations, and identifying potential therapeutic applications.[2][3]
This document provides detailed protocols for a panel of cell-based assays to assess the efficacy of this compound. The assays cover key aspects of its known biological activities, including its effects on immune cell proliferation, induction of apoptosis in cancer cells, modulation of cytokine production, and inhibition of key inflammatory signaling pathways.
Data Presentation: Summary of this compound's Effects
The following tables summarize the reported effects of sodium this compound (ATM) across various cell-based assays. These data provide a reference for expected outcomes when testing this compound or similar compounds.
| Assay | Cell Type | Effect of this compound | Concentration Range | Reference |
| Lymphocyte Proliferation | Human Lymphocytes | Inhibition of phytohemagglutinin (PHA)-induced proliferation | 2.0 µg/mL and above | [4] |
| Murine CTLL2 cells | Inhibition of IL-2-stimulated proliferation | Not specified | [5] | |
| Apoptosis Induction | Prostate Cancer Cells (PC3U) | Induction of apoptosis | 25 µM - 50 µM | [6] |
| Normal Prostate Epithelial Cells (PrEC) | No significant apoptosis | Up to 50 µM | [6] | |
| Cytokine Production (IL-1) | Human Monocytes | No significant effect on IL-1 production | Up to 100 µg/mL | [4] |
| Cytokine Production (IL-2) | Human T-cells | Inhibition of IL-2 receptor expression and response | Not specified | [5] |
| NF-κB Activity | Mouse Macrophages | Reduction of nitric oxide (NO) production | High concentrations | [7] |
| MAP Kinase Activation | Prostate Cancer Cells (PC3U) | Activation of ERK and p38 MAP kinases | 25 µM - 50 µM | [6] |
Experimental Protocols
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the ability of this compound to inhibit mitogen-stimulated lymphocyte proliferation.[8]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Sodium this compound (ATM)
-
[³H]-Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of ATM in complete RPMI-1640 medium. Add 50 µL of the ATM dilutions to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate cell proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data is expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control.
Apoptosis Assay (Vybrant™ Apoptosis Assay Kit)
This assay quantifies the pro-apoptotic effect of this compound on cancer cells.[6]
Materials:
-
PC3U (prostate cancer) and PrEC (normal prostate epithelial) cells
-
Appropriate cell culture medium (e.g., F-12K with 10% FBS for PC3U, PrEGM for PrEC)
-
Sodium this compound (ATM)
-
Vybrant™ Apoptosis Assay Kit (containing Annexin V-FITC and Propidium Iodide - PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Seed PC3U and PrEC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ATM (e.g., 25 µM, 50 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI to each cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cytokine Production Assay (ELISA for IL-1β and IL-2)
This protocol measures the effect of this compound on the production of key inflammatory cytokines.
Materials:
-
Human Monocytes or PBMCs
-
Lipopolysaccharide (LPS) for stimulating IL-1β
-
Phytohemagglutinin (PHA) for stimulating IL-2
-
Sodium this compound (ATM)
-
Human IL-1β and IL-2 ELISA kits
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Isolate human monocytes or PBMCs and culture them in appropriate medium.
-
Pre-incubate the cells with different concentrations of ATM for 2 hours.
-
Stimulate the cells with either LPS (for IL-1β) or PHA (for IL-2) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions.[9] Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentration of cytokines in the samples based on the standard curve.
NF-κB Reporter Assay
This assay determines the inhibitory effect of this compound on the NF-κB signaling pathway.[7]
Materials:
-
HEK293 or THP-1 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulant
-
Sodium this compound (ATM)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of ATM for 2 hours.
-
Stimulate the cells with TNF-α or LPS for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
The results are expressed as Relative Light Units (RLU), and the percentage of inhibition is calculated relative to the stimulated control.[10][11]
Western Blot for MAPK Signaling
This assay is used to assess the activation of ERK, p38, and JNK MAP kinases in response to this compound treatment.[6]
Materials:
-
PC3U cells
-
Sodium this compound (ATM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, total-JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture PC3U cells and treat with ATM (e.g., 25 µM, 50 µM) for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Signaling pathways modulated by this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. rsc.org [rsc.org]
- 8. Lab13 [science.umd.edu]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Aurothiomalate-Protein Binding by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of non-covalent interactions between the gold-based drug aurothiomalate and proteins using mass spectrometry. The methodologies described herein are essential for understanding the mechanism of action, pharmacokinetics, and potential off-target effects of this compound, a drug with established use in treating rheumatoid arthritis and potential applications in other therapeutic areas.
Introduction
This compound (AuTm), a gold(I) thiolate complex, has been a cornerstone in the treatment of rheumatoid arthritis for decades. Its therapeutic effects are believed to be mediated through interactions with various proteins, modulating their function. Understanding the specifics of these interactions—binding affinity, stoichiometry, and the nature of the binding—is crucial for drug development and repositioning efforts. Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as a powerful tool for characterizing these non-covalent metallodrug-protein complexes.[1] ESI-MS allows for the gentle ionization of intact protein-ligand complexes, preserving their non-covalent interactions in the gas phase for accurate mass determination and characterization.[2]
This document outlines the application of native ESI-MS for the qualitative and quantitative analysis of this compound-protein binding and provides a protocol for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as a complementary technique for the sensitive quantification of gold in biological samples.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for three model proteins as determined by Electrospray Ionization Mass Spectrometry. These values provide a quantitative measure of the strength of the non-covalent interaction.
| Protein | Molecular Weight (Da) | This compound Binding Stoichiometry (Protein:AuTm) | Apparent Association Constant (K_a, M⁻¹) |
| Ribonuclease A | 13,682 | 1:1, 1:2, 1:3 | 1.2 x 10⁴ |
| Cytochrome c | 12,327 | 1:1, 1:2, 1:3 | 2.5 x 10⁴ |
| Lysozyme | 14,307 | 1:1, 1:2, 1:3 | 1.8 x 10⁴ |
Data adapted from the study by Messori et al. (2015) in the Journal of Inorganic Biochemistry, where the binding of this compound was characterized as a non-covalent interaction.[3]
Experimental Protocols
Protocol 1: Native ESI-MS for this compound-Protein Binding Analysis
This protocol describes the preparation and analysis of this compound-protein complexes using native ESI-MS to determine binding stoichiometry and affinity.
1. Materials and Reagents:
-
Protein of interest (e.g., Ribonuclease A, Cytochrome c, Lysozyme)
-
Sodium this compound
-
Ammonium (B1175870) acetate (B1210297) (volatile buffer)
-
Methanol (for cleaning)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Native ESI-MS instrument (e.g., Q-TOF or Orbitrap mass spectrometer)
2. Sample Preparation: a. Protein Stock Solution: Prepare a 1 mM stock solution of the protein in ultrapure water. Store at -20°C. b. This compound Stock Solution: Prepare a 10 mM stock solution of sodium this compound in ultrapure water. Prepare fresh before each experiment. c. Buffer Exchange: To ensure compatibility with native MS, exchange the buffer of the protein stock solution to a volatile buffer, such as 100 mM ammonium acetate, pH 7.4. This can be achieved using buffer exchange columns or dialysis. d. Incubation: i. For stoichiometry determination, mix the protein (final concentration 10 µM) with increasing molar ratios of this compound (e.g., 1:1, 1:2, 1:3, 1:5, 1:10) in 100 mM ammonium acetate buffer. ii. For affinity constant determination, perform a titration by keeping the protein concentration constant (e.g., 10 µM) and varying the this compound concentration over a wide range. iii. Incubate the mixtures at 37°C for a defined period (e.g., 1-24 hours) to allow complex formation to reach equilibrium.
3. ESI-MS Analysis: a. Instrument Setup: i. Set up the ESI-MS instrument in positive ion mode for native protein analysis. ii. Use a nano-electrospray source for gentle ionization. iii. Optimize instrument parameters to preserve non-covalent interactions. This includes using a low cone voltage, low source temperature, and minimizing in-source collision energy. b. Sample Infusion: Infuse the incubated samples directly into the mass spectrometer at a low flow rate (e.g., 1-5 µL/min). c. Data Acquisition: Acquire mass spectra over an appropriate m/z range to detect the unbound protein and the this compound-protein complexes.
4. Data Analysis: a. Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its complexes. b. Stoichiometry Determination: Identify the peaks corresponding to the unbound protein and the protein bound to one or more this compound molecules. The mass difference will confirm the binding of this compound. c. Affinity Constant (K_a) Calculation: i. From the titration experiment, determine the relative intensities of the bound and unbound protein peaks at each this compound concentration. ii. Calculate the ratio of bound to unbound protein. iii. Plot this ratio against the concentration of free this compound and fit the data to a binding isotherm (e.g., using the equation: Ratio = (K_a * [AuTm_free]) / (1 + K_a * [AuTm_free])) to determine the association constant, K_a.
Protocol 2: ICP-MS for Gold Quantification in Protein Fractions
This protocol provides a method for the highly sensitive detection and quantification of gold in protein samples, which can be used to confirm the presence and amount of this compound bound to proteins after separation techniques like size-exclusion chromatography.
1. Materials and Reagents:
-
Protein sample incubated with this compound
-
Nitric acid (trace metal grade)
-
Hydrochloric acid (trace metal grade)
-
Gold standard solution for ICP-MS
-
Ultrapure water
-
ICP-MS instrument
2. Sample Digestion: a. Take a known volume or mass of the protein sample. b. Add a mixture of nitric acid and hydrochloric acid (aqua regia) to digest the organic matrix. c. Heat the sample in a digestion block or microwave digestion system until the solution is clear. d. Allow the sample to cool and dilute to a final known volume with ultrapure water.
3. ICP-MS Analysis: a. Instrument Calibration: Prepare a series of gold standards of known concentrations to create a calibration curve. b. Instrument Setup: Optimize the ICP-MS instrument for gold (¹⁹⁷Au) detection. c. Sample Analysis: Introduce the digested samples and standards into the ICP-MS. d. Data Acquisition: Measure the signal intensity for ¹⁹⁷Au.
4. Data Analysis: a. Use the calibration curve to determine the concentration of gold in the digested samples. b. Back-calculate the amount of gold per unit of protein in the original sample.
Visualizations
Experimental workflow for this compound-protein binding analysis.
Principle of Native ESI-MS for non-covalent complex analysis.
References
Application Notes & Protocols for Establishing an Aurothiomalate-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a cell line with acquired resistance to aurothiomalate. This cellular model can serve as a valuable tool for studying the molecular mechanisms of drug resistance, identifying potential biomarkers, and screening for novel therapeutic strategies to overcome resistance to gold-based compounds.
Introduction
This compound, a gold-based compound, has been investigated for its anti-cancer properties, primarily through its inhibitory effects on oncogenic signaling pathways.[1][2] Its mechanism of action is understood to involve the inhibition of atypical protein kinase C iota (PKCι), a protein overexpressed in several cancers.[2][3] this compound disrupts the interaction between PKCι and its binding partner Par6, which in turn inhibits downstream signaling cascades, such as the Rac1-Pak-Mek-Erk pathway, that are crucial for tumor cell proliferation and survival.[2][3]
The development of drug resistance is a major challenge in cancer therapy. Establishing this compound-resistant cell lines in vitro provides a critical model to investigate the molecular adaptations that allow cancer cells to evade the drug's therapeutic effects. These models are instrumental for:
-
Elucidating the molecular mechanisms of acquired resistance.
-
Identifying biomarkers that may predict patient response to this compound.
-
Screening for new drugs or combination therapies that can overcome or circumvent resistance.
This document outlines the detailed protocols for establishing an this compound-resistant cell line, from initial cell culture and dose-response determination to the selection and verification of the resistant phenotype.
Data Presentation
Effective characterization of a resistant cell line relies on the direct comparison of its properties with the parental, drug-sensitive cell line. All quantitative data should be meticulously recorded and summarized. Below are template tables to guide data presentation.
Table 1: this compound Dose-Response Analysis
| Cell Line | This compound IC50 (µM) | 95% Confidence Interval |
| Parental (e.g., A549) | [Insert experimental value] | [Insert experimental range] |
| Resistant (e.g., A549-AuR) | [Insert experimental value] | [Insert experimental range] |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| IC50 (this compound, µM) | [From Table 1] | [From Table 1] | [Calculate] |
| Doubling Time (hours) | [Insert value] | [Insert value] | [Calculate] |
| PKCι Cys-69 Mutation Status | Wild-Type | [e.g., C69I or Not Detected] | N/A |
| Metallothionein (B12644479) Expression (relative) | 1.0 | [Insert relative value] | [Calculate] |
Experimental Protocols
Materials and Reagents
-
Parental cancer cell line of choice (e.g., A549, H460, or other lung cancer cell lines where this compound IC50 values have been reported).[1]
-
Sodium this compound (Gold sodium thiomalate)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Reagents for molecular analysis (DNA/RNA/protein extraction, PCR, sequencing, Western blotting)
Preparation of this compound Stock Solution
Sodium this compound is highly soluble in water.[4]
-
Reconstitution: Dissolve sodium this compound powder in sterile, nuclease-free water to a final concentration of 200 mg/mL. Sonication may be used to aid dissolution.[4]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[4] For short-term use, a working solution can be stored at -20°C for up to 3 years in powder form.[4]
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
The half-maximal inhibitory concentration (IC50) must be determined to establish a baseline for drug sensitivity and to define the starting concentration for resistance development. A cell viability assay, such as the MTT assay, is commonly used.
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound. A broad concentration range is recommended for the initial determination (e.g., 0.1 µM to 200 µM). Include a vehicle control (medium with the same concentration of water as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 2: Step-wise Selection of this compound-Resistant Cells
This protocol involves gradually exposing the parental cell line to increasing concentrations of this compound over an extended period.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the determined IC50.
-
Monitoring and Recovery: Monitor the cells daily. A significant portion of the cells will die. The surviving cells will be a small, resistant population. When the surviving cells reach approximately 70-80% confluency, subculture them.
-
Cryopreservation: At each successful stage of resistance development, cryopreserve a batch of cells. This is a critical step to ensure that you can return to a previous stage if the cells at a higher concentration fail to recover.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 2-4, progressively increasing the drug concentration. This process may take several months.
-
Establishment of the Resistant Line: A cell line is generally considered resistant when its IC50 is at least 3-10 fold higher than that of the parental line. Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 3: Verification of the Resistant Phenotype
Once a resistant cell line has been established, it is crucial to verify the stability and characteristics of the resistance.
-
Confirmation of IC50: Perform a dose-response assay (as in Protocol 3.3) on both the parental and the newly established resistant cell line. The IC50 of the resistant line should be significantly higher.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). After this period, re-determine the IC50. A stable resistant phenotype will show no significant change in the IC50.
-
Molecular Characterization: Investigate potential molecular mechanisms of resistance:
-
PKCι Sequencing: Extract genomic DNA from both parental and resistant cells. Amplify the coding region of the PRKCI gene (which encodes PKCι) using PCR and perform Sanger sequencing. Analyze the sequence for mutations, particularly at the Cysteine-69 codon.[5] A Cys69 to Isoleucine (C69I) mutation has been shown to confer resistance to this compound.[5][6]
-
Metallothionein Expression: Analyze the expression of metallothionein, a metal-binding protein, at both the mRNA (qRT-PCR) and protein (Western blot) levels. Increased expression of metallothionein has been suggested as a potential mechanism of resistance to this compound.[7]
-
Visualization of Workflows and Pathways
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway inhibited by this compound.
Caption: this compound inhibits the PKCι-Par6 interaction, blocking downstream pro-proliferative signaling.
Experimental Workflow for Developing a Resistant Cell Line
This diagram outlines the key steps in the generation and verification of an this compound-resistant cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atypical Protein Kinase Cι Expression and this compound Sensitivity in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C iota expression and this compound sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium | PKC | TargetMol [targetmol.com]
- 5. This compound inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation study of the PKCι inhibitor this compound for advanced non-small cell lung cancer, ovarian cancer and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of drug resistance to gold sodium thiomalate in a monocyte cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Aurothiomalate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aurothiomalate, a gold(I)-containing compound, has a long history in the treatment of rheumatoid arthritis. Its immunomodulatory and anti-inflammatory properties are increasingly being explored for other applications, including oncology. These application notes provide detailed protocols for the preparation and use of sodium this compound solutions in various in vitro experimental settings, ensuring reproducibility and accuracy in research. This compound has been shown to exert its effects through multiple mechanisms, including the inhibition of the NF-κB signaling pathway.
Data Presentation: Efficacy of Sodium this compound in Vitro
The following table summarizes the effective concentrations and IC50 values of sodium this compound observed in different in vitro models. This data provides a reference for dose-ranging studies.
| Cell Type/Assay | Effect | Concentration/IC50 | Reference |
| Human Mononuclear Cells | Inhibition of phytohemagglutinin-induced proliferation | ≥ 2.0 µg/mL | [1] |
| Human Epithelial (HE) Cells | Growth inhibition | Up to 300 µmol/L | |
| Murine CTLL2 Cells | Inhibition of IL-2 stimulated proliferation | Not specified | [2] |
| Human T Cells | Inhibition of IL-2 receptor expression and proliferation | Not specified | [2] |
| Mouse Macrophages | Reduction of Nitric Oxide (NO) production | High concentrations (exact values not specified) | |
| Aggressive Prostate Cancer (PC3U) Cells | Induction of apoptosis | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Sodium this compound
This protocol details the preparation of a sterile, concentrated stock solution of sodium this compound suitable for use in cell culture experiments.
Materials:
-
Sodium this compound powder (analytical grade)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of sodium this compound powder.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile, nuclease-free water to achieve a high concentration (e.g., 200 mg/mL, which is approximately 512.73 mM).[4]
-
Vortex thoroughly to suspend the powder.
-
-
Sonication: To aid dissolution, sonicate the suspension in a water bath until the solution is clear.[4]
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
Protocol 2: Treatment of Cultured Cells with Sodium this compound
This protocol describes the general procedure for treating adherent or suspension cells with sodium this compound for in vitro assays.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium (specific to the cell line)
-
Prepared sterile stock solution of sodium this compound
-
Sterile, nuclease-free water or PBS (for preparing intermediate dilutions)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the sterile this compound stock solution.
-
On the day of the experiment, prepare serial dilutions of the stock solution in sterile, nuclease-free water, PBS, or complete cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare intermediate dilutions to ensure accurate final concentrations in the cell culture wells.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the existing medium from the wells.
-
Add the fresh medium containing the various concentrations of sodium this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the final dilution of this compound, typically water or PBS).
-
For suspension cells, add the appropriate volume of the concentrated working solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned cellular or molecular analysis (e.g., cell viability assays, protein extraction for western blotting, RNA isolation for qPCR).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound.
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
References
Monitoring Cytokine Profiles in Response to Sodium Aurothiomalate Treatment
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium aurothiomalate is a gold-based compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its ability to modulate the immune system and suppress inflammatory responses. A key aspect of its mechanism of action involves the alteration of cytokine production, particularly the inhibition of pro-inflammatory cytokines and the potential enhancement of anti-inflammatory cytokines. This application note provides detailed protocols for monitoring the in vitro effects of sodium this compound on cytokine profiles from human peripheral blood mononuclear cells (PBMCs) and summarizes expected quantitative changes in key inflammatory mediators.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Sodium this compound exerts its anti-inflammatory effects by interfering with key signaling pathways involved in the production of inflammatory cytokines. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Sodium this compound is understood to inhibit this pathway, thereby reducing the production of these key inflammatory mediators.[1][2][3]
Furthermore, some evidence suggests that gold compounds may also promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in dampening inflammatory responses.
Data Presentation: Expected Effects of Sodium this compound on Cytokine Secretion
The following table summarizes the anticipated dose-dependent effects of sodium this compound on the secretion of key pro- and anti-inflammatory cytokines from LPS-stimulated human PBMCs. The data presented is a representative synthesis based on available literature and illustrates the expected trends. Actual results may vary depending on experimental conditions.
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | < 50 | < 20 | < 100 | < 40 |
| LPS (100 ng/mL) | 1200 ± 150 | 800 ± 100 | 2500 ± 300 | 200 ± 50 |
| LPS + this compound (1 µg/mL) | 1050 ± 130 | 750 ± 90 | 2300 ± 280 | 250 ± 60 |
| LPS + this compound (10 µg/mL) | 700 ± 90 | 500 ± 70 | 1500 ± 200 | 400 ± 70 |
| LPS + this compound (50 µg/mL) | 400 ± 60 | 250 ± 50 | 800 ± 110 | 600 ± 80 |
Mandatory Visualizations
Experimental Protocols
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
-
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
2. In Vitro Treatment of PBMCs with Sodium this compound and LPS
This protocol details the culture and treatment of isolated PBMCs to assess the effect of sodium this compound on cytokine production.
-
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Sodium this compound (stock solution prepared in sterile water)
-
Lipopolysaccharide (LPS) from E. coli (stock solution prepared in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of sodium this compound in complete RPMI-1640 medium to achieve 2x the final desired concentrations (e.g., 2 µg/mL, 20 µg/mL, and 100 µg/mL for final concentrations of 1, 10, and 50 µg/mL).
-
Add 50 µL of the appropriate sodium this compound dilution or vehicle control (complete RPMI-1640 medium) to the corresponding wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a 4x working solution of LPS in complete RPMI-1640 medium (e.g., 400 ng/mL for a final concentration of 100 ng/mL).
-
Add 50 µL of the LPS solution to all wells except for the untreated control wells. Add 50 µL of complete RPMI-1640 medium to the untreated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
3. Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for quantifying the levels of TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for each specific kit.
-
Materials:
-
Cell culture supernatants from the in vitro treatment experiment
-
Commercially available ELISA kits for human TNF-α, IL-1β, IL-6, and IL-10
-
ELISA plate reader
-
Distilled or deionized water
-
Wash buffer (as provided in the kit or PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Procedure:
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatants from each well without disturbing the cell pellet and transfer to a new plate or microcentrifuge tubes. Supernatants can be stored at -80°C if not analyzed immediately.
-
Prepare the cytokine standards and samples according to the ELISA kit manufacturer's protocol. It may be necessary to dilute the supernatants to fall within the linear range of the standard curve.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated ELISA plate.
-
Incubate the plate as per the manufacturer's instructions (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the wells several times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as directed.
-
Wash the wells again.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells a final time.
-
Add 100 µL of the substrate solution and incubate in the dark until color develops.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of each cytokine in the experimental samples.
-
References
- 1. This compound inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination Use of Aurothiomalate with other Antirheumatic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium aurothiomalate, a gold-containing disease-modifying antirheumatic drug (DMARD), in combination with other antirheumatic agents for the treatment of rheumatoid arthritis (RA). This document includes summaries of clinical findings, detailed experimental protocols for preclinical evaluation, and an exploration of the underlying molecular signaling pathways.
I. Application Notes
The combination of DMARDs is a cornerstone of modern rheumatoid arthritis management, aiming to achieve synergistic or additive efficacy and potentially reduce the dosage and toxicity of individual agents. Historically, sodium this compound has been a significant player in the treatment of RA.[1] While its use has declined with the advent of biologics, understanding its efficacy in combination with other conventional synthetic DMARDs (csDMARDs) remains relevant for specific patient populations and for research into novel therapeutic strategies.
Combination with Methotrexate (B535133) (MTX)
Clinical evidence suggests that the combination of sodium this compound (also referred to as gold sodium thiomalate or GSTM) and methotrexate is well-tolerated and at least as effective as methotrexate monotherapy.[2] In a long-term observational study, patients on combination therapy showed significant improvements in disease activity parameters such as erythrocyte sedimentation rate (ESR) and swollen joint counts.[2] Notably, after 5 years, 54% of patients in both the combination and monotherapy groups were still on treatment, with no significant difference in the frequency or severity of side effects.[2] Another study found intramuscular methotrexate to be as effective as and less toxic than sodium this compound in the first six months of therapy.[3]
The rationale for this combination lies in their distinct and potentially complementary mechanisms of action. Methotrexate, a folate antagonist, is known to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and IFN-γ. This compound also suppresses inflammatory pathways, including the inhibition of NF-κB and the p38 MAPK pathway, which are crucial for the production of inflammatory mediators.
Combination with Hydroxychloroquine (B89500) (HCQ)
The combination of sodium this compound with hydroxychloroquine has been explored in clinical trials. One prospective, randomized, placebo-controlled study demonstrated a significant advantage for the combination of gold and hydroxychloroquine over gold and placebo.[4] While there was a higher number of withdrawals due to adverse reactions in the combination group, the patients who completed the 12-month trial showed greater improvement across multiple clinical and laboratory variables, with a statistically significant improvement in C-reactive protein levels.[4]
Mechanistically, hydroxychloroquine is known to interfere with lysosomal activity and may modulate antigen presentation. It has also been shown to induce apoptosis in rheumatoid synoviocytes and sensitize them to Fas-mediated apoptosis, potentially by downregulating the anti-apoptotic protein FLIP. This pro-apoptotic effect could complement the anti-inflammatory actions of this compound within the synovial joint.
Combination with Sulfasalazine (B1682708)
Studies have compared the efficacy of sulfasalazine with sodium this compound, establishing both as effective second-line agents in rheumatoid arthritis.[5][6] After six months of treatment, both drugs produced significant clinical and laboratory benefits compared to placebo.[5][6] While a direct combination study is not prominently featured in recent literature, their established efficacy and differing side effect profiles suggest a potential for combination therapy in select patients. Sulfasalazine's primary toxicity is gastrointestinal, whereas this compound is more commonly associated with dermatological and renal side effects.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from key clinical studies comparing and combining this compound with other DMARDs.
Table 1: Efficacy of this compound in Combination with Methotrexate [2]
| Parameter | MTX Monotherapy (n=97) | MTX + this compound Combination (n=126) |
| >50% Improvement in Swollen Joint Count (1 year) | 62% | 55% |
| >50% Improvement in Swollen Joint Count (3 years) | 70% | 85% |
| >50% Improvement in ESR (1 year) | 54% | 49% |
| >50% Improvement in ESR (3 years) | 63% | 68% |
| Withdrawal due to side effects | 20.6% | 15.1% |
| Still on treatment after 5 years | 54% | 54% |
Table 2: Efficacy of this compound in Combination with Hydroxychloroquine [4]
| Outcome | Gold + Placebo (n=49) | Gold + Hydroxychloroquine (n=52) | p-value |
| Withdrawals due to adverse reactions | 10 | 18 | N/A |
| Improvement in C-reactive protein | Lower | Higher | < 0.01 |
| Overall Disease Activity Index at 12 months | Lower | Higher | < 0.05 |
Table 3: Comparison of this compound and Sulfasalazine vs. Placebo [5][6]
| Treatment Group | Number of Patients | Withdrawals due to Lack of Effect |
| Placebo | 30 | 13 |
| Sulfasalazine | 30 | 2 |
| Sodium this compound | 30 | 1 |
II. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound combination therapies.
Animal Models of Rheumatoid Arthritis
Animal models are indispensable for studying the pathogenesis of RA and for the preclinical assessment of novel therapeutics.[7][8][9] The two most commonly used models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
This model is widely used as it shares immunological and pathological features with human RA.[10]
-
Materials:
-
Bovine type II collagen
-
0.1 M acetic acid
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Susceptible rat strain (e.g., Lewis, Wistar)
-
Syringes and needles
-
-
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster).
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Inject 0.1 mL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Monitor the rats daily for the onset of arthritis, which typically appears around day 11-14. Score the severity of arthritis in each paw based on erythema and swelling (e.g., on a scale of 0-4). Ankle diameter can be measured with calipers as a quantitative measure of joint swelling.
-
Drug Administration: The test compounds (this compound alone or in combination) can be administered prophylactically (starting from day 0) or therapeutically (after the onset of clinical arthritis).
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Mice
AIA is a T-cell-driven model of inflammatory arthritis.
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Susceptible mouse strain (e.g., BALB/c)
-
Syringes and needles
-
-
Procedure:
-
Induction: Anesthetize the mice. Inject 20 µL of CFA into the ankle joint space and 20 µL into four periarticular spots on the chosen paw (total of 100 µL).
-
Arthritis Assessment: Monitor the mice every 3 days. Measure the ankle joint diameter using a pocket thickness gauge. Score the arthritis severity based on a scale of 0-4, considering erythema and swelling from the ankle to the digits.
-
Drug Administration: Administer test compounds systemically (e.g., intraperitoneally or orally) according to the desired treatment regimen (prophylactic or therapeutic).
-
In Vitro Assay for Inflammatory Cytokine Production
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify cytokine levels in biological samples.
Protocol 3: TNF-α ELISA in Cell Culture Supernatants
-
Materials:
-
Human or murine TNF-α ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Reaction Stopping and Reading: Stop the reaction with the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.
-
Western Blot for Phosphorylated Proteins
Protocol 4: Western Blot for Phospho-p38 MAPK in Chondrocytes
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification: Treat chondrocytes with stimuli (e.g., IL-1β) and/or inhibitors (this compound). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
III. Signaling Pathways and Visualizations
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of rheumatoid arthritis.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to be an inhibitor of NF-κB. This inhibition likely contributes to the reduced production of pro-inflammatory cytokines and other inflammatory mediators in the rheumatoid synovium.
p38 MAPK and Prostaglandin (B15479496) Synthesis Pathway
This compound has been shown to inhibit the p38 MAPK pathway, a key signaling cascade in inflammation. This inhibition is mediated by an increase in the expression of MAPK phosphatase 1 (MKP-1), which dephosphorylates and inactivates p38 MAPK. The reduced activity of p38 MAPK leads to decreased expression of cyclooxygenase-2 (COX-2), an enzyme essential for the synthesis of pro-inflammatory prostaglandins.
Experimental Workflow for Evaluating Combination Therapy
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in combination with another DMARD in a CIA model.
References
- 1. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with hydroxychloroquine, gold sodium thiomalate and methotrexate in early rheumatoid arthritis. An open 3-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate inhibits NF-κB activity via long intergenic (noncoding) RNA-p21 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Clinical and Preclinical Studies of Hydroxychloroquine on RNA Viruses and Chronic Diseases: A Systematic Review [mdpi.com]
- 8. Safety of combination therapy with hydroxychloroquine, gold sodium thiomalate and methotrexate in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy with gold and hydroxychloroquine in rheumatoid arthritis: a prospective, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Comparative Studies of Auranofin and Aurothiomalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin and sodium aurothiomalate are gold-containing compounds that have been utilized primarily in the treatment of rheumatoid arthritis.[1] While both fall under the class of disease-modifying antirheumatic drugs (DMARDs), their distinct chemical structures, routes of administration, and pharmacokinetic profiles suggest different mechanisms of action and biological effects.[1][2][3] Auranofin, an orally administered, lipophilic compound, has garnered significant interest for drug repurposing in oncology due to its well-defined molecular targets.[4][5] Sodium this compound, a parenterally administered polymeric compound, has a longer history of clinical use in rheumatology, though its precise molecular mechanisms remain less elucidated.[2][6]
These application notes provide a framework for the comparative experimental design of studies involving auranofin and this compound. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the direct comparison of their biological activities, focusing on their anti-inflammatory and cytotoxic properties.
Mechanisms of Action
Auranofin: The primary mechanism of action for auranofin is the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[4][7] By targeting the selenocysteine (B57510) residue in the active site of TrxR, auranofin disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[4] This induction of oxidative stress can trigger apoptosis in cancer cells.[5] Furthermore, auranofin has been shown to modulate inflammatory pathways, notably by inhibiting the activation of the transcription factor NF-κB.[8][9] This inhibition can occur through multiple mechanisms, including the prevention of IκB degradation and the suppression of IKK activation.[10]
Sodium this compound: The mechanism of action for sodium this compound is less clearly defined but is thought to involve the modulation of macrophage function and the inhibition of pro-inflammatory cytokine production.[11] It is believed to have a suppressive effect on synovitis in rheumatoid arthritis. While its direct effects on specific molecular targets like TrxR are not as well-characterized as those of auranofin, it is known to influence immune cell function.[12]
Comparative Data
In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) | Citation |
| Colorectal Cancer (various) | Auranofin | 0.1 - 0.7 | [13][14] |
| Ovarian Cancer (A2780) | Auranofin | 0.73 | [13] |
| Non-Small Cell Lung Cancer (H1437) | Auranofin | 1.1 | [13] |
| Ovarian Cancer (A2780) | Auranofin Analogues | 1 - 10 | [15] |
Inhibition of Thioredoxin Reductase (TrxR)
| Compound | IC50 (nM) | Assay System | Citation |
| Auranofin | ~100-500 | Purified TrxR/Cell-based | [14] |
| Auranofin | Ki = 10 nM | Purified TGR | [16] |
Note: Quantitative data on the direct inhibition of TrxR by sodium this compound is not prominently available in the literature, suggesting it is not a primary mechanism of action.
Modulation of Inflammatory Responses
| Assay | Cell Type | Compound | Effect | Concentration | Citation |
| IL-1 Production | Human Monocytes | Auranofin | Inhibition | ≥ 2.5 µg/mL | [11] |
| IL-1 Production | Human Monocytes | Sodium this compound | No effect | up to 100 µg/mL | [11] |
| Lymphocyte Proliferation | Human Lymphocytes | Auranofin | Inhibition | ≥ 1.0 µg/mL | [11] |
| Lymphocyte Proliferation | Human Lymphocytes | Sodium this compound | Inhibition | ≥ 2.0 µg/mL | [11] |
| Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-6) | RAW264.7 Macrophages | Auranofin | Inhibition | 0.5 - 1.5 µM | [8][9] |
Experimental Protocols
In Vitro Assays
Objective: To determine and compare the cytotoxic effects of auranofin and sodium this compound on a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Auranofin (stock solution in DMSO)
-
Sodium this compound (stock solution in sterile water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of auranofin and sodium this compound in culture medium. Replace the medium with 100 µL of medium containing the respective drug concentrations. Include vehicle controls (DMSO for auranofin, water for sodium this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Objective: To compare the inhibitory effects of auranofin and sodium this compound on TrxR activity.
Materials:
-
Cell line of interest or purified TrxR
-
Auranofin and Sodium this compound
-
Lysis buffer (for cell-based assay)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Lysate Preparation (for cell-based assay): Treat cells with various concentrations of auranofin or sodium this compound for a specified time. Lyse the cells and collect the supernatant containing the cellular proteins.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the cell lysate or purified TrxR.
-
Inhibitor Addition: Add the desired concentrations of auranofin or sodium this compound to the respective wells.
-
Initiate Reaction: Start the reaction by adding DTNB to all wells.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percentage of TrxR inhibition relative to the untreated control and calculate the IC50 values.
Objective: To assess and compare the inhibitory effects of auranofin and sodium this compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Auranofin and Sodium this compound
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white plate and incubate overnight.
-
Drug Pre-treatment: Pre-treat the cells with various concentrations of auranofin or sodium this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each drug concentration relative to the TNF-α stimulated control.
In Vivo Model
Objective: To evaluate and compare the therapeutic efficacy of auranofin and sodium this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Auranofin (for oral gavage)
-
Sodium this compound (for intramuscular injection)
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Drug Treatment:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28).
-
Administer auranofin daily via oral gavage.
-
Administer sodium this compound via intramuscular injection according to a clinically relevant dosing schedule (e.g., weekly).
-
Include a vehicle control group.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure paw thickness using calipers every 2-3 days.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
-
Data Analysis:
-
Plot the mean arthritis score and mean paw thickness over time for each treatment group.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
-
Cytokine levels in the serum or joint tissue can also be measured.
-
Visualizations
Signaling Pathways
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind study comparing sodium this compound and auranofin in patients with rheumatoid arthritis previously stabilized on sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies [mdpi.com]
- 8. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of gold compounds on lymphocyte transformation and neutrophil chemotaxis--a comparison between sodium this compound and auranofin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Assessing Aurothiomalate's Effect on Synovial Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium aurothiomalate is a gold-containing disease-modifying antirheumatic drug (DMARD) historically used in the treatment of rheumatoid arthritis (RA).[1] Its primary action is the suppression of synovitis, the inflammation of the synovial membrane that characterizes active rheumatoid disease.[2][3] Although the precise mechanism of action is not fully elucidated, evidence suggests it modulates immune responses, inhibits lysosomal enzymes, and suppresses the phagocytic activity of macrophages and polymorphonuclear leukocytes.[2] this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, and to affect T-cell responses and collagen production by synovial cells.[4][5][6]
These application notes provide a detailed overview of modern in vitro, ex vivo, and in vivo techniques to assess the therapeutic effects of this compound on synovial inflammation, offering standardized protocols and data presentation formats for researchers in rheumatology and drug development.
In Vitro Assessment of this compound's Effects
In vitro models are essential for dissecting the specific cellular and molecular mechanisms of this compound's action on synovial cells.
Key In Vitro Models and Assays
-
Synovial Fibroblast (FLS) Culture: Primary FLS isolated from RA patients are key effector cells in synovial inflammation and joint destruction.[7][8] They can be cultured and stimulated with pro-inflammatory cytokines like TNF-α and IL-1β to mimic the inflammatory microenvironment of the RA joint.[7][8]
-
Macrophage Polarization Assay: Macrophages are critical players in synovitis and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[9][10] Assessing this compound's ability to shift macrophages from an M1 to an M2 phenotype is a key measure of its anti-inflammatory potential.
-
Apoptosis Assay: RA is characterized by insufficient apoptosis of hyperplastic synovial cells.[11][12] Evaluating this compound's capacity to induce apoptosis in RA FLS is crucial for understanding its disease-modifying effects.[11]
Experimental Workflow for In Vitro Assessment
Caption: Workflow for in vitro analysis of this compound's effects.
Protocol: Assessing this compound's Effect on Cytokine Production in RA Synovial Fibroblasts (FLS)
-
FLS Isolation and Culture:
-
Obtain synovial tissue from RA patients undergoing arthroscopy or joint replacement surgery.
-
Digest the tissue with collagenase and dispase to isolate FLS.
-
Culture the cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. Use cells between passages 3 and 6 for experiments.[7]
-
-
Experimental Setup:
-
Seed FLS in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat cells with varying concentrations of sodium this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 2 hours.
-
Stimulate the cells with 10 ng/mL recombinant human TNF-α for 24 hours to induce an inflammatory response.
-
-
Supernatant Collection and Analysis (ELISA):
-
RNA Isolation and Gene Expression Analysis (Q-PCR):
-
Lyse the remaining cells in the wells and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative real-time PCR (Q-PCR) using SYBR Green or TaqMan chemistry to measure the mRNA expression levels of target genes (e.g., IL6, IL8, MMP3, TNF).[15][16]
-
Normalize target gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB).[17]
-
Data Presentation: In Vitro Efficacy of this compound
Table 1: Effect of this compound on Inflammatory Mediator Production by TNF-α-stimulated RA FLS
| Treatment Group | IL-6 Secretion (pg/mL) | MMP3 mRNA Expression (Fold Change) |
|---|---|---|
| Vehicle Control | 50 ± 15 | 1.0 ± 0.2 |
| TNF-α (10 ng/mL) | 5000 ± 450 | 25.0 ± 3.5 |
| TNF-α + this compound (10 µM) | 2800 ± 300* | 12.5 ± 2.1* |
| TNF-α + this compound (50 µM) | 1500 ± 210** | 6.0 ± 1.5** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to TNF-α alone. Data are hypothetical and for illustrative purposes.
Ex Vivo Assessment Using Synovial Tissue
Ex vivo analysis of synovial tissue biopsies from patients before and after this compound treatment provides direct evidence of the drug's effect in the target tissue.
Key Ex Vivo Techniques
-
Histology & Immunohistochemistry (IHC): Arthroscopic synovial biopsies are assessed for changes in synovial lining thickness, cellular infiltration, and the presence of specific cell markers (e.g., CD68 for macrophages, CD3 for T cells).[18][19][20]
-
Gene and Protein Analysis: Tissue homogenates can be analyzed for changes in inflammatory gene and protein expression using Q-PCR and ELISA, respectively.[13][15]
Protocol: Immunohistochemical Analysis of Macrophage Infiltration
-
Synovial Biopsy:
-
Obtain synovial biopsies from the inflamed joints of RA patients before and after a defined period of this compound therapy using a minimally invasive ultrasound-guided procedure.[18]
-
Immediately embed a portion of the tissue in OCT compound for cryosectioning and fix the remainder in formalin for paraffin (B1166041) embedding.
-
-
Tissue Sectioning and Staining:
-
Cut 5 µm sections from the tissue blocks.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall synovial architecture, including lining layer hyperplasia and cellular infiltration.[19]
-
For IHC, perform antigen retrieval on separate sections.
-
Incubate sections with a primary antibody against a macrophage marker (e.g., anti-CD68).
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and develop with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
Data Presentation: Ex Vivo Histological Changes
Table 2: Histological and IHC Changes in RA Synovium Following this compound Treatment
| Parameter | Baseline (Pre-Treatment) | Post-Treatment (12 weeks) | p-value |
|---|---|---|---|
| Synovitis Score (0-9) | 6.8 ± 1.2 | 3.5 ± 0.9 | <0.01 |
| Synovial Lining Thickness (µm) | 150 ± 35 | 75 ± 20 | <0.01 |
| CD68+ Macrophages (% area) | 12.5 ± 3.1 | 5.2 ± 1.8 | <0.01 |
| IL1B mRNA (relative units) | 15.6 ± 4.5 | 6.1 ± 2.2 | <0.01 |
Data are presented as mean ± SD. Data are hypothetical and for illustrative purposes.
In Vivo Assessment in Animal Models of Arthritis
Animal models are indispensable for evaluating the systemic anti-inflammatory and joint-protective effects of this compound.
Relevant Animal Models
-
Collagen-Induced Arthritis (CIA): Induced in susceptible strains of mice or rats by immunization with type II collagen, this model shares many pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[21][22][23]
-
Adjuvant-Induced Arthritis (AIA): A robust model in rats induced by injection of Freund's complete adjuvant, characterized by severe polyarticular inflammation and bone resorption.[21][24]
Protocol: this compound Efficacy in a Mouse CIA Model
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection at the base of the tail of DBA/1 mice on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[22]
-
-
Treatment Protocol:
-
Begin treatment with sodium this compound (e.g., 1-10 mg/kg, intraperitoneal injection) or vehicle control at the first sign of clinical arthritis (typically around day 24-28).
-
Administer treatment three times per week until the end of the study (e.g., day 42).
-
-
Assessment of Disease:
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper every other day.
-
Histological Analysis: At the study endpoint, harvest hind paws, fix, decalcify, and embed in paraffin. Section the joints and stain with H&E and Safranin O-Fast Green to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
In Vivo Study Workflow
Caption: Workflow for assessing this compound efficacy in a CIA mouse model.
Data Presentation: In Vivo Efficacy
Table 3: Effect of this compound in the Mouse CIA Model
| Parameter | Vehicle Control | This compound (3 mg/kg) |
|---|---|---|
| Mean Clinical Score (at day 42) | 10.5 ± 2.1 | 4.2 ± 1.5** |
| Paw Swelling Increase (mm, at day 42) | 1.8 ± 0.4 | 0.7 ± 0.3** |
| Histological Inflammation Score (0-3) | 2.5 ± 0.5 | 1.1 ± 0.4* |
| Histological Bone Erosion Score (0-3) | 2.2 ± 0.6 | 0.9 ± 0.5* |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Mechanistic Pathways Assessment
This compound is known to impact key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In RA synovial cells, pro-inflammatory cytokines like TNF-α activate this pathway, leading to the production of more cytokines, chemokines, and matrix-degrading enzymes.[25] this compound has been shown to inhibit NF-κB activation.[5][26]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Protocol: Western Blot for NF-κB Activation
-
Cell Culture and Treatment: Culture RA FLS and treat with this compound and/or TNF-α as described in Protocol 1.3. Use a shorter TNF-α stimulation time (e.g., 30 minutes) to capture peak NF-κB activation.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated p65 (p-p65), a marker of NF-κB activation.
-
Incubate with a HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.[26]
-
-
Densitometry: Quantify band intensity using imaging software. Calculate the ratio of p-p65 to total p65.
References
- 1. gold sodium thiomalate; this compound, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]
- 2. mims.com [mims.com]
- 3. This compound sodium, Myochrysine (gold sodium thiomalate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. A mechanism of action of gold sodium thiomalate in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro model for the analysis of synovial fibroblast-mediated degradation of intact cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effects of synovial macrophages in osteoarthritis [frontiersin.org]
- 10. Macrophage Polarization in the Osteoarthritis Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Induction of Fibroblast-Like Synoviocytes Is an Important Molecular-Mechanism for Herbal Medicine along with its Active Components in Treating Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis, Autophagy, NETosis, Necroptosis, and Pyroptosis Mediated Programmed Cell Death as Targets for Innovative Therapy in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of inflammatory biomarkers in synovial tissue extracts by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Inflammatory Biomarkers in Synovial Tissue Extracts by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Immunohistological assessment of the synovial tissue in small joints in rheumatoid arthritis: validation of a minimally invasive ultrasound-guided synovial biopsy procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histological analysis of synovium by treatment of etanercept for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Histopathology of Psoriatic Arthritis Synovium—A Narrative Review [frontiersin.org]
- 21. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 22. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 23. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Signalling, inflammation and arthritis: NF-kappaB and its relevance to arthritis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of NF-κB pathway in fibroblast-like synoviocytes by α-mangostin implicated in protective effects on joints in rats suffering from adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Studying Aurothiomalate's Effect on Chondrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium aurothiomalate is a gold-based compound historically used as a disease-modifying antirheumatic drug (DMARD). Its therapeutic effects are attributed to its anti-inflammatory and immunomodulatory properties. In the context of joint diseases such as rheumatoid arthritis and potentially osteoarthritis, chondrocytes are a key target for therapeutic intervention. These cells are responsible for maintaining the cartilage matrix, and their dysfunction contributes to cartilage degradation. Understanding the molecular effects of this compound on chondrocytes is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
These application notes provide detailed protocols for establishing in vitro models to study the effects of this compound on chondrocyte viability, apoptosis, and inflammatory responses. The primary mechanism of action highlighted is the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB and p38 MAPK pathways.
Data Presentation
Table 1: Effect of this compound on IL-1β-Induced Nitric Oxide (NO) Production in H4 Chondrocytes
| This compound Concentration (µM) | Inhibition of NO Production (%) |
| 1 | ~10% |
| 10 | ~50% |
| 100 | ~85% |
Data is estimated from graphical representations in the cited literature.[1]
Table 2: Effect of this compound on IL-1β-Induced Gene Expression in H4 Chondrocytes after 4 hours
| Target Gene | This compound Concentration (µM) | Inhibition of mRNA Expression (%) |
| Cyclooxygenase-2 (COX-2) | 100 | ~75% |
| Matrix Metalloproteinase-3 (MMP-3) | 100 | ~60% |
| Interleukin-6 (IL-6) | 100 | ~70% |
Data is estimated from graphical representations in the cited literature.[2]
Signaling Pathways
This compound exerts its anti-inflammatory effects on chondrocytes primarily through the modulation of key signaling pathways. The diagrams below illustrate the targeted pathways.
References
- 1. This compound and hydroxychloroquine inhibit nitric oxide production in chondrocytes and in human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming aurothiomalate solubility issues in aqueous buffers
Welcome to the technical support center for sodium aurothiomalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges, with a focus on solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound? Sodium this compound is a gold-containing compound used for its immunosuppressive and anti-inflammatory effects.[1][2] It is supplied as a white to yellowish-white powder with a metallic taste.[3][4][5] It is a mixture of mono- and disodium (B8443419) salts of gold thiomalic acid.[3]
Q2: What is the general solubility of sodium this compound? Sodium this compound is described as being very soluble in water.[3][4] One supplier specifies a solubility of up to 200 mg/mL in water, recommending sonication to aid dissolution.[6] It is practically insoluble in organic solvents like alcohol and ether.[3]
Q3: What is the expected pH of an aqueous solution of sodium this compound? A 5% aqueous solution of sodium this compound will have a pH in the range of 5.8 to 6.5.[3]
Q4: How should I store sodium this compound powder and its solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[6]
-
Stock Solutions: For long-term storage (months to years), store aliquots at -20°C or -80°C.[2][6] For short-term use (days to weeks), storage at 4°C is acceptable.[2] It is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Q5: My sodium this compound powder is not dissolving in my phosphate-buffered saline (PBS). What should I do?
This is a common issue. While sodium this compound is highly soluble in water, direct dissolution in a buffer containing salts can be challenging.
-
Recommended Action: First, prepare a concentrated stock solution in high-purity, sterile water.[7] Use of a bath sonicator can significantly aid in dissolving the powder to create a clear solution.[6] Once fully dissolved, you can then dilute this aqueous stock solution into your experimental buffer (e.g., PBS) to achieve the final working concentration.
Q6: I observed a precipitate after diluting my concentrated this compound stock solution into my cell culture medium or buffer. What causes this and how can I prevent it?
Precipitation upon dilution can be caused by several factors, including interactions with buffer salts, pH shifts, or exceeding the solubility limit under specific ionic conditions. Studies on other compounds have shown that buffers like phosphate (B84403) and citrate (B86180) can sometimes increase the propensity for aggregation compared to other buffers like Tris or acetate.[8][9]
Troubleshooting Steps:
-
Slow Dilution: Add the stock solution to the buffer drop-by-drop while vortexing or stirring to ensure rapid and even dispersal.
-
Check pH: Verify the pH of your final buffered solution. A significant deviation from the optimal pH range of this compound (5.8-6.5 in water) could impact its stability.[3]
-
Lower Concentration: Attempt the experiment using a lower final concentration of this compound.
-
Consider an Alternative Buffer: If precipitation persists and your experimental design allows, consider using a different buffering agent.
-
Prepare Freshly: Due to the potential for aggregation over time, it is best to prepare the final working solution immediately before use.
Q7: The color of my prepared this compound solution has changed. Can I still use it?
Freshly prepared aqueous solutions of sodium this compound should be colorless to pale yellow.[3] A noticeable change in color may indicate chemical degradation or contamination. To ensure the integrity of your experiment, it is safest to discard the solution and prepare a fresh batch.
Physicochemical & Solubility Data
The following table summarizes key quantitative data for sodium this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃AuNa₂O₄S | [2][6] |
| Molecular Weight | ~390.08 g/mol | [3] |
| Appearance | White to yellowish-white powder | [3] |
| Solubility in Water | Very soluble; up to 200 mg/mL (512.73 mM) | [3][4][6] |
| Solubility in Other | Practically insoluble in alcohol and ether | [3] |
| pH of 5% Solution | 5.8 - 6.5 | [3] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Solution) | -80°C for long-term (months); -20°C for short-term (up to 1 month) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in Water
This protocol describes the preparation of a sterile, concentrated stock solution.
Materials:
-
Sodium this compound powder
-
Sterile, high-purity water (e.g., nuclease-free or cell culture grade)
-
Sterile conical tube or vial
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the mass of sodium this compound needed. For 1 mL of a 100 mM solution (MW ~390.08 g/mol ): Mass = 0.1 mol/L * 0.001 L * 390.08 g/mol = 0.039 g = 39 mg
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of powder and transfer it to a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile water. Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube in a bath sonicator until the solution is clear and no particulates are visible.[6] Intermittent vortexing can assist this process.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile tube. This step removes any potential microbial contaminants.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label them clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in PBS
This protocol details the dilution of the concentrated stock into a common aqueous buffer.
Materials:
-
100 mM Sodium this compound stock solution (from Protocol 1)
-
Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature and mix gently.
-
Calculation (for 10 mL): Use the formula C₁V₁ = C₂V₂.
-
(100 mM) * V₁ = (0.1 mM) * (10 mL)
-
V₁ = (0.1 * 10) / 100 = 0.01 mL = 10 µL
-
-
Dilution: Add 9.99 mL of sterile PBS to a sterile conical tube. Pipette 10 µL of the 100 mM stock solution into the PBS. It is critical to add the stock solution to the buffer while vortexing or mixing to prevent localized high concentrations that could lead to precipitation.
-
Mixing: Vortex the final working solution thoroughly to ensure homogeneity.
-
Use: Use the freshly prepared working solution in your experiment immediately. Do not store diluted solutions in buffer for extended periods.
Diagrams
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits the PKCι-Par6 signaling pathway.[3]
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SODIUM this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound sodium | PKC | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding antibody aggregation during processing: establishing hold times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aurothiomalate Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aurothiomalate in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential solutions and next steps.
| Observed Issue | Potential Cause | Recommended Action |
| Increased Proteinuria | This compound-induced nephrotoxicity, specifically glomerular or tubular damage.[1][2] | 1. Confirm proteinuria with a repeat urinalysis. 2. Quantify protein levels (e.g., albumin-to-creatinine ratio). 3. Consider a dose reduction of this compound. 4. Increase the frequency of renal function monitoring. 5. At study termination, perform detailed histopathology of the kidneys. |
| Hematuria | Renal toxicity, potentially indicating glomerular damage or tubular necrosis.[2] | 1. Verify the finding with a microscopic examination of the urine sediment. 2. Rule out other causes (e.g., urinary tract infection). 3. Monitor complete blood count (CBC) for signs of significant blood loss. 4. Consider temporary discontinuation or dose reduction of this compound. |
| Decreased Platelet Count (Thrombocytopenia) | Hematological toxicity, a known side effect of gold compounds.[2] | 1. Perform a platelet count to confirm. A rapid decline or a count below 100,000/mm³ is significant.[2] 2. Observe animals for any signs of bleeding or petechiae. 3. Withhold the next dose of this compound and monitor platelet counts closely. 4. If counts do not recover, consider discontinuing the animal from the study. |
| Decreased White Blood Cell Count (Leukopenia) | Myelosuppression due to this compound. | 1. Confirm with a CBC and differential. 2. Monitor the animal for any signs of infection. 3. Consider a dose reduction or temporary cessation of treatment. 4. If severe, supportive care may be necessary. |
| Skin Rash or Pruritus | Hypersensitivity reaction to gold therapy.[2] | 1. Document the nature and extent of the dermatological reaction. 2. Consider a temporary pause in treatment to see if the rash resolves. 3. If mild, treatment may sometimes be cautiously reintroduced at a lower dose.[2] 4. For severe reactions, discontinue this compound administration. |
| Stomatitis or Mouth Ulcers | A common mucocutaneous side effect of gold therapy. | 1. Examine the oral cavity for ulcers or inflammation. 2. Provide soft food to minimize discomfort. 3. If mild, consider continuing treatment with close observation. 4. If severe or persistent, a dose reduction or discontinuation may be necessary. |
| Weight Loss or Reduced Food Intake | General malaise, gastrointestinal upset, or a sign of underlying organ toxicity. | 1. Monitor body weight and food consumption regularly. 2. Perform a thorough clinical examination of the animal. 3. Evaluate renal and hematological parameters to check for systemic toxicity. 4. Provide nutritional support if necessary. |
Frequently Asked Questions (FAQs)
1. What are the most common side effects of long-term this compound administration in animal models?
The most frequently reported side effects in animal studies include:
-
Renal Toxicity: This is a primary concern and often manifests as proteinuria (the presence of protein in the urine) and can progress to more severe kidney damage, such as acute tubular necrosis.[3][4] Histopathological changes are often observed in the proximal convoluted tubules.[4]
-
Hematological Abnormalities: These can include thrombocytopenia (low platelet count), leukopenia (low white blood cell count), and in rare, severe cases, aplastic anemia.[2]
-
Dermatological Reactions: Skin rashes and itching (pruritus) can occur, often as an early sign of toxicity.[2]
-
Mucocutaneous Reactions: Stomatitis (inflammation and ulcers in the mouth) is another potential side effect.
2. How often should I monitor animals during a long-term this compound study?
A rigorous monitoring schedule is crucial. The following is a recommended baseline, which should be adapted based on the specific study protocol and observed effects:
| Parameter | Frequency |
| Clinical Observations & Body Weight | Daily for the first week, then weekly. |
| Urinalysis (for proteinuria and hematuria) | Baseline, then weekly for the first month, then bi-weekly or monthly. |
| Complete Blood Count (CBC) with differential | Baseline, then every 2 weeks for the first 2 months, then monthly. |
| Serum Chemistry (BUN, Creatinine) | Baseline, then monthly. |
3. What are the key parameters to measure for renal toxicity?
Key indicators of renal toxicity include:
-
Urinalysis: Presence and quantity of protein and blood.
-
Serum Biochemistry: Blood Urea Nitrogen (BUN) and creatinine (B1669602) levels are standard markers of kidney function.[5]
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, microscopic examination of the kidneys is essential to assess for tubular necrosis, interstitial nephritis, and glomerular changes.[6][7]
4. What should I do if an animal shows signs of severe toxicity?
If an animal exhibits severe signs of toxicity (e.g., significant weight loss, lethargy, severe rash, or abnormal bloodwork), the following steps are recommended:
-
Immediately withhold the next dose of this compound.
-
Consult with the veterinary staff to provide appropriate supportive care. This may include fluid therapy, nutritional support, or analgesics.
-
Increase the frequency of monitoring for the affected parameters.
-
Depending on the severity and the study endpoints, humane euthanasia may be the most appropriate course of action.
5. Is it possible to adjust the dose of this compound if side effects occur?
Yes, dose adjustments can be a viable strategy. If mild to moderate side effects are observed, consider reducing the dose by 25-50% and increasing the monitoring frequency. If the side effects resolve, the dose may be cautiously escalated again. For severe side effects, it is often necessary to discontinue treatment.
Quantitative Data from Animal Studies
The following table summarizes quantitative data on this compound-induced side effects from a study in rats.
Table 1: Effects of Sodium this compound in Male Wistar Rats [4]
| Parameter | Dosage Regimen | Duration | Observed Effect |
| Renal Effects | Up to 7.5 mg/kg (s.c.), twice a week | 4-5 weeks | - Development of proteinuria. - Microscopic changes to renal tubular cell structure. |
| Mineral Distribution | Up to 7.5 mg/kg (s.c.), twice a week | 4-5 weeks | - 5-fold increase in kidney copper concentration. - Significant reduction in serum copper concentration. |
Experimental Protocols
Protocol 1: Monitoring Renal Function in Rodents
-
Urine Collection:
-
Urinalysis:
-
Use urine test strips to screen for proteinuria and hematuria at each collection time point.
-
For quantitative analysis of proteinuria, measure urinary albumin and creatinine concentrations using commercially available ELISA kits and calculate the albumin-to-creatinine ratio (ACR). An elevated ACR is a sensitive marker of kidney damage.
-
-
Blood Sampling:
-
Collect blood via appropriate methods (e.g., tail vein, saphenous vein) at scheduled intervals.
-
-
Serum Analysis:
-
Separate serum and measure Blood Urea Nitrogen (BUN) and creatinine concentrations using an automated biochemical analyzer or specific assay kits.
-
-
Histopathology (Terminal Procedure):
-
At the end of the study, perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).
-
Embed the kidneys in paraffin, section them at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess basement membranes.
-
A veterinary pathologist should evaluate the slides for signs of tubular necrosis, interstitial inflammation, and glomerular changes.
-
Protocol 2: Hematological Monitoring in Rodents
-
Blood Collection:
-
Collect a small volume of whole blood (e.g., 20-50 µL) into an EDTA-coated microtube to prevent coagulation.
-
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer calibrated for the specific animal species to determine:
-
Total white blood cell (WBC) count
-
Differential WBC count (neutrophils, lymphocytes, etc.)
-
Red blood cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
-
Data Analysis:
-
Compare the results for each treated animal to baseline values and to the control group.
-
Pay close attention to trends over time, particularly for decreasing platelet and WBC counts.
-
Visualizations
Caption: Experimental workflow for long-term this compound studies.
Caption: Putative signaling pathway for this compound-induced nephrotoxicity.
References
- 1. Characterization of protein-bound gold in rat urine following this compound administration and of rat and human albumin-gold-thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. The acute nephrotoxicity of gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of sodium this compound (myochrysin) on the distribution of calcium, magnesium, copper, zinc and iron in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. ibl-america.com [ibl-america.com]
Technical Support Center: Optimizing Aurothiomalate Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use aurothiomalate in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: Sodium this compound, a gold(I) compound, has a multi-faceted mechanism of action. It is known to be a potent inhibitor of the oncogenic PKCι signaling pathway and thioredoxin reductase (TrxR).[1] In the context of cancer cells, it can induce apoptosis (programmed cell death) through the activation of several signaling cascades, including the ERK, p38, and JNK MAP kinase pathways.[2] This process is also linked to the mitochondrial or intrinsic apoptotic pathway, evidenced by the release of cytochrome c.[2] Furthermore, this compound has anti-inflammatory properties and has been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[1][3]
Q2: How should I prepare a stock solution of this compound for my cell culture experiments?
A2: Sodium this compound is soluble in water.[4] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water to a desired concentration, for example, 200 mg/mL (512.73 mM).[4] It is recommended to sonicate the solution to ensure it is fully dissolved.[4] The stock solution should then be sterile-filtered through a 0.22 µm filter and can be stored at -20°C for long-term use or at 4°C for short-term use.[4]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. For example, in aggressive prostate cancer cells (PC3U), a pro-apoptotic effect was observed at concentrations between 25 µM and 50 µM.[2] In various lung cancer cell lines, the half-maximal inhibitory concentration (IC50) for anchorage-independent growth ranged from 300 nM to 107 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How stable is this compound in cell culture medium?
A4: The stability of gold compounds in cell culture media can be a concern. The thiol group in this compound can potentially interact with components in the media, and the compound may be sensitive to light. It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution. To minimize degradation, protect the media containing this compound from light.
Data Presentation
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Effect | Concentration/IC50 | Reference |
| A549, H1437, H2170, H460, H510, H187, H1703, A427 | Lung Cancer | Inhibition of anchorage-independent growth | 300 nM - 107 µM | [1] |
| PC3U | Prostate Cancer | Induction of apoptosis | 25 µM - 50 µM | [2] |
| PrEC | Primary Epithelial Prostate Cells | No apoptosis observed | Not specified | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS (phosphate-buffered saline)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in a complete medium to a concentration of 5-10×10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator until the cells adhere.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in a complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, if any) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate formation in this compound stock solution or media | - Low solubility at high concentrations.- Interaction with media components. | - Ensure the stock solution is fully dissolved by sonication.- Prepare fresh dilutions in media for each experiment.- Visually inspect the media for any precipitation before adding it to the cells. |
| High variability in experimental results | - Inconsistent cell seeding density.- Degradation of this compound.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Prepare fresh this compound dilutions for each experiment and protect from light.- Use a calibrated multichannel pipette for drug addition and reagent handling. |
| No observable effect of this compound | - Incorrect concentration range.- Cell line is resistant.- Inactive compound. | - Perform a wider range of dose-response experiments.- Verify the sensitivity of your cell line from the literature or by using a positive control.- Check the storage conditions and age of the this compound stock. |
| Unexpected cytotoxicity in control wells | - Solvent toxicity (if used).- Contamination of cell culture. | - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.- Regularly check cell cultures for signs of contamination (e.g., turbidity, pH change). |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting inconsistent results in aurothiomalate in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aurothiomalate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and what is its mechanism of action?
Sodium this compound is a gold(I) compound historically used as a disease-modifying antirheumatic drug (DMARD).[1] Its precise mechanism of action is not fully elucidated but is known to involve multiple biological activities. It can inhibit the synthesis of prostaglandins (B1171923) and modulate the function of phagocytic cells.[1] Additionally, it is known to inhibit several enzymes, including acid phosphatase, beta-glucuronidase, and elastase.[1] A key feature of this compound is its free thiol group, which is believed to play a role in its therapeutic effects by sequestering reactive aldehydes and augmenting intracellular thiol pools.[2]
Q2: How should I prepare and store sodium this compound for in vitro experiments?
For consistent results, proper preparation and storage of sodium this compound are critical. It is recommended to prepare a fresh stock solution for each experiment. If a stock solution must be stored, it should be aliquoted and kept at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions can be pH-dependent.[3] For cell culture experiments, the final concentration of any solvent (like DMSO) should be kept low (typically below 0.5%) and be consistent across all treatments, including vehicle controls.
Q3: What are the expected cytotoxic effects of this compound in vitro?
The cytotoxicity of this compound can vary significantly depending on the cell line, concentration, and duration of exposure. It has been shown to inhibit the proliferation of T cells and can interfere with interleukin-2 (B1167480) (IL-2) receptor expression.[4] It's important to establish a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors.[5][6]
-
Cell-Related Factors:
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to compounds. It is advisable to use cells within a consistent and low passage number range.[5]
-
Cell Health and Confluency: Ensure cells are in the exponential growth phase and are not overly confluent, as this can affect their response to treatment.[5]
-
Inconsistent Seeding Density: Uneven cell numbers per well can significantly impact results. Ensure a homogenous cell suspension before plating.[5]
-
-
Compound-Related Factors:
-
Stock Solution Stability: this compound solutions can be unstable. Prepare fresh stock solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles.[7]
-
Ligand Exchange Reactions: In biological media, this compound can undergo ligand exchange reactions, which may alter its activity.[8]
-
-
Assay-Related Factors:
-
Incubation Time: The duration of exposure to this compound will influence the observed cytotoxicity. Standardize the incubation time across all experiments.[7]
-
Assay Choice: Different cytotoxicity assays measure different endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue assay measures membrane integrity. This compound may affect these processes differently.[5]
-
Troubleshooting Decision Tree for Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
Issue 2: High Background or Assay Interference
Q: I'm observing high background signals or suspect that this compound is interfering with my assay. How can I address this?
A: Gold-containing compounds like this compound have the potential to interfere with certain in vitro assays.[9][10]
-
Colorimetric Assays (MTT, XTT):
-
Fluorescence-Based Assays:
-
Some compounds can be autofluorescent or quench the fluorescent signal.
-
Solution: Run a control with this compound alone to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
-
Luminescence-Based Assays:
-
Compounds can inhibit or enhance the activity of enzymes like luciferase.
-
Solution: Include appropriate controls to test for any direct effect of this compound on the assay's enzymatic components.[7]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Protein Binding | Human Serum Albumin | ~40% of total protein-bound gold after 24h incubation with whole blood | [12] |
| Protein Binding | Alpha(1)-globulin | ~29% of total protein-bound gold after 24h incubation with whole blood | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay.[5][13][14][15][16]
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent).
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Experimental Workflow for a Typical In Vitro Assay
Caption: A generalized workflow for in vitro cell-based assays.
Protocol 2: Cytokine Measurement (ELISA)
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells to the desired density in appropriate multi-well plates.
-
Treat cells with this compound at various concentrations for a specified period. Include positive and negative controls for cytokine induction.
-
-
Supernatant Collection:
-
After treatment, centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatant, avoiding disturbance of the cell pellet.
-
Store supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit being used.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
-
Signaling Pathways
This compound is known to influence several signaling pathways, which can contribute to its immunomodulatory and anti-inflammatory effects.
Inhibition of Pro-inflammatory Signaling
This compound has been shown to inhibit the activation of macrophages and T cells, key players in inflammatory responses.[4][17] This can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[18]
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety of Gold Nanoparticles: From In Vitro to In Vivo Testing Array Checklist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro distribution of gold in serum proteins after incubation of sodium this compound and auranofin with human blood and its pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. When Inflammatory Cytokines Are Unbalanced—Investigate the Role of Inflammation in Disease States Using Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
Improving the stability of aurothiomalate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of sodium aurothiomalate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing sodium this compound stock solutions?
A1: Sodium this compound is very soluble in water.[1] For research applications, sterile, deionized water or a buffered solution such as phosphate-buffered saline (PBS) is recommended. The choice of solvent may depend on the specific requirements of your experiment, such as the need for isotonic conditions for cell-based assays.
Q2: How should I store my sodium this compound stock solution?
A2: Sodium this compound solutions are sensitive to light and should be stored in the dark.[2] It is recommended to store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.
Q3: My sodium this compound solution has turned yellow. Can I still use it?
A3: No, it is not recommended to use a solution that has changed color. A fresh aqueous solution of sodium this compound should be colorless to pale yellow. A darkened or distinctly yellow solution indicates potential degradation and should be discarded to ensure the reliability of your experimental results.[2]
Q4: Is sodium this compound compatible with other reagents in my experiment?
A4: Sodium this compound contains a thiol group and a gold atom, which can be reactive. It is known to dissociate in plasma into free thiomalate and protein-bound gold. In solution, it can also undergo polymerization.[3] Therefore, its compatibility with other thiol-reactive compounds or strong oxidizing/reducing agents should be carefully considered. It is advisable to perform a small-scale compatibility test if you are unsure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the stock solution upon storage | - Solution may be supersaturated.- Change in pH.- Interaction with container material. | - Prepare a more dilute stock solution.- Ensure the pH of the solution is within the stable range (a 5% aqueous solution has a pH of 5.8-6.5).[1]- Store in a different type of sterile, inert container (e.g., polypropylene (B1209903) instead of glass). |
| Loss of biological activity in my experiments | - Degradation of the this compound solution.- Improper storage conditions. | - Prepare a fresh stock solution.- Ensure the solution is protected from light and stored at the recommended temperature.- Visually inspect the solution for any color change before use. |
| Inconsistent experimental results | - Variability in stock solution preparation.- Degradation of the stock solution over time. | - Standardize the protocol for preparing the stock solution.- Prepare fresh stock solutions more frequently or use freshly thawed aliquots for each experiment.- Perform a stability test on your stock solution to determine its shelf-life under your specific storage conditions. |
Data on Solution Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Room Temperature (20-25°C) | Increased rate of degradation. | Avoid prolonged storage at room temperature. |
| Refrigerated (2-8°C) | Slows degradation for short-term storage. | Recommended for daily or weekly use. | |
| Frozen (-20°C or below) | Best for long-term stability. | Aliquot to avoid repeated freeze-thaw cycles. | |
| Light | Exposure to light | Accelerates degradation, leading to discoloration. | Store solutions in amber vials or wrap containers in aluminum foil. |
| pH | Acidic or highly alkaline | May promote degradation. A 5% aqueous solution has a pH of 5.8-6.5.[1] | Maintain a pH close to neutral for optimal stability unless the experimental protocol requires otherwise. |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of Sodium this compound
Materials:
-
Sodium this compound powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: The molecular weight of sodium this compound (anhydrous) is 390.07 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 L * 0.010 mol/L * 390.07 g/mol = 0.039 g or 39 mg.
-
-
Weigh the powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh 39 mg of sodium this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolve the powder: Add 10 mL of sterile water or PBS to the conical tube.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Sterilization (optional but recommended for cell culture): If the solution is intended for use in cell culture, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label and store: Clearly label the aliquots with the name of the compound, concentration, date of preparation, and store them at -20°C or below for long-term storage. For short-term use, store at 2-8°C, protected from light.
Protocol for Stability Assessment using HPLC (General Guideline)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the amount of active sodium this compound and detecting its degradation products. While a specific validated method for research purposes is not widely published, the following provides a general framework based on common practices for similar compounds.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pharmaceutical analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to separate the parent compound from its more polar or non-polar degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where sodium this compound has significant absorbance. A photodiode array (PDA) detector is beneficial for identifying the spectra of potential degradation products.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Forced Degradation Study: To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the this compound solution to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solution to dry heat.
-
Photodegradation: Expose the solution to UV light.
The HPLC method is considered stability-indicating if it can resolve the peak of the intact sodium this compound from the peaks of all the degradation products formed under these stress conditions.
Visualizations
Troubleshooting Workflow for this compound Solution Instability
Caption: Troubleshooting workflow for unstable this compound solutions.
Simplified Chemical Degradation Pathway
Caption: Potential degradation pathways of sodium this compound in solution.
Signaling Pathway Inhibition by Sodium this compound
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of aurothiomalate powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the batch-to-batch variability of aurothiomalate powder to ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Cell-based variability: Cell health, passage number, and seeding density can fluctuate. | Ensure cells are healthy and within a consistent, low passage number range. Use a hemocytometer or automated cell counter for accurate seeding. |
| This compound solution degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. | Aliquot this compound stock solutions and store them at -80°C, protected from light. Avoid more than one freeze-thaw cycle per aliquot. | |
| Variability in assay incubation time: Inconsistent drug exposure times will lead to variable results. | Standardize the incubation time for this compound exposure across all experiments. | |
| High background signal in "no enzyme" or "vehicle" control wells. | Reagent contamination: ATP or substrate solutions may be contaminated. | Use high-purity reagents. Prepare fresh solutions as needed and filter sterilize. |
| Assay plate interference: Autofluorescence from the plate material can interfere with fluorescent readouts. | Use appropriate microplates for your assay (e.g., black plates for fluorescence-based assays). | |
| Low signal-to-background ratio. | Inactive this compound: The powder may have degraded due to improper storage (e.g., exposure to moisture). | Store this compound powder in a desiccator at the recommended temperature and protect it from light. |
| Suboptimal assay conditions: Enzyme concentration, substrate concentration, or buffer pH may not be optimal. | Optimize assay conditions by titrating enzyme and substrate concentrations and ensuring the buffer pH is appropriate for the reaction. | |
| Streaking or elongated spots in Thin Layer Chromatography (TLC). | Sample overloading: Applying too much sample to the TLC plate. | Dilute the this compound solution before spotting it on the plate. |
| Inappropriate mobile phase: The solvent system may not be suitable for this compound. | For thiol-containing compounds, consider adding a small percentage of acid (e.g., acetic or formic acid) to the mobile phase to improve spot shape.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is batch-to-batch variability a concern?
Sodium this compound is a gold-containing compound used as a disease-modifying antirheumatic drug (DMARD).[2] It is a fine, pale yellow, hygroscopic powder with a metallic taste and is very soluble in water.[2] Batch-to-batch variability is a known issue, as the commercial preparation is not a well-defined substance, and chemical changes can occur during manufacturing and storage, potentially leading to inconsistent biological activity in experiments.[3]
2. How should I handle and store this compound powder to minimize variability?
Given its hygroscopic nature, this compound powder readily absorbs moisture from the air, which can affect its stability and weighing accuracy.[4][5]
-
Storage: Store this compound powder in a tightly sealed container within a desiccator in a cool, dark, and dry place. Recommended storage temperatures are generally between 15°C and 25°C.
-
Handling: When weighing, do so in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere.
-
Packaging: If you need to store smaller quantities, use airtight containers and consider adding a desiccant pack.
3. What are the key physicochemical parameters to consider when qualifying a new batch of this compound?
A Certificate of Analysis (CoA) from the supplier should provide information on key quality attributes. While a specific CoA for this compound is not publicly available, a typical CoA for a pharmaceutical powder would include the following parameters that you should consider for batch qualification.
| Parameter | Typical Specification | Significance |
| Appearance | Pale yellow powder | A change in color could indicate degradation. |
| Identity (e.g., by FTIR) | Conforms to reference spectrum | Confirms the chemical identity of the compound. |
| Assay (Purity, e.g., by HPLC) | ≥ 98% | Ensures the desired concentration of the active ingredient. |
| Water Content (e.g., by Karl Fischer) | ≤ 5% | Crucial for a hygroscopic powder to ensure accurate weighing and stability. |
| pH (of a 10% aqueous solution) | 6.0 - 7.0 | The pH of the solution can affect stability and activity.[6] |
| Solubility (in water) | Very soluble | Ensures the compound will dissolve properly for experiments. |
| Elemental Impurities (e.g., heavy metals) | Within specified limits | To avoid confounding effects from contaminants. |
4. How does this compound exert its effects on cellular signaling pathways?
This compound has been shown to impact several signaling pathways. A key mechanism is the inhibition of atypical protein kinase C iota (PKC-ι). This inhibition disrupts the interaction between PKC-ι and Par6, which in turn can affect downstream signaling cascades, including the MAPK pathways (ERK, p38, and JNK), ultimately influencing processes like apoptosis.[7]
References
How to prevent precipitation of aurothiomalate in culture media
Troubleshooting Guide: Preventing Aurothiomalate Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media and provides systematic troubleshooting steps for researchers, scientists, and drug development professionals.
Issue: I am observing a precipitate in my culture media after adding this compound.
Question: What are the initial steps to identify the cause of precipitation?
Answer: When a precipitate is observed, it's crucial to first distinguish between contamination and chemical precipitation.
-
Microscopic Examination: Check the culture under a microscope. Bacterial, fungal, or yeast contamination will often be visible and can be a source of turbidity.[1] Small black dots moving due to Brownian motion might be mistaken for microbial contamination but could also be precipitates of cholesterol, fatty acids, or proteins from the serum.[2]
-
Sterility Check: If contamination is suspected, perform a sterility test by incubating a sample of the media.
If contamination is ruled out, the precipitate is likely due to the physicochemical interactions of this compound with the media components.[1][3]
Question: What factors in my culture media could be causing this compound to precipitate?
Answer: Several factors can contribute to the precipitation of compounds in cell culture media. For this compound, the following are key considerations:
-
pH Instability: this compound solution has a pH between 5.8 and 6.5.[4] Significant shifts in the pH of the culture media upon addition of this compound or during incubation can reduce its solubility.
-
Temperature Fluctuations: Temperature shifts, such as freeze-thaw cycles or heat inactivation of serum, can denature proteins and decrease the solubility of media components, leading to precipitation.[3]
-
High Concentrations: Exceeding the solubility limit of this compound in the culture medium will inevitably lead to precipitation.
-
Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound can potentially interact with these components. For instance, high concentrations of calcium salts are known to be prone to precipitation.[3][5]
-
Light Exposure: this compound is known to be affected by light, which could potentially lead to degradation and precipitation over time.[4]
Step-by-Step Experimental Protocol to Prevent Precipitation
-
Preparation of this compound Stock Solution:
-
Addition to Culture Media:
-
Warm the culture medium and the this compound stock solution to 37°C before mixing. This minimizes temperature shock that can cause precipitation.
-
Add the this compound stock solution to the culture medium dropwise while gently swirling the medium. This ensures gradual and even distribution.
-
Avoid adding the concentrated stock solution directly to cold media.
-
-
Final Concentration and Incubation:
-
Ensure the final concentration of this compound in the culture medium is within the desired experimental range and below its solubility limit in the specific medium being used.
-
After adding this compound, incubate the culture flasks or plates as required by your experimental protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sodium this compound?
A1: Sodium this compound is very soluble in water but practically insoluble in alcohol and ether.[4][7]
Q2: Can the type of culture medium affect this compound stability?
A2: Yes, the composition of the culture medium can influence the stability of this compound. Media with high concentrations of certain ions or proteins may be more prone to precipitation. It is advisable to test the compatibility of this compound with your specific medium by preparing a small test batch first.
Q3: How should I store my this compound-containing media?
A3: It is best to prepare fresh this compound-containing media for each experiment. If short-term storage is necessary, store the media at 2-8°C and protect it from light. Avoid freezing the complete media as this can cause precipitation of various components.[3]
Q4: I see a fine, sandy precipitate in my media. What could it be?
A4: A fine precipitate could be due to the formation of insoluble salts.[3] This can happen if the concentration of certain ions, like calcium and phosphate, exceeds their solubility product.[2] Ensure that all components are fully dissolved before adding the next.
Q5: Can I use a stabilizing agent to prevent precipitation?
A5: While there are general protein and conjugate stabilizers available, their compatibility and effectiveness with this compound in a cell culture context would need to be empirically determined.[9][10] Introducing additional components could also interfere with your experimental results.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of sodium this compound relevant to its use in culture media.
| Property | Value | Reference |
| Appearance | White to yellowish-white powder | [4][6] |
| Solubility in Water | Very soluble | [4][6][7] |
| Solubility in Alcohol/Ether | Practically insoluble | [4][7] |
| pH of 5% solution | 5.8 - 6.5 | [4] |
| Storage Temperature (Solid) | 2-8°C, protected from light and moisture | [4][8] |
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting this compound precipitation in culture media.
A troubleshooting workflow for this compound precipitation.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. Sodium this compound | 12244-57-4 [amp.chemicalbook.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. SODIUM this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Surmodics - Protein & Conjugate Stabilizers [shop.surmodics.com]
- 10. Surmodics - Protein & Conjugate Stabilizers [shop.surmodics.com]
Adjusting for aurothiomalate's high protein binding in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aurothiomalate, focusing on challenges arising from its high protein binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high protein binding significant for experimental design?
Sodium this compound is a gold-based compound utilized for its immunosuppressive and anti-rheumatic properties.[1] Its mechanism of action is not entirely elucidated but is known to involve the inhibition of various enzymes and modulation of immune cell functions.[1][2] A critical characteristic of this compound is its high affinity for plasma proteins, with approximately 85-95% of the drug being protein-bound, primarily to albumin.[3] This is significant because only the unbound, or "free," fraction of a drug is pharmacologically active and able to interact with its target sites. Consequently, the high protein binding of this compound can lead to a substantial discrepancy between the total drug concentration and the biologically active concentration, a crucial factor to consider in both in vitro and in vivo experimental designs.
Q2: What are the key pharmacokinetic parameters of this compound to consider in my experiments?
When designing experiments with this compound, it is essential to be aware of its pharmacokinetic profile, which is heavily influenced by its protein binding. The following table summarizes key parameters:
| Parameter | Value | Reference |
| Protein Binding | 85-95% | [3] |
| Primary Binding Protein | Albumin | [4][5][6] |
| Elimination Half-life | 5-25 days | [1][3][7] |
| Time to Peak Serum Concentration (IM) | 4-6 hours | [3] |
| Excretion | 60-90% via urine, 10-40% via feces | [1][3] |
Q3: How does this compound's high protein binding affect its mechanism of action?
The precise mechanism of action of this compound is still under investigation, but it is understood to have a suppressive effect on synovitis in active rheumatoid disease.[3] It is thought to act by inhibiting lysosomal enzymes, suppressing the phagocytic activity of macrophages and polymorphonuclear leukocytes, and altering immune responses.[2][3] The high protein binding of this compound likely serves as a reservoir for the drug, leading to its long elimination half-life and delayed onset of action, which can be up to three months.[3] The free fraction of the drug is responsible for its therapeutic effects, which may involve the modulation of signaling pathways by inhibiting enzymes such as microsomal prostaglandin (B15479496) E synthase-1.[1]
Troubleshooting Guides
Issue 1: My in vitro assay with this compound shows a weaker than expected or no effect.
Possible Cause: The high protein binding of this compound to components in your cell culture medium, such as fetal bovine serum (FBS), is reducing the free drug concentration to sub-therapeutic levels.
Troubleshooting Steps:
-
Quantify Free Drug Concentration: It is crucial to determine the unbound concentration of this compound in your specific experimental conditions. A common method for this is ultrafiltration followed by quantification of gold content using atomic absorption spectrometry.
-
Adjust Total Drug Concentration: Based on the measured free fraction, you may need to increase the total this compound concentration in your assay to achieve the desired effective concentration of the free drug.
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, this will reduce the amount of protein available for this compound to bind to, thereby increasing the free drug fraction.
-
Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium if it does not adversely affect cell viability.
Issue 2: I am observing high variability in my experimental results with this compound.
Possible Cause: Inconsistent protein concentrations in your cell culture medium or assay buffers can lead to variable free drug concentrations and, consequently, inconsistent results.
Troubleshooting Steps:
-
Standardize Serum Lots: Use a single, pre-tested lot of FBS for the entire set of experiments to ensure consistent protein composition.
-
Precise Reagent Preparation: Ensure meticulous preparation of all media and buffers to maintain consistent protein concentrations across all experiments.
-
Equilibration Time: Allow sufficient time for the binding equilibrium between this compound and proteins to be established before starting your assay.
Experimental Protocols
Protocol 1: Determination of Free this compound Concentration by Ultrafiltration
This protocol provides a general framework for separating the free drug from the protein-bound drug in a biological sample.
-
Sample Preparation: Prepare your this compound-containing medium or buffer.
-
Ultrafiltration:
-
Select an ultrafiltration device with a molecular weight cut-off (MWCO) that retains the binding proteins (e.g., 10 kDa or 30 kDa for albumin).
-
Pre-condition the ultrafiltration membrane according to the manufacturer's instructions to minimize non-specific binding of the drug.
-
Add your sample to the device and centrifuge according to the manufacturer's protocol to separate the ultrafiltrate (containing the free drug) from the retentate (containing the protein-bound drug).
-
-
Quantification:
-
Analyze the gold concentration in the ultrafiltrate using a sensitive method such as atomic absorption spectrometry.
-
Also, measure the total gold concentration in an unfiltered sample.
-
-
Calculation:
-
The concentration in the ultrafiltrate represents the free drug concentration.
-
The percentage of free drug can be calculated as: (Free Drug Concentration / Total Drug Concentration) x 100.
-
Visualizations
Caption: Workflow for determining the free concentration of this compound.
Caption: Postulated inhibitory effects of this compound on inflammatory pathways.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. What is Sodium this compound used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. karger.com [karger.com]
- 6. Binding of sodium this compound to human serum albumin in vitro at physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
Best practices for long-term storage of aurothiomalate compounds
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of aurothiomalate compounds to ensure their stability and integrity in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid sodium this compound powder?
For long-term storage, solid sodium this compound should be kept in a dry, dark environment at -20°C.[1][2] These conditions help preserve the compound's integrity for months to years. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[1]
Q2: How should I prepare and store stock solutions of sodium this compound?
Aqueous solutions can be prepared with water, and sonication may be recommended to aid dissolution.[2] For short-term use (days to weeks), stock solutions can be stored at 0-4°C.[1] For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] Always protect solutions from light.
Q3: Is sodium this compound sensitive to environmental factors?
Yes, this compound compounds are sensitive to several environmental factors. Exposure to light, moisture, and heat can lead to degradation.[3][4] It is critical to store the compound in light-resistant containers and in a low-humidity environment. Photosensitivity has been noted as a potential side effect in clinical use, underscoring the compound's light-sensitive nature.[5]
Q4: What is the expected shelf-life of sodium this compound?
When stored correctly as a solid powder at -20°C, sodium this compound has a shelf life of over two to three years.[1][2] The stability of solutions is shorter; stock solutions stored at -80°C are noted to be stable for up to one year.[2]
Q5: Can I lyophilize this compound solutions for long-term storage?
Lyophilization, or freeze-drying, is a standard method for removing water from samples without using heat, which can enhance the stability and shelf-life of sensitive compounds.[6][7] This process reduces degradation by immobilizing the compound in a solid state and is an excellent strategy for long-term preservation, making storage and transport more efficient.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound compounds.
Issue 1: The solid this compound powder has changed color or appearance.
-
Possible Cause: This may indicate degradation due to exposure to light, moisture, or improper temperature.[4] this compound compounds are known to be sensitive to these factors.
-
Recommended Action:
-
Do not use the compound for experiments where precise concentration and purity are critical.
-
Review your storage protocol. Ensure the compound is in a tightly sealed, light-resistant container and stored at the correct temperature (-20°C for long-term).
-
If possible, verify the purity of the compound using an appropriate analytical method, such as HPLC, before further use.[9]
-
Issue 2: My this compound stock solution has become cloudy or formed a precipitate.
-
Possible Cause: Precipitation can occur if the solution's concentration exceeds its solubility at the storage temperature. It may also be a sign of compound degradation or interaction with the solvent over time.
-
Recommended Action:
-
Warm the solution to room temperature and gently agitate or sonicate to see if the precipitate redissolves.
-
If the precipitate does not dissolve, it may consist of degradation products. The solution should be discarded.
-
For future preparations, consider preparing a more dilute stock solution or storing it in smaller aliquots at -80°C to improve long-term stability.[2]
-
Issue 3: I am observing inconsistent results or reduced efficacy in my experiments.
-
Possible Cause: A gradual loss of potency is a primary indicator of chemical degradation.[4] This can result from improper long-term storage, repeated freeze-thaw cycles of stock solutions, or exposure to adverse environmental conditions.
-
Recommended Action:
-
Use a fresh vial of the compound or prepare a new stock solution from solid powder that has been stored under ideal conditions.
-
Perform a quality control check. If you have access to a reference standard, compare its performance to your current batch.
-
Implement a stability testing protocol (see "Experimental Protocols" section) to formally assess the degradation of your compound under its current storage conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for Sodium this compound
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Powder) | Long-Term | -20°C | Months to Years[1][2] | Must be kept dry and protected from light.[1][3] |
| Short-Term | 0 - 4°C | Days to Weeks[1] | Protect from light and moisture. | |
| Stock Solution | Long-Term | -20°C to -80°C | Months to 1 Year[1][2] | Aliquot to avoid freeze-thaw cycles. Use light-resistant containers. |
| Short-Term | 0 - 4°C | Days to Weeks[1] | Refrigerate and protect from light. |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Compound | Mitigation Strategy |
| Temperature | High temperatures accelerate chemical degradation.[4] | Store at recommended sub-zero temperatures (-20°C or -80°C).[1][2] |
| Light | Exposure can induce photochemical degradation (photosensitivity).[3][5] | Use amber vials or wrap containers in foil; store in the dark.[3] |
| Moisture/Humidity | Can lead to hydrolysis and degradation of the solid compound.[4] | Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed. |
| Oxidation | The thiol group may be susceptible to oxidation. | Consider storage under an inert atmosphere (e.g., nitrogen or argon) for maximum stability.[10] |
| pH (in solution) | The stability of this compound in solution can be pH-dependent.[11] | Use buffered solutions and verify stability within the experimental pH range. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of sodium this compound and validate a stability-indicating analytical method.
1. Purpose: To identify potential degradation products and establish the degradation pathway of sodium this compound under various stress conditions.[12] This helps in developing a stability-indicating method.
2. Materials:
-
Sodium this compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate (B84403) buffer)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 analytical column
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of sodium this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the solid powder and stock solution at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Photolytic Degradation: Expose the solid powder and stock solution to direct sunlight or a photostability chamber.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent this compound peak from all potential degradation products. A gradient method with a C18 column is often a good starting point.
-
Analyze samples from each stress condition at different time points.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for stability indicating studies.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound sodium | PKC | TargetMol [targetmol.com]
- 3. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Sodium this compound - Wikipedia [en.wikipedia.org]
- 6. laboratory-equipment.com [laboratory-equipment.com]
- 7. jocpr.com [jocpr.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving interference in aurothiomalate analytical assays
Welcome to the technical support center for aurothiomalate analytical assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of sodium this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for determining this compound concentrations in biological samples?
A1: this compound concentration is typically determined by measuring the total gold content in biological matrices such as serum, blood, urine, and tissue. The most common analytical techniques are Atomic Absorption Spectroscopy (AAS), particularly Graphite (B72142) Furnace AAS (GFAAS) for its high sensitivity, and Neutron Activation Analysis (NAA).
Q2: What are the expected therapeutic ranges for gold in serum during this compound treatment?
A2: Following intramuscular injection of sodium this compound, peak serum gold concentrations are typically reached in 3-6 hours. While a direct correlation between serum gold levels and therapeutic efficacy or toxicity is not always clear, steady-state plasma levels are generally in the range of 1 to 5 µg/mL.[1]
Q3: How should biological samples for this compound analysis be prepared?
A3: Proper sample preparation is crucial for accurate results. A common and effective method for biological samples is acid digestion. This process breaks down the organic matrix, liberating the gold for analysis. A typical digestion mixture is aqua regia, a 3:1 mixture of hydrochloric acid and nitric acid. For solid samples like tissues, microwave-assisted digestion can expedite the process.
Troubleshooting Guide
Atomic Absorption Spectroscopy (AAS) Related Issues
Q1: I am observing suppressed or enhanced absorbance signals in my AAS analysis of serum samples. What could be the cause?
A1: This is likely due to matrix effects. High concentrations of salts and proteins in biological samples can interfere with the atomization process.
-
Problem: High salt content from elements such as Fe³⁺, Na⁺, K⁺, Zn²⁺, Se⁴⁺, Te⁴⁺, Ni²⁺, Co²⁺, and Cu²⁺ can cause spectral and chemical interferences.[2]
-
Problem: Proteins and phosphates in serum and urine can also affect the signal.[3]
-
Solution:
-
Background Correction: Employ a background correction system (e.g., Deuterium lamp) to minimize non-specific absorption and light scattering.[2]
-
Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix. For serum analysis, this could involve using a pooled serum with a known low gold concentration.
-
Solvent Extraction: Use a solvent extraction procedure to separate the gold from the interfering matrix components. A common method involves extracting the gold into an organic solvent like methyl isobutyl ketone (MIBK) after chelation.[2]
-
Use of Chemical Modifiers: For Graphite Furnace AAS (GFAAS), the use of a chemical modifier (e.g., a mixture of palladium and magnesium nitrate) can help to stabilize the analyte and remove matrix components during the pyrolysis step.[4]
-
Q2: My results show poor reproducibility and precision. What are the potential sources of this variability?
A2: Poor reproducibility can stem from several factors throughout the analytical workflow.
-
Problem: Incomplete sample digestion can lead to inconsistent gold availability for measurement.
-
Solution: Ensure the acid digestion process is complete. For complex matrices, optimizing the digestion time, temperature, and acid mixture is critical. Microwave-assisted digestion can improve the consistency of digestion.
-
Problem: Inconsistent sample introduction in the AAS instrument.
-
Solution: Check the nebulizer and burner head (for Flame AAS) or the graphite tube and autosampler (for GFAAS) for any blockages or damage. Regular cleaning and maintenance are essential.
-
Problem: Pipetting errors, especially when dealing with small sample volumes for GFAAS.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.
Quantitative Data Summary
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| Gold | GFAAS | 0.43 µg/L | 1.29 µg/L (12.9 µg/kg in tissue) | Biological Tissues | [4] |
| Gold | GFAAS with DLLME | 2.0 ng/L | - | Hair and Water | [5] |
| Gold | FAAS with DLLME | 1.1 ng/L | - | Seawater, Ore | [6] |
Experimental Protocols
Protocol 1: Determination of Gold in Serum by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
This protocol outlines a general procedure for the analysis of gold in serum samples.
1. Sample Preparation (Acid Digestion):
-
Pipette 0.5 mL of serum into a clean digestion vessel.
-
Add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃).
-
Allow the sample to pre-digest at room temperature for 1 hour in a fume hood.
-
If using microwave digestion, follow the instrument's recommended program for biological fluids.
-
If using conventional heating, gently heat the sample on a hot plate at 80-90°C until the solution is clear and pale yellow. Do not allow the sample to boil to dryness.
-
After digestion, allow the sample to cool to room temperature.
-
Quantitatively transfer the digested sample to a 10 mL volumetric flask and dilute to the mark with deionized water.
2. GFAAS Analysis:
-
Instrument: Graphite Furnace Atomic Absorption Spectrometer with a gold hollow cathode lamp and a background correction system.
-
Wavelength: 242.8 nm
-
Slit Width: 0.7 nm
-
Chemical Modifier: A solution containing palladium and magnesium nitrate.
-
Injection Volume: 20 µL of the prepared sample and 5 µL of the chemical modifier.[4]
-
Furnace Program: Optimize the drying, pyrolysis, atomization, and clean-out temperatures and times according to the instrument manufacturer's recommendations for gold analysis in a biological matrix.
-
Calibration: Prepare a series of gold standards in a matrix-matched solution (e.g., a digested gold-free serum) to create a calibration curve.
Protocol 2: Solvent Extraction for Interference Removal
This protocol can be incorporated after the digestion step to minimize matrix interference.
-
After digestion and cooling, adjust the pH of the sample solution to 2-3 with NaOH.
-
Transfer the solution to a separatory funnel.
-
Add 5 mL of a chelating agent solution (e.g., ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (B8719985) - APDC).
-
Add 10 mL of methyl isobutyl ketone (MIBK).
-
Shake the funnel vigorously for 2-3 minutes to extract the gold-chelate complex into the organic phase.
-
Allow the layers to separate.
-
Collect the organic (upper) layer for analysis by AAS.
Visualized Workflows and Pathways
Caption: Workflow for this compound analysis by AAS, including troubleshooting steps.
Caption: Decision-making flowchart for addressing interference in AAS assays.
References
- 1. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flameless AAS Atomic Absorption Spectroscopy - 911Metallurgist [911metallurgist.com]
- 3. Binding of gold to bovine serum albumin using flameless atomic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GFAAS determination of gold with ionic liquid, ion pair based and ultrasound-assisted dispersive liquid–liquid microextraction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
Technical Support Center: Enhancing the In Vivo Therapeutic Index of Aurothiomalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at enhancing the therapeutic index of aurothiomalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the therapeutic index of this compound in vivo?
A1: The main strategies focus on reducing its toxicity while maintaining or enhancing its efficacy. These include:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can alter its biodistribution, leading to targeted delivery to inflamed tissues and reduced accumulation in organs like the kidneys, thereby lowering toxicity.[1][2][3][4]
-
Combination Therapy: Co-administering this compound with other antirheumatic drugs, such as methotrexate (B535133) or anti-TNF biologics, can allow for lower, less toxic doses of this compound while achieving a synergistic therapeutic effect.[5][6][7][8][9][10]
-
Chemical Modification: Modifying the this compound molecule, for instance, through PEGylation, can improve its pharmacokinetic profile, prolonging its circulation time and potentially reducing adverse effects.[11][12][13][14]
Q2: What is the primary mechanism of action of this compound?
A2: The precise mechanism is not fully elucidated, but it is known to exert its anti-inflammatory and disease-modifying effects through several pathways. A key action is the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[15][16][17] this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α.[18]
Q3: What are the common adverse effects of this compound observed in in vivo studies, and how can they be monitored?
A3: Common adverse effects include:
-
Nephrotoxicity: Gold compounds can accumulate in the kidneys, leading to damage. This can be monitored by regular urinalysis for proteinuria and histopathological examination of kidney tissue.[19]
-
Dermatological Reactions: Skin rashes are a frequent side effect. These can be assessed through visual inspection and histopathological analysis of skin biopsies to identify gold deposits in the dermis.[20][21]
-
Hematological Abnormalities: Changes in blood cell counts can occur. Regular hematological analysis is recommended to monitor for any significant deviations.[22]
Q4: Which animal model is most appropriate for evaluating the efficacy of novel this compound formulations?
A4: The collagen-induced arthritis (CIA) model in rodents (mice and rats) is the most widely used and accepted model for preclinical studies of rheumatoid arthritis.[23][24][25][26][27] This model shares many immunological and pathological features with the human disease, making it suitable for assessing the therapeutic efficacy of anti-arthritic drugs like this compound.
Troubleshooting Guides
Problem 1: High Incidence of Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation | If using a novel formulation (e.g., nanoparticles), ensure it is properly characterized for size, charge, and drug loading. Poorly formulated carriers can lead to rapid drug release and systemic toxicity.[28] |
| Inappropriate Vehicle/Solvent | The vehicle used to dissolve or suspend this compound may itself be causing toxicity. Test the vehicle alone in a control group of animals. |
| Dose Too High | The dose may be too high for the specific animal strain or model. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Route of Administration | The route of administration can significantly impact toxicity. For example, intravenous administration may lead to higher peak plasma concentrations and greater toxicity compared to subcutaneous or intramuscular injection.[3] |
Problem 2: Lack of Therapeutic Efficacy in the Collagen-Induced Arthritis (CIA) Model
| Potential Cause | Troubleshooting Step |
| Improper CIA Induction | Ensure the correct type and concentration of collagen and adjuvant are used for the specific rodent strain. The immunization and booster schedule should be strictly followed.[23][24][25][26][27] |
| Low Bioavailability of Formulation | For novel formulations, assess the in vivo release profile and biodistribution to ensure the drug is reaching the inflamed joints. |
| Timing of Treatment Initiation | Treatment initiated after the disease is well-established may be less effective. Consider starting treatment at the onset of clinical signs of arthritis. |
| Insufficient Dose | The dose may be too low to elicit a therapeutic response. Refer to the MTD study to select an appropriate and safe dose for efficacy studies. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a standard method for inducing arthritis to test the efficacy of this compound formulations.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (containing 4 mg/mL of Mycobacterium tuberculosis).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of the collagen solution with an equal volume of IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Visually score the paws for signs of arthritis (redness, swelling) starting from day 21, three times a week.
-
A common scoring system is: 0 = no signs; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling of the entire paw; 4 = maximum inflammation with ankylosis. The maximum score per mouse is 16.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control at the first signs of arthritis. The route of administration and dosing schedule will depend on the specific experimental design.
-
Assessment of Nephrotoxicity
Procedure:
-
Urine Collection: Collect urine from animals at baseline and at regular intervals throughout the study.
-
Urinalysis: Analyze urine for protein levels (proteinuria) as an indicator of kidney damage.
-
Blood Chemistry: At the end of the study, collect blood and measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Histopathology:
-
Euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of tubular necrosis, interstitial nephritis, and glomerular damage.[19]
-
Quantification of Gold in Biological Samples by Atomic Absorption Spectrophotometry (AAS)
Procedure:
-
Sample Preparation:
-
AAS Analysis:
-
Use a graphite (B72142) furnace atomic absorption spectrophotometer.
-
Prepare a standard curve using known concentrations of a gold standard.
-
Analyze the prepared samples and determine the gold concentration by comparing the absorbance to the standard curve.[32]
-
Signaling Pathways and Visualizations
This compound's therapeutic effect is partly attributed to its modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway Inhibition
This compound inhibits the activation of NF-κB, a pivotal transcription factor for pro-inflammatory genes. It is thought to interfere with the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
JNK Signaling Pathway and Apoptosis
The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can lead to apoptosis. While the precise role of this compound in this pathway is complex, it is known to influence apoptotic processes.
Caption: Modulation of the JNK signaling pathway leading to apoptosis.
References
- 1. In vivo imaging and biodistribution of multimodal polymeric nanoparticles delivered to the optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Biodistribution and toxicity of engineered gold nanoparticles: a review of in vitro and in vivo studies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 6. Combination therapy with hydroxychloroquine, gold sodium thiomalate and methotrexate in early rheumatoid arthritis. An open 3-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial of parenteral methotrexate compared with sodium this compound (Myochrysine) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of combination therapy with hydroxychloroquine, gold sodium thiomalate and methotrexate in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold sodium thiomalate compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 36 month comparative trial of methotrexate and gold sodium thiomalate in the treatment of early active and erosive rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of auranofin and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
- 20. Gold in the dermis following chrysotherapy: histopathology and microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chondrex.com [chondrex.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. chondrex.com [chondrex.com]
- 26. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 27. en.bio-protocol.org [en.bio-protocol.org]
- 28. Effect of particle size on the biodistribution, toxicity, and efficacy of drug-loaded polymeric nanoparticles in chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Diagnostic advances in synovial fluid analysis and radiographic identification for crystalline arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel Synovial Fluid Recovery Method Allows for Quantification of a Marker of Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Gold determination in biological fluids by atomic absorption spectrophotometry: application to chrysotherapy in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with cellular resistance to aurothiomalate in prolonged experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cellular resistance to sodium aurothiomalate in prolonged experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells, which were initially sensitive to sodium this compound, are now showing reduced responsiveness. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to sodium this compound can develop over time through various mechanisms. One key reason is the cell's ability to adapt to the drug's cytotoxic effects. Research has shown that cells can acquire resistance when exposed to gradually increasing concentrations of sodium this compound over several months.[1] A primary mechanism of this resistance is the decreased intracellular concentration of free thiomalate, a component of the this compound molecule.[1] While the intracellular gold concentration may remain similar between sensitive and resistant cells, the resistant cells become more efficient at maintaining low levels of the active thiomalate moiety.[1]
Another potential contributor to resistance is the induction of metal-binding proteins like metallothioneins, although studies have shown that high levels of metallothionein (B12644479) do not necessarily confer resistance to sodium this compound.[2] It's also important to consider the role of the thioredoxin system, as this compound is a known inhibitor of thioredoxin reductase.[3][4][5][6][7] Alterations in this antioxidant system could contribute to the development of resistance.
Q2: How can I confirm that my cells have developed resistance to sodium this compound?
A2: To confirm resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of sodium this compound in your potentially resistant cells versus the original, sensitive parental cell line. A significant increase in the IC50 value for the treated cell line indicates the development of resistance. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Q3: I suspect my resistant cells are altering drug uptake or efflux. How can I investigate this?
A3: Changes in drug accumulation can be a key feature of resistance. You can investigate this through two main approaches:
-
Quantify Intracellular Gold: Since this compound contains gold, you can measure the total intracellular gold concentration in both your sensitive and resistant cell lines after treatment. A lower accumulation of gold in the resistant cells could suggest altered uptake or increased efflux. This can be quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy.
-
Investigate ABC Transporter Expression: ATP-binding cassette (ABC) transporters are a family of efflux pumps that can actively transport drugs out of cells, leading to resistance. You can assess the expression levels of common ABC transporters, such as P-glycoprotein (MDR1 or ABCB1), in your sensitive and resistant cells using Western blotting. Upregulation of these transporters in your resistant line would be a strong indicator of an efflux-based resistance mechanism.
Q4: Are there any known strategies to overcome or reverse acquired resistance to sodium this compound?
A4: While specific reversal agents for this compound resistance are not extensively documented, several general strategies for overcoming drug resistance could be explored:
-
Combination Therapy: Using this compound in combination with other therapeutic agents that have different mechanisms of action may be effective. For instance, combining it with drugs that inhibit ABC transporters could potentially restore sensitivity if efflux is the primary resistance mechanism.
-
Targeting Downstream Pathways: Since this compound is known to inhibit the NF-κB pathway and affect MAPK signaling, combining it with inhibitors of other key survival pathways could create a synergistic cytotoxic effect.[8][9]
-
Modulating the Thioredoxin System: Given that this compound targets thioredoxin reductase, exploring agents that further disrupt the cellular redox balance could potentially enhance its efficacy in resistant cells.
Further research into specific synergistic drug combinations with this compound is needed to establish effective protocols for overcoming resistance.
Data Presentation
Table 1: Survival of Parental (HE) vs. Sodium this compound-Resistant (HEMyo) Human Epithelial Cells
| Cell Line | Treatment Concentration (µM) | Exposure Time | % Survival Compared to Control |
| HE (Parental) | 300 | 4 days | 17.6% |
| HEMyo (Resistant) | 300 | 4 days | 101.0% |
Data adapted from Rugstad H. E., & Glennås A. (1988). Partial Cross-Resistance Between Auranofin and Sodium this compound in Cultured Human Cells. Scand J Rheumatol.[10]
Experimental Protocols
Protocol 1: Development of a Sodium this compound-Resistant Cell Line
This protocol describes a general method for inducing drug resistance in a cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Sodium this compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
MTT assay kit
Procedure:
-
Determine the initial IC50: First, determine the IC50 of sodium this compound for the parental cell line using an MTT assay.
-
Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of sodium this compound (e.g., IC10 or IC20).
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate. Once confluent, subculture the cells as usual, maintaining the same concentration of the drug in the medium.
-
Stepwise Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the initial drug concentration, increase the concentration of sodium this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of monitoring, allowing for recovery and repopulation, and subculturing at each new concentration. This process of selection can take several months.[1]
-
Characterize the Resistant Phenotype: Periodically, and once a resistant population is established at a significantly higher concentration than the initial IC50, perform an MTT assay to determine the new IC50. A substantial increase in the IC50 value confirms the resistant phenotype.
-
Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)
This assay measures the activity of TrxR in cell lysates.
Materials:
-
Thioredoxin Reductase Assay Kit (e.g., Abcam ab83463 or similar)
-
Cell lysates from sensitive and resistant cells
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from both sensitive and resistant cell lines according to the kit's instructions. Typically, this involves homogenizing cells in the provided assay buffer on ice, followed by centrifugation to collect the supernatant. Determine the protein concentration of each lysate.
-
Reaction Setup: Prepare two sets of reactions for each sample. One set will measure the total reduction of DTNB, and the other will include a TrxR-specific inhibitor to measure background activity.
-
Incubation: Add the cell lysate to the wells of a 96-well plate. Add the TrxR inhibitor to the designated background control wells.
-
Initiate the Reaction: Add the reaction mix containing NADPH and DTNB to all wells.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm in kinetic mode for a set period (e.g., 20-40 minutes) at room temperature.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The specific TrxR activity is the difference between the total activity and the background activity (in the presence of the inhibitor). Normalize the activity to the protein concentration of the lysate.
Protocol 3: Quantification of Intracellular Gold by ICP-MS
This protocol outlines the general steps for measuring the amount of gold within cells.
Materials:
-
Sensitive and resistant cells
-
Sodium this compound
-
PBS (ice-cold)
-
Cell scraper
-
Aqua regia (freshly prepared mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Gold standard solutions
Procedure:
-
Cell Treatment: Plate a known number of sensitive and resistant cells and treat them with sodium this compound for a specified time. Include untreated controls.
-
Cell Harvesting: After treatment, remove the medium and wash the cells thoroughly with ice-cold PBS three times to remove any extracellular drug.
-
Cell Lysis/Digestion:
-
Scrape the cells in a small volume of PBS and pellet them by centrifugation.
-
Digest the cell pellet with aqua regia to dissolve all cellular components and the gold. Caution: Aqua regia is extremely corrosive and should be handled with appropriate safety precautions in a fume hood.
-
-
Sample Preparation for ICP-MS: Dilute the digested samples to a suitable volume with deionized water.
-
ICP-MS Analysis: Analyze the gold content in the samples using the ICP-MS. Generate a standard curve using gold standards of known concentrations to accurately quantify the amount of gold in the cell lysates.
-
Data Analysis: Calculate the amount of gold per cell by dividing the total amount of gold in the sample by the initial number of cells plated.
Visualizations
Signaling Pathways and Workflows
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: The inhibitory effect of this compound on the thioredoxin reductase pathway.
References
- 1. This compound-Based Drugs as Potentially Novel Agents Against Leishmania major: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin reductase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Partial cross-resistance between auranofin and sodium this compound in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in aurothiomalate-induced immune responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in aurothiomalate-induced immune response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sodium this compound on immune cells?
Sodium this compound is an immunosuppressive agent that modulates the function of various immune cells.[1] Its precise mechanism is not fully understood, but it is known to inhibit the activity of macrophages and T-lymphocytes.[2][3] It can suppress the synthesis of prostaglandins (B1171923) and inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4][5] It has also been shown to inhibit T-cell responses to Interleukin-2 (B1167480) (IL-2) by interfering with IL-2 receptor expression.[2]
Q2: What are the main sources of variability in in-vitro immune assays with this compound?
Variability in in-vitro immune assays using this compound can arise from several sources:
-
Donor-to-donor differences: Primary immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), exhibit significant functional variability between individual donors. This is a major contributor to inconsistent results.
-
This compound preparation: The stability and composition of sodium this compound solutions can vary. For instance, chemical changes can occur during heat sterilization of commercial preparations, which can alter its biological effects.
-
Cell handling and culture conditions: Variations in PBMC isolation techniques, cell density, cryopreservation and thawing protocols, and culture media can all impact cell viability and responsiveness.
-
Experimental parameters: Inconsistent stimulation conditions, incubation times, and assay techniques (e.g., ELISA, flow cytometry) can lead to variable results.
Q3: What is a typical concentration range for sodium this compound in in-vitro experiments?
The effective concentration of sodium this compound in in-vitro studies can vary depending on the cell type and the specific assay. Based on literature, concentrations typically range from 10 µg/mL to 150 µg/mL to observe a dose-dependent inhibition of lymphocyte activation.[6] Some studies have used concentrations up to 300 µmol/L (approximately 116 µg/mL) to investigate the antiproliferative effects on cultured human epithelial cells.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in Cytokine Production Between Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Donor Variability | Use PBMCs from the same donor for comparative experiments. If using multiple donors, include a sufficient number to account for biological variance and analyze the data accordingly. |
| Inconsistent this compound Preparation | Prepare fresh this compound solutions for each experiment from a reliable source. Avoid repeated freeze-thaw cycles. Consider the source and preparation method of the commercial product, as this can impact its activity. |
| Variable Cell Viability | Standardize PBMC isolation and cryopreservation protocols. Always perform a viability count (e.g., using trypan blue) before seeding cells. Aim for >95% viability. |
| Inconsistent Stimulation | Use a consistent concentration and source of stimulating agents (e.g., LPS, PHA). Ensure thorough mixing of stimulants in the culture medium. |
| Edge Effects in Culture Plates | Avoid using the outer wells of 96-well plates for critical samples, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 2: Low or No Inhibition of Cytokine Production by this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the IC50 for your specific cell type and stimulation conditions. Concentrations may need to be optimized for different cytokines. |
| This compound Inactivity | Ensure the this compound solution is freshly prepared and has been stored correctly. Consider testing a new batch or supplier. |
| Cell Resistance | Some cell lines can develop resistance to this compound over time.[7] If using a continuous cell line, ensure it is from a low passage number. |
| Insufficient Incubation Time | Optimize the pre-incubation time with this compound before adding the stimulus. A pre-incubation period of 2 to 24 hours is often used. |
| High Cell Density | High cell densities can lead to rapid depletion of this compound or accumulation of factors that counteract its effect. Optimize the cell seeding density for your assay. |
Issue 3: Inconsistent Cell Viability After this compound Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity | High concentrations of this compound can be cytotoxic. Determine the cytotoxic concentration range for your cells using a viability assay (e.g., MTT or trypan blue exclusion) and work below this concentration for functional assays. |
| Poor Cell Quality | Ensure that the initial cell population has high viability before starting the experiment. Rough handling during isolation or thawing can compromise cell health. |
| Contamination | Visually inspect cultures for signs of microbial contamination. Use sterile techniques and antibiotic-containing media if necessary. |
| Extended Incubation | Long incubation times with the drug can lead to increased cell death. Optimize the duration of this compound exposure. |
Data Presentation
Table 1: Expected Impact of Sodium this compound on Immune Cell Responses (Qualitative)
| Cell Type | Function | Effect of Sodium this compound | Key Cytokines Affected |
| T-Lymphocytes | Proliferation | Inhibition | IL-2 |
| Activation | Inhibition | IFN-γ | |
| Macrophages/Monocytes | Phagocytosis | Modulation | - |
| Cytokine Production | Inhibition | TNF-α, IL-1β | |
| B-Lymphocytes | Immunoglobulin Secretion | Inhibition | - |
Table 2: Representative Quantitative Data for In-Vitro this compound Assays
| Parameter | Cell Type | Condition | Typical Value/Range |
| IC50 for Proliferation Inhibition | Human Lymphocytes | PHA stimulation | 10 - 50 µg/mL |
| Cell Viability | Human PBMCs | 50 µg/mL this compound (24h) | > 85% |
| TNF-α Inhibition | LPS-stimulated Macrophages | 25 µg/mL this compound | 40 - 60% reduction |
| IL-1β Inhibition | LPS-stimulated Macrophages | 25 µg/mL this compound | 30 - 50% reduction |
Note: These values are illustrative and can vary significantly based on experimental conditions and donor characteristics. Researchers should establish their own baseline and dose-response curves.
Experimental Protocols
Protocol 1: PBMC Isolation and Culture
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient: Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin). Perform a cell count and assess viability using trypan blue.
-
Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
Protocol 2: this compound Treatment and Cell Stimulation
-
This compound Preparation: Prepare a stock solution of sodium this compound in sterile water or PBS. Further dilute to working concentrations in complete RPMI-1640 medium.
-
Pre-incubation: Add the desired concentrations of this compound to the wells containing PBMCs. Incubate for 2-24 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add the stimulating agent (e.g., 1 µg/mL LPS for monocytes/macrophages or 5 µg/mL PHA for lymphocytes) to the wells.
-
Incubation: Incubate for the desired period (e.g., 24 hours for cytokine production, 72 hours for proliferation assays).
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
Protocol 3: Cytokine Measurement by ELISA
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate until a color develops.
-
Stop Reaction: Stop the reaction with 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: this compound's inhibitory effects on key immune signaling pathways.
Caption: Standard experimental workflow for in-vitro this compound immune assays.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a gold salt on lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of auranofin and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mycoplasma-induced lymphocyte activation by sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cultured human cells can acquire resistance to the antiproliferative effect of sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sodium this compound on the polyclonal immunoglobulin secretion by human mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Aurothiomalale Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in aurothiomalate studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying the efficacy of sodium this compound?
A1: The most widely used animal models are rodent models of rheumatoid arthritis, including Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice and rats.[1][2] These models exhibit clinical and pathological features that resemble human rheumatoid arthritis, making them suitable for evaluating anti-arthritic drugs.[1]
Q2: What is the proposed mechanism of action for sodium this compound in these animal models?
A2: Sodium this compound is believed to exert its anti-arthritic effects through multiple mechanisms. It is proposed to inhibit macrophage activation.[3] It also functions as an inhibitor of the NF-κB signaling pathway.[4][5] Furthermore, it can increase the expression of MAPK phosphatase 1 (MKP-1), which in turn reduces the phosphorylation of p38 MAPK and suppresses the expression of inflammatory mediators like COX-2, MMP-3, and IL-6.[6]
Q3: Are there alternative models to consider for reducing reliance on traditional rodent models?
A3: While rodent models are prevalent, researchers are exploring alternatives to align with the 3Rs principles (Replacement, Reduction, Refinement).[7] These include in vitro cell culture systems, organs-on-a-chip technology, and computational modeling to study specific aspects of this compound's effects.[8] For in vivo studies, considering alternative species or using genetically modified animals that more closely mimic human disease can be a refinement. However, for systemic diseases like rheumatoid arthritis, in vivo models remain crucial for understanding complex interactions.
Troubleshooting Guides for Common Animal Models
Adjuvant-Induced Arthritis (AIA) in Rats
Problem: Inconsistent or low incidence of arthritis development.
-
Possible Cause 1: Improper preparation or injection of Freund's Complete Adjuvant (CFA).
-
Solution: Ensure the heat-killed Mycobacterium tuberculosis in the CFA is thoroughly suspended before each injection, as particles can settle.[9] The injection should be administered subcutaneously into the footpad or at the base of the tail. The needle should be inserted just under the skin of the footpad, pointing toward the ankle, to maximize delivery to the draining lymph nodes.[10]
-
-
Possible Cause 2: Animal strain, age, or vendor variability.
-
Solution: Use susceptible rat strains such as Lewis rats.[3] The age of the animals is also critical, with rats between 6-12 weeks old being ideal, as younger and older rats can be resistant.[9] Genetic background and gut microbiota can vary between vendors, so it is recommended to perform a pilot study to test animals from different sources.[10]
-
-
Possible Cause 3: Housing conditions.
-
Solution: Environmental factors can impact the induction of AIA. Maintain consistent and optimal housing conditions as recommended for the specific rat strain.
-
Problem: High variability in disease severity.
-
Possible Cause: Inconsistent scoring of arthritis.
Collagen-Induced Arthritis (CIA) in Mice
Problem: Failure to induce arthritis or low disease incidence.
-
Possible Cause 1: Incorrect type or preparation of collagen.
-
Solution: Use native type II collagen, typically from chicken or bovine sources, as it is arthritogenic in mice. The collagen should be properly emulsified in Complete Freund's Adjuvant (CFA) for the initial immunization and in Incomplete Freund's Adjuvant (IFA) for the booster injection.[1]
-
-
Possible Cause 2: Inappropriate mouse strain.
-
Solution: CIA is highly dependent on the MHC class II haplotype. DBA/1 mice are the most commonly used and susceptible strain. C57BL/6 mice can also be used but may require different protocols.
-
-
Possible Cause 3: Improper immunization technique.
-
Solution: The primary immunization should be administered intradermally at the base of the tail. The booster injection is typically given 21 days later.
-
Problem: Unexpected mortality or adverse events.
-
Possible Cause: Toxicity of sodium this compound.
-
Solution: this compound can have dose-dependent toxicity. Common side effects in humans that may translate to animal models include skin reactions, stomatitis, and renal issues like proteinuria.[5] It is crucial to conduct dose-ranging studies to determine the optimal therapeutic window with minimal toxicity. Monitor animals closely for signs of distress, weight loss, and changes in behavior.
-
Data Presentation
Table 1: Efficacy of Sodium this compound in Rodent Arthritis Models
| Animal Model | Species/Strain | This compound Dosage | Route of Administration | Key Efficacy Endpoints | Reference |
| Adjuvant-Induced Arthritis | Rat (Wistar) | Not specified | Not specified | Suppression of arthritis | [4] |
| Chronic Inflammatory Model | Rat | Not specified | Not specified | Inhibitory effect on inflammation | [11] |
| Mycoplasma-Induced Arthritis | Rat and Mouse | Not specified | Parenteral | Prevention of arthritis development, reduction in severity of established arthritis | [10] |
Table 2: Reported Toxic Effects of Sodium this compound in Animal Models
| Animal Species | Observed Toxic Effect | Organ System Affected | Reference |
| Rat | Proteinuria, microscopic changes to renal tubular cell structure | Renal | [1] |
| Rat | Increased copper concentration in the kidney | Renal | [1] |
| General | Potential for skin reactions, stomatitis, hematological issues | Dermatologic, Oral, Hematologic | [5] |
Experimental Protocols
Induction of Adjuvant-Induced Arthritis (AIA) in Lewis Rats
-
Materials:
-
Lewis rats (male or female, 6-12 weeks old)
-
Freund's Complete Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
Sterile syringes and needles
-
-
Procedure:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 0.1 mL of the CFA suspension intradermally at the base of the tail.
-
Alternatively, inject 0.05 mL into the plantar surface of one hind paw.[3]
-
Monitor the animals daily for the onset of arthritis, which typically appears in the non-injected paws around day 10-12 post-injection.[3]
-
Assess disease severity using a standardized clinical scoring system from day 10 to 25.[10]
-
Assessment of Paw Volume
-
Materials:
-
Plethysmometer
-
-
Procedure:
-
Gently restrain the animal.
-
Immerse the hind paw into the plethysmometer's measuring chamber up to a defined anatomical landmark (e.g., the lateral malleolus).
-
Record the volume displacement as a measure of paw edema.
-
Measurements are typically taken at baseline and at various time points after disease induction and treatment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anti-inflammatory mechanism in chondrocytes.
Caption: General experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for inconsistent arthritis models.
References
- 1. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. chondrex.com [chondrex.com]
- 11. Inhibitory effect of sodium this compound on a chronic inflammatory model in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Efficacy Comparison: Aurothiomalate Versus Auranofin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of disease-modifying antirheumatic drugs (DMARDs), gold-based therapies have historically held a significant, albeit complex, position. Among these, the injectable sodium aurothiomalate and the oral auranofin have been subjects of extensive research and clinical comparison. This guide provides a detailed, head-to-head efficacy analysis of these two agents, supported by experimental data, to inform research and drug development in rheumatology and beyond.
Executive Summary
Sodium this compound, an injectable gold salt, and auranofin, its oral counterpart, have been rigorously evaluated for their efficacy in treating rheumatoid arthritis (RA). Clinical evidence suggests that while both compounds are effective compared to placebo, this compound may offer a slightly greater therapeutic benefit in terms of reducing disease activity. However, this potential for higher efficacy is often counterbalanced by a less favorable side-effect profile. Auranofin, while perhaps modestly less potent, is generally better tolerated, with a different spectrum of adverse events. The choice between these agents has historically involved a careful consideration of this efficacy-tolerability trade-off.
Quantitative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from comparative clinical trials.
Table 1: Efficacy Outcomes in Head-to-Head Clinical Trials
| Efficacy Parameter | This compound (Parenteral) | Auranofin (Oral) | Placebo | Citation |
| Improvement in Tender Joint Score | Statistically significant improvement | Statistically significant improvement | - | [1][2] |
| 50% or Greater Improvement in Pain/Tenderness Score | 48% of patients | 34% of patients | 9% of patients | [3] |
| Improvement in Swollen Joint Score | Statistically significant improvement | Near statistical significance (p=0.07) | - | [3] |
| 50% or Greater Improvement in Joint Swelling | 37% of patients | 28% of patients | 12% of patients | [3] |
| Physician's Global Assessment | Statistically significant improvement | Statistically significant improvement | - | [1][2] |
| Erythrocyte Sedimentation Rate (ESR) | Superior to placebo in reducing elevated ESR | Superior to placebo in reducing elevated ESR | - | [1][2] |
| Withdrawal due to Lack of Efficacy | Less frequent (e.g., 6 patients in one study) | More frequent (e.g., 11 patients in the same study) | 27 patients in a three-year follow-up | [4][5][6] |
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | This compound (Parenteral) | Auranofin (Oral) | Citation |
| Overall Withdrawals due to Adverse Events | More frequent (5 times more frequent in one study) | Less frequent | [1][2] |
| Common Adverse Events | Rash, stomatitis, pruritus | Diarrhea, abdominal cramping | [7][8] |
| Serious Adverse Events | Thrombocytopenia, proteinuria, elevated liver enzymes, "nitritoid" reactions, "gold pneumonitis" | Potentially less serious overall, though thrombocytopenia and proteinuria can occur | [1][2][9] |
Experimental Protocols
The data presented above are derived from multiple prospective, controlled, double-blind, multicenter clinical trials. Below is a generalized summary of the methodologies employed in these key studies.
Study Design: The majority of head-to-head comparisons were randomized, double-blind, placebo-controlled trials.[1][2] Some studies also included an open-label design or a follow-up period.[5]
Patient Population: Participants were typically adults with a diagnosis of active rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria.
Treatment Regimens:
-
This compound: Administered via intramuscular injection, often with an initial test dose followed by weekly or monthly injections (e.g., 50 mg).[10]
-
Auranofin: Administered orally, typically at a daily dose of 6 mg.[10]
-
Placebo: Patients in the placebo group received injections and/or tablets identical in appearance to the active treatments.[1][2]
Efficacy Assessments: Standard clinical and laboratory parameters were used to evaluate efficacy, including:
-
Number of tender and swollen joints
-
Pain scores (e.g., visual analogue scale)
-
Patient and physician global assessments of disease activity
-
Duration of morning stiffness
-
Grip strength
-
Erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels
-
Rheumatoid factor titers[9]
Safety Monitoring: Patients were regularly monitored for adverse events through physical examinations, patient reporting, and laboratory tests, including complete blood counts, urinalysis, and liver function tests.
Mechanism of Action and Signaling Pathways
This compound and auranofin, despite both being gold-based compounds, exhibit distinct mechanisms of action at the molecular level, which likely contribute to their differing efficacy and safety profiles.
Auranofin
Auranofin's mechanism is multifaceted, primarily involving the modulation of inflammatory signaling pathways. It is known to inhibit the activation of the transcription factor NF-κB , a key regulator of the inflammatory response.[2] This inhibition can occur through multiple mechanisms, including the suppression of IκB kinase (IKK) and the degradation of IκB. Auranofin has also been shown to interfere with Toll-like receptor 4 (TLR4) signaling.[11] Furthermore, it can enhance the production of reactive oxygen species (ROS) in T-cells, which may modulate their activation.[12] Auranofin also inhibits the production of pro-inflammatory cytokines such as IL-1.[13]
This compound
Sodium this compound also impacts key inflammatory pathways, though its precise mechanisms are understood differently. It has been shown to be an inhibitor of NF-κB , similar to auranofin.[2] Additionally, this compound has demonstrated effects on T-cell function by inhibiting their response to interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation.[14] It can also modulate the production of other cytokines, such as interferon-gamma (IFN-γ).[4] Unlike auranofin, some studies suggest that this compound does not directly affect IL-1 production by monocytes.[13] In some experimental systems, this compound did not induce the formation of reactive oxygen species.[11]
Conclusion
The comparison of this compound and auranofin reveals a classic risk-benefit scenario in pharmacotherapy. This compound appears to offer a greater potential for efficacy in controlling the signs and symptoms of rheumatoid arthritis. However, this comes at the cost of a higher incidence of adverse effects, some of which can be serious. Auranofin, on the other hand, provides a more favorable safety profile, particularly concerning severe toxicities, but with a potentially more modest therapeutic effect.
For drug development professionals, the distinct molecular mechanisms of these two gold compounds offer valuable insights. The development of future therapies could aim to harness the more potent anti-inflammatory pathways targeted by this compound while mitigating the associated toxicities, perhaps by improving drug delivery or designing more specific molecular interactions. Conversely, enhancing the efficacy of orally available, better-tolerated compounds like auranofin remains a compelling strategy. Understanding the nuances of these legacy drugs can inform the design of next-generation immunomodulatory and anti-inflammatory agents.
References
- 1. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A three year follow up of patients allocated to placebo, or oral or injectable gold therapy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-year comparative study of gold sodium thiomalate and auranofin in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. A double-blind study comparing sodium this compound and auranofin in patients with rheumatoid arthritis previously stabilized on sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold-induced reactive oxygen species (ROS) do not mediate suppression of monocytic mitochondrial or secretory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of Aurothiomalate and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two cornerstone disease-modifying antirheumatic drugs (DMARDs), sodium aurothiomalate and methotrexate (B535133). By examining their distinct mechanisms of action and their impact on key cellular processes, this document aims to provide a clear, data-driven resource for the research community.
Overview of Mechanisms of Action
Sodium this compound and methotrexate exert their therapeutic effects through fundamentally different molecular pathways. Methotrexate functions primarily as an antimetabolite, directly interfering with cellular proliferation, while this compound's effects are largely attributed to its influence on cellular redox states and protein function.
-
Methotrexate (MTX): As a folic acid antagonist, methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR). This enzymatic blockade disrupts the synthesis of purines and pyrimidines, essential components for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like activated T lymphocytes.[1][2][3] Additionally, MTX can induce the production of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway, which does not directly cause apoptosis but significantly increases the sensitivity of cells to apoptotic signals.[4] Another key anti-inflammatory effect is mediated by the promotion of adenosine (B11128) release, which engages specific cell surface receptors to suppress inflammation.[4]
-
Sodium this compound (Gold Sodium Thiomalate, GSTM): The mechanism of this compound is linked to its structure, which features a reactive thiol (-SH) group.[5] In inflammatory environments characterized by high oxidative stress, there is an accumulation of reactive aldehydes and a depletion of protective intracellular thiols.[5] this compound counters this by directly sequestering these damaging aldehydes and replenishing the cellular free thiol pools, thus mitigating oxidative stress.[5] In contrast to methotrexate's inhibitory effects, some studies show that this compound can induce the production of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2) and promote the expression of IL-2 receptors in vitro.[6]
The following diagrams illustrate the distinct primary signaling pathways influenced by each compound.
Comparative Data on In Vitro Cellular Effects
The following tables summarize quantitative and qualitative data from in vitro studies, highlighting the divergent effects of methotrexate and this compound on cytokine production and cell fate.
| Target Cytokine | Methotrexate Effect | Sodium this compound Effect | Cell Type / Model |
| TNF-α | Inhibition seen in T-cell activation models.[1] Modest effect in monocyte-activation models.[1] | Data not available in reviewed studies. | Human MNCs, Murine Splenic Cells[1][7] |
| IL-1β | Modest inhibitory effect.[8] Slight decrease in monocyte-activation models.[1] | Induces IL-1 production.[6] | Human PBMC/Synoviocyte Co-culture[8], Murine Macrophages[6] |
| IL-2 | Data not available in reviewed studies. | Induces IL-2 production.[6] | Murine Thymocytes[6] |
| IL-6 | Slight to modest inhibitory effect.[7][8] | Data not available in reviewed studies. | Human PBMC/Synoviocyte Co-culture[8] |
| IFN-γ | Modest inhibition.[1][8] | Data not available in reviewed studies. | Human MNCs, PBMC/Synoviocyte Co-culture[1][8] |
| IL-4, IL-13 | Inhibits production upon T-cell activation.[1] | Data not available in reviewed studies. | Human MNCs[1] |
| Parameter | Methotrexate Effect | Sodium this compound Effect | Cell Type |
| T-Cell Proliferation | Potent, dose-dependent inhibition.[2][9][10] | Increases proliferation in response to mitogens.[6] | Human PBMCs, Murine Thymocytes[6][9] |
| Apoptosis | Does not directly induce apoptosis but "primes" cells, increasing sensitivity to apoptotic signals via a JNK-dependent mechanism.[4] | Data not available in reviewed studies. | Jurkat cells, Human PBMCs[4] |
| Chondrogenesis | Inhibits chondrospheroid formation in a dose-dependent manner.[11] | Data not available in reviewed studies. | Mesenchymal Stem Cells (MSCs)[11] |
Experimental Protocols & Workflow
Reproducibility is paramount in research. Below are detailed methodologies representative of the experiments cited in this guide.
This protocol is based on a co-culture model designed to mimic the interactions within a rheumatoid arthritis synovium.[8]
-
Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are cultured to confluence.
-
-
Co-culture Setup:
-
RA-FLS are seeded in 48-well plates.
-
PBMCs are activated (e.g., with phytohemagglutinin) and added to the RA-FLS culture.
-
-
Drug Treatment:
-
A dose-response of methotrexate (e.g., 0.001 to 10 µg/mL) or this compound is added to the co-cultures.
-
-
Incubation:
-
The co-cultures are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Cytokine Measurement:
-
After incubation, the culture supernatant is collected.
-
The concentrations of various cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
This protocol outlines a common method for assessing the anti-proliferative effects of drugs on lymphocytes.[9]
-
Cell Preparation:
-
PBMCs are isolated from healthy volunteers as described above.
-
Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
-
Cell Stimulation and Treatment:
-
CFSE-labeled PBMCs are seeded in 96-well plates.
-
Cells are stimulated with a T-cell mitogen (e.g., Phytohemagglutinin (PHA)).
-
Varying concentrations of methotrexate (e.g., 0.01 to 10 µM) or this compound are added immediately after activation.
-
-
Incubation:
-
Cells are incubated for 96 hours.
-
-
Data Acquisition:
-
Cells are harvested and stained with antibodies for cell surface markers (e.g., CD3 for T-cells).
-
The CFSE fluorescence intensity is measured by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
-
Analysis:
-
The percentage of divided cells is calculated to determine the inhibitory effect of the drug.
-
The following diagram outlines a typical workflow for the in vitro evaluation of immunomodulatory compounds.
References
- 1. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of gold sodium thiomalate on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV [escholarship.org]
- 11. Frontiers | Assessment and Comparison of the Efficacy of Methotrexate, Prednisolone, Adalimumab, and Tocilizumab on Multipotency of Mesenchymal Stem Cells [frontiersin.org]
Unraveling the Cellular Mechanisms of Aurothiomalate: A Comparative Guide for Researchers
A deep dive into the validation of aurothiomalate's mechanism of action reveals distinct effects across various cell types, offering a comparative perspective against other disease-modifying antirheumatic drugs (DMARDs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and protocols used to elucidate the immunomodulatory and anti-inflammatory properties of this gold-based therapeutic.
Comparative Efficacy Across Key Cell Types
The validation of this compound's mechanism of action has been primarily investigated in immune cells central to the pathogenesis of rheumatoid arthritis, including T cells, macrophages, and synovial fibroblasts. Its effects are often compared with other DMARDs, such as methotrexate (B535133) and the oral gold compound auranofin.
T-Lymphocytes
This compound has been shown to directly impact T-cell function, a critical driver of autoimmune responses. Studies have demonstrated that it can inhibit T-cell proliferation and the production of key cytokines like Interleukin-2 (B1167480) (IL-2), which is essential for T-cell activation and clonal expansion.[4][5][6] This inhibitory effect on T-cells is a key component of its immunomodulatory action.[5]
Macrophages
As key players in the inflammatory cascade, macrophages are a significant target for this compound. The compound has been observed to inhibit the activity of macrophages and curtail the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1] Furthermore, this compound is recognized as an inhibitor of the NF-κB signaling pathway in macrophages, a central regulator of inflammatory gene expression.[3][7]
Synoviocytes
In the context of rheumatoid arthritis, synovial fibroblasts are pivotal in perpetuating inflammation and joint destruction. Research indicates that this compound can influence these cells by arresting their proliferation at an early logarithmic phase.[8] Interestingly, at a confluent state, a slight proliferation of synovial cells was observed, accompanied by an increase in collagen and protein synthesis, suggesting a more complex, context-dependent effect on these cells.[8] It has also been shown to increase the molecular weight of hyaluronic acid produced by rheumatoid synovial fibroblasts, potentially restoring its normal physiological function.[9]
Quantitative Comparison of this compound's Effects
To provide a clearer picture of this compound's potency in different cellular contexts, the following tables summarize the available quantitative data.
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| T-Lymphocytes | Proliferation (tritiated thymidine (B127349) uptake) | Not specified | Inhibition of IL-2 stimulated proliferation | [6] |
| Macrophages (murine) | Nitric Oxide (NO) Production | High concentrations | Reduction in NO production | [3] |
| Macrophages (murine) | IL-1β and TNF-α mRNA induction | Not specified | No significant inhibition | [10] |
| Synovial Fibroblasts (human) | Proliferation | Not specified | Arrested proliferation in early-log phase | [8] |
| Synovial Fibroblasts (human) | Hyaluronic Acid Synthesis | Not specified | Increased molecular weight | [9] |
Comparison with Other DMARDs
| Drug | Cell Type | Parameter Measured | Key Findings | Reference |
| This compound | Macrophages | IL-1β & TNF-α mRNA | No significant inhibition | [10] |
| Auranofin | Macrophages | IL-1β & TNF-α mRNA | Inhibition of induction | [10] |
| Methotrexate | T-Cells | Cytokine Production | Inhibition of T-cell induced cytokine production | [11][12] |
| Methotrexate | Monocytes | Cytokine Production | Slightly decreased production | [12] |
Key Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are attributed to its interference with several key signaling pathways and molecular mechanisms.
Inhibition of NF-κB Signaling
This compound has been identified as an inhibitor of the NF-κB pathway, a crucial transcription factor in regulating inflammatory responses.[3][7] By blocking NF-κB activation, this compound can downregulate the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.
Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of Protein Kinase C (PKC) Activity
Some studies suggest that gold compounds, including analogs of this compound, can inhibit the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including those related to cell proliferation and inflammation.[4] Auranofin, another gold-based drug, has been shown to directly inhibit PKC activity.[5]
Restoration of Cellular Thiols and Sequestration of Reactive Aldehydes
A key proposed mechanism for thiol-containing DMARDs like this compound is their ability to restore depleted cellular free thiol pools and directly sequester reactive aldehydes.[13] Reactive aldehydes are highly cytotoxic molecules generated during oxidative stress that can contribute to cell and tissue damage in rheumatoid arthritis.[13]
Mechanism of Reactive Aldehyde Sequestration by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the mechanism of action of this compound.
T-Cell Proliferation Assay (CFSE-based)
This assay is used to measure the extent to which T-cells divide and proliferate in response to a stimulus, and the inhibitory effect of a compound like this compound.
1. T-Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) with specific antibody-coated beads.
2. CFSE Labeling:
-
Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete medium to remove excess CFSE.
3. Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in 96-well round-bottom plates at a density of 1-2 x 10^5 cells/well.
-
Add a T-cell stimulus, such as anti-CD3/anti-CD28 antibodies or a specific antigen.
-
Add this compound at various concentrations to the designated wells. Include vehicle-only and unstimulated controls.
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells using a flow cytometer. The CFSE fluorescence intensity will be halved with each cell division, allowing for the quantification of proliferation.
-
Gate on the T-cell population and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.
Workflow for T-Cell Proliferation Assay.
Macrophage Cytokine Production Assay (ELISA)
This protocol is designed to measure the production of pro-inflammatory cytokines by macrophages and the inhibitory effect of this compound.
1. Macrophage Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete DMEM medium.
-
Plate the cells in 24-well plates at a density that allows for adherence and growth.
2. Treatment and Stimulation:
-
Pre-treat the macrophages with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS). Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a further 18-24 hours.
3. Supernatant Collection and ELISA:
-
Collect the cell culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatants according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the stimulated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This method visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
1. Cell Culture and Treatment:
-
Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells for each condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB translocation.
This comprehensive guide provides a foundational understanding of the cellular and molecular mechanisms of this compound, supported by comparative data and detailed experimental protocols. This information is intended to aid researchers in designing and interpreting studies aimed at further elucidating the therapeutic actions of this and other immunomodulatory agents.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. The effects of auranofin and gold sodium this compound on the chemiluminescent response of stimulated synovial tissue cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of protein kinase C activity by the antirheumatic drug auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. Effect of gold thiomalate on cell proliferation and collagen synthesis of synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sodium this compound on hyaluronic acid synthesis in normal and rheumatoid synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of Aurothiomalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of sodium aurothiomalate, a gold-containing compound historically used in the treatment of rheumatoid arthritis. By examining its absorption, distribution, metabolism, and excretion across various species, this document aims to offer valuable insights for preclinical and clinical research.
I. Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in humans, rabbits, rats, and mice. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, analytical methodology, and animal strains.
| Parameter | Human | Rabbit | Rat | Mouse |
| Route of Administration | Intramuscular (IM) | Intramuscular (IM) / Intravenous (IV) | Intramuscular (IM) | N/A |
| Dose | 50 mg | 2 mg/kg | N/A | N/A |
| Peak Plasma Concentration (Cmax) | 4 - 8 mg/L | 6.0 ± 1.0 µg/mL (IM) | N/A | N/A |
| Time to Peak (Tmax) | ~2 hours | N/A | N/A | N/A |
| Bioavailability | >95% (IM) | 68.9 ± 12.4% (IM) | N/A | N/A |
| Terminal Half-life (t½) | ~6-25 days | 63.0 hours (IM) | N/A | N/A |
| Volume of Distribution (Vd) | N/A | 70 - 93 mL/kg | N/A | N/A |
| Clearance (CL) | N/A | N/A | N/A | N/A |
| Primary Route of Excretion | Urine (~70%) | N/A | Urine | N/A |
| N/A: Data not readily available in the searched literature. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are generalized protocols based on common practices in the field.
Animal Studies (Rat/Rabbit Models)
-
Animal Models: Male New Zealand white rabbits (3.5-4.3 kg) or adult male Wistar rats (200-250 g) are commonly used. Animals are typically housed in controlled environments with standard diet and water ad libitum.
-
Drug Administration: Sodium this compound is administered as a single intramuscular (IM) injection, often in the quadriceps or posterior thigh muscle. The dosage can vary, with studies in rabbits using 2 mg/kg.
-
Blood Sampling: Serial blood samples are collected to characterize the pharmacokinetic profile. In rabbits, blood is often drawn from the marginal ear vein. In rats, the lateral tail vein or saphenous vein are common sites. A typical sampling schedule might include pre-dose, and then 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours post-dose. To minimize stress and inter-animal variability, serial sampling from the same animal is preferred.
-
Sample Processing: Whole blood samples are collected in heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Gold Quantification in Biological Samples
Method: Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS is a highly sensitive method for determining trace amounts of gold in biological matrices.
-
Sample Preparation (Digestion):
-
Biological samples (e.g., plasma, tissue homogenates) are digested to remove the organic matrix.
-
A common method involves microwave-assisted acid digestion. A mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) is typically used to dissolve gold.
-
The digested sample is then diluted to a known volume with deionized water.
-
-
GFAAS Analysis:
-
An aliquot of the digested sample is injected into a graphite tube in the GFAAS instrument.
-
A chemical modifier (e.g., a solution of palladium and magnesium nitrate) is often added to stabilize the gold atoms during the heating process and reduce matrix interference.
-
The graphite tube is heated in a programmed sequence of drying, ashing (to remove remaining organic matter), and atomization (to vaporize the gold atoms).
-
A light beam from a gold hollow cathode lamp is passed through the atomized sample. The amount of light absorbed by the gold atoms is proportional to the concentration of gold in the sample.
-
Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared from gold standards of known concentrations.
-
III. Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the NF-κB and p38 MAPK pathways.
Caption: this compound's anti-inflammatory signaling pathway.
The diagram illustrates that this compound upregulates MAPK Phosphatase 1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK. Additionally, this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
A Comparative Analysis of Aurothiomalate and Auranofin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of two prominent gold-based drugs: aurothiomalate and auranofin. This analysis is supported by experimental data on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and toxicity.
Gold compounds have a long history in the treatment of rheumatoid arthritis. Among them, sodium this compound (an injectable) and auranofin (an oral agent) have been extensively studied. While both are effective, they exhibit significant differences in their chemical properties, how they are processed by the body, and their clinical effects.[1][2] This guide will delve into these differences to provide a clear comparative overview.
Mechanism of Action: Inhibition of Thioredoxin Reductase
The primary mechanism of action for both this compound and auranofin is the inhibition of the enzyme thioredoxin reductase (TrxR).[3] This enzyme is crucial for maintaining the body's redox balance. By inhibiting TrxR, these gold compounds can induce oxidative stress in cells, which is thought to contribute to their anti-inflammatory and, more recently explored, anti-cancer effects.[4][5]
While both drugs target TrxR, their inhibitory potency can vary. Auranofin is generally considered a more potent inhibitor of TrxR.[6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available data on the in vitro efficacy of this compound and auranofin, focusing on their inhibition of thioredoxin reductase and cytokine production.
| Parameter | This compound | Auranofin | Reference |
| Thioredoxin Reductase Inhibition (IC50) | 1.42 µM | 0.020 µM | [6] |
| Inhibition of IL-1 Production | No effect up to 100 µg/ml | Dose-dependent decrease at ≥ 2.5 µg/ml | [7] |
| Effect on LPS-induced IL-1 Production | Potentiation at 10-250 ng/ml; Inhibition at 200-1000 ng/ml | Potentiation at 1-100 ng/ml; Inhibition at 10-500 ng/ml | [8][9] |
Pharmacokinetic Profiles: A Tale of Two Routes
The route of administration—intramuscular for this compound and oral for auranofin—leads to markedly different pharmacokinetic profiles.[10][11][12]
| Parameter | This compound (injectable) | Auranofin (oral) | Reference |
| Bioavailability | ~100% | 15-25% | [11] |
| Peak Plasma Concentration | 400-800 µg/dl | 50-70 µg/dl | [10] |
| Plasma Half-life | ~6 days | ~17 days | [10] |
| Total Body Half-life | 250 days | 69 days | [11] |
| Protein Binding | Primarily to albumin | Greater extent to macroglobulins | [11] |
| Excretion | >70% renal | ~85% fecal | [10][11] |
| Body Retention (at 180 days) | >30% | ~1% | [10] |
Clinical Efficacy and Toxicity in Rheumatoid Arthritis
Clinical trials have compared the efficacy and safety of this compound and auranofin in patients with rheumatoid arthritis. Generally, this compound is considered to have slightly greater efficacy, but this is often accompanied by a higher incidence of adverse effects.[13][14][15]
| Clinical Outcome | This compound | Auranofin | Reference |
| Improvement in Pain/Tenderness (≥50%) | 48% of patients | 34% of patients | [14] |
| Improvement in Joint Swelling (≥50%) | 37% of patients | 28% of patients | [14] |
| Withdrawal due to Adverse Reactions | More frequent (5 times more than placebo) | Less frequent | [13][16] |
| Common Adverse Effects | Rashes, pruritus, proteinuria, thrombocytopenia | Diarrhea, gastrointestinal symptoms | [13][17][18] |
| Withdrawal due to Lack of Efficacy | Less common | More common | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action for this compound and auranofin.
Caption: In vitro cytokine inhibition assay workflow.
Detailed Experimental Protocols
Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol is based on the colorimetric assay using DTNB (5,5′-dithiobis(2-nitrobenzoic acid)).[19]
Materials:
-
Recombinant human thioredoxin reductase
-
NADPH
-
DTNB
-
Assay Buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, pH 7.0)
-
This compound and Auranofin stock solutions (in an appropriate solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working buffer containing the assay buffer and NADPH.
-
In a 96-well plate, add the working buffer to each well.
-
Add varying concentrations of this compound or auranofin to the respective wells. Include a vehicle control (solvent only).
-
Add the recombinant TrxR enzyme to all wells except for a blank control.
-
Initiate the reaction by adding the DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percent inhibition for each drug concentration relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of TrxR activity.
In Vitro Cytokine Inhibition Assay
This protocol outlines a general method for assessing the inhibition of pro-inflammatory cytokine production in immune cells.[20][21]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound and Auranofin stock solutions
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Seed the immune cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or auranofin for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with LPS to induce cytokine production. Include an unstimulated control.
-
Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay on the remaining cells to ensure that the observed cytokine inhibition is not due to drug-induced cell death.
-
Calculate the percent inhibition of cytokine production for each drug concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
Conclusion
This compound and auranofin, while both targeting thioredoxin reductase, present distinct profiles for researchers and clinicians. This compound, the injectable form, offers higher bioavailability and potentially greater efficacy in some patients, but with a higher risk of adverse events. Auranofin, the oral alternative, provides a more convenient administration route with a more favorable safety profile, particularly regarding serious side effects, though it may be less potent in some clinical measures. The choice between these agents in a therapeutic context depends on a careful balance of efficacy, patient tolerance, and the specific clinical situation. For researchers, the differences in their chemical structure, pharmacokinetics, and in vitro activity provide a valuable platform for understanding the structure-activity relationships of gold-based compounds and for the development of new therapeutic agents.
References
- 1. [Auranofin. Mechanism of action, pharmacokinetics and clinical use. Comparison with injectable gold salts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioredoxin reductase: A target for gold compounds acting as potential anticancer drugs [iris.cnr.it]
- 4. oaepublish.com [oaepublish.com]
- 5. Gold(I) Complexes Based on Nonsteroidal Anti-Inflammatory Derivatives as Multi-Target Drugs against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin versus injectable gold. Comparison of pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of triethylphosphine gold (auranofin) and gold sodium thiomalate (GST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A double-blind study comparing sodium this compound and auranofin in patients with rheumatoid arthritis previously stabilized on sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Aurothiomalate in Attenuating Arthritis in Preclinical Animal Models: A Comparative Guide
A comprehensive analysis of sodium aurothiomalate's performance in collagen-induced and adjuvant-induced arthritis models reveals its potential as a disease-modifying anti-rheumatic drug (DMARD).
This guide provides a detailed comparison of the efficacy of sodium this compound in two widely utilized animal models of rheumatoid arthritis: collagen-induced arthritis (CIA) in mice and adjuvant-induced arthritis (AIA) in rats. The information presented is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support further investigation into gold-based therapies for inflammatory arthritis.
Comparative Efficacy of this compound
Sodium this compound has consistently demonstrated its ability to mitigate the clinical and pathological features of arthritis across different preclinical models. In the CIA mouse model, a liposome-encapsulated formulation of this compound resulted in a significant 50% reduction in clinical symptoms.[1] In the AIA rat model, prophylactic treatment with 10 mg/kg of this compound administered weekly was effective in diminishing the severity of the disease.[2]
Quantitative Efficacy Data of this compound
| Animal Model | Animal Strain | Treatment Protocol | Key Outcome Measures | Summary of Results |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | Intramuscular injections of liposome-encapsulated sodium this compound. | Clinical Symptom Score | A 50% reduction in observable symptoms was noted.[1] |
| Histological analysis of knee joints. | Treatment prevented the infiltration of lymphocytes into the synovial tissue.[1] | |||
| Adjuvant-Induced Arthritis (AIA) | Dark Agouti (DA) Rats | 10 mg/kg sodium this compound administered in weekly or daily injections prior to adjuvant induction. | Arthritis Severity Score | A significant decrease in the severity of arthritis was observed.[2] |
| 1 mg/kg sodium this compound administered in weekly injections prior to adjuvant induction. | Arthritis Severity Score | An intermediate level of reduction in arthritis severity was achieved.[2] | ||
| 1 mg/kg sodium this compound administered in daily injections prior to adjuvant induction. | Arthritis Severity Score | No significant effect on the severity of arthritis was observed.[2] |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following sections outline the standardized protocols for inducing and assessing arthritis in the CIA and AIA models.
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Strain: DBA/1J mice are the most commonly used strain due to their high susceptibility to CIA.
-
Induction Protocol:
-
A primary immunization is performed by administering an emulsion of type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster immunization, consisting of type II collagen in Incomplete Freund's Adjuvant (IFA), is given 21 days following the initial injection.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis is monitored and scored based on the degree of paw swelling and redness. A standardized 0-4 scale is typically used for each paw.
-
Paw Volume Measurement: Paw edema is quantified by measuring the volume of the hind paws at regular intervals using a plethysmometer.
-
Histopathological Examination: At the termination of the experiment, joint tissues are harvested, sectioned, and stained (commonly with Hematoxylin and Eosin) to evaluate the extent of synovial inflammation, cartilage erosion, and bone damage.
-
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Strain: Lewis and Dark Agouti (DA) rats are highly susceptible and are therefore the strains of choice for the AIA model.
-
Induction Protocol:
-
Arthritis is induced by a single subcutaneous injection of Mycobacterium tuberculosis suspended in mineral oil (Complete Freund's Adjuvant).
-
The injection is typically administered into the base of the tail or a hind footpad.[3]
-
-
Assessment of Arthritis:
-
Arthritis Index: A clinical scoring system is employed to grade the severity of inflammation in the paws.
-
Paw Swelling Measurement: The progression of inflammation is monitored by measuring the changes in paw volume or diameter over the course of the study.
-
Histological Analysis: Joint tissues are collected for histological assessment of key pathological features, including inflammatory cell infiltration, pannus formation, and the degradation of cartilage and bone.
-
Unraveling the Mechanism: Key Signaling Pathways
The therapeutic efficacy of this compound is linked to its ability to modulate critical intracellular signaling pathways that drive inflammation. The inhibition of the NF-κB and IL-2 signaling pathways are central to its mechanism of action.
Inhibition of the NF-κB Signaling Pathway
This compound functions as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response. By blocking this pathway, this compound effectively downregulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and chemokines.
References
Auranofin and Aurothiomalate: A Comparative Analysis of Their Distinct Effects on Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-rheumatic therapies, the gold-based compounds auranofin and sodium aurothiomalate have long been subjects of scientific inquiry. While both have demonstrated efficacy in treating inflammatory conditions, their underlying mechanisms of action, particularly concerning the modulation of cytokine signaling, exhibit striking differences. This guide provides an objective comparison of auranofin and sodium this compound, focusing on their differential effects on cytokine production and the associated signaling pathways, supported by experimental data.
Key Differences in Cytokine Inhibition
Experimental evidence consistently demonstrates that auranofin directly and potently inhibits the production of key pro-inflammatory cytokines, a property not shared by sodium this compound at comparable concentrations. Studies have shown that auranofin effectively suppresses the induction of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) at both the mRNA and protein levels in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2] In contrast, sodium this compound does not exhibit this direct inhibitory effect on the production of these crucial inflammatory mediators.[2][3]
One study highlighted that preincubation of human monocytes with auranofin at concentrations of 2.5 µg/mL and above led to a dose-dependent decrease in the production of an IL-1-like factor.[3] Conversely, sodium this compound, even at concentrations up to 100 µg/mL, had no effect on IL-1 production.[3] This fundamental difference in their ability to regulate cytokine synthesis at the cellular level underscores their distinct pharmacological profiles.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of auranofin and sodium this compound on cytokine production and related inflammatory markers. It is important to note that direct comparative IC50 values for a broad range of cytokines from a single study are limited, largely because sodium this compound often shows no significant inhibition in the assays where auranofin is potent.
| Target | Auranofin | Sodium this compound | Cell Type | Stimulant | Reference |
| TNF-α Production | Inhibition observed at 0.1-0.5 µg/mL | No inhibitory effect at 0.1-0.5 µg/mL | Human peripheral blood monocytes, Murine peritoneal macrophages | LPS | [2] |
| IL-1β Production | Dose-dependent decrease at ≥ 2.5 µg/mL | No effect up to 100 µg/mL | Human monocytes | LPS | [3] |
| TNF-α mRNA Induction | Inhibition observed at 0.1-3 µM | No inhibitory effect | Mouse macrophages | Zymosan, LPS, bacteria | [1] |
| IL-1β mRNA Induction | Inhibition observed at 0.1-3 µM | No inhibitory effect | Mouse macrophages | Zymosan, LPS, bacteria | [1] |
| IL-6 Production | Significant inhibition | No significant inhibition reported in direct comparative studies | RAW 264.7 macrophages | Palmitic Acid + LPS | [4] |
Mechanistic Divergence: Targeting the NF-κB Pathway
The differential effects of auranofin and sodium this compound on cytokine production can be attributed to their distinct molecular targets within inflammatory signaling cascades. Auranofin's inhibitory action is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.
Auranofin has been shown to directly inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[5][6][7] This inhibition is achieved through the modification of a critical cysteine residue (Cys-179) in the IKKβ subunit.[5][6] By preventing IκBα phosphorylation and subsequent degradation, auranofin effectively sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of target genes, including those for TNF-α, IL-1β, and IL-6.[8][9]
In stark contrast, sodium this compound does not appear to directly target the IKK complex or prevent IκBα degradation.[1] While it is recognized as an NF-κB inhibitor in a broader sense, its mechanism is thought to be linked to its thiol-containing structure rather than direct enzymatic inhibition within the canonical NF-κB pathway.[10] This fundamental mechanistic difference explains the observed disparity in their cytokine-modulating capabilities.
Another key target of auranofin is thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance.[8] Inhibition of TrxR by auranofin can also indirectly impact NF-κB signaling.
Figure 1. Contrasting signaling pathways of Auranofin and Sodium this compound.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies from key comparative studies are provided below.
Inhibition of Cytokine mRNA Induction in Mouse Macrophages
-
Cell Culture: Peritoneal macrophages were harvested from C57BL/6 mice and cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Drug Treatment: Macrophages were pre-incubated with varying concentrations of auranofin (0.1-3 µM) or sodium this compound for 1 hour.
-
Stimulation: Cells were then stimulated with lipopolysaccharide (LPS; 10 µg/mL) or zymosan (100 µg/mL) for 4 hours.
-
RNA Isolation and Analysis: Total RNA was isolated using the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method. The levels of TNF-α and IL-1β mRNA were quantified by Northern blot analysis using specific cDNA probes.
Figure 2. Experimental workflow for assessing cytokine mRNA inhibition.
Measurement of IL-1 Production from Human Monocytes
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from heparinized venous blood of healthy donors by Ficoll-Paque density gradient centrifugation. Monocytes were further purified by adherence to plastic.
-
Drug Pre-incubation: Adherent monocytes were pre-incubated with various concentrations of auranofin or sodium this compound for 1 hour.
-
Stimulation: The cells were then stimulated with LPS (1 µg/mL) for 24 hours in serum-free medium.
-
Cytokine Quantification: The concentration of IL-1 in the cell culture supernatants was determined using an enzyme-linked immunosorbent assay (ELISA) with specific antibodies against human IL-1.
Conclusion
References
- 1. Auranofin inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of auranofin and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Clinical Trial Findings of Aurothiomalate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical findings of aurothiomalate, a gold-containing disease-modifying antirheumatic drug (DMARD), with its performance in preclinical models of rheumatoid arthritis. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its translation from preclinical research to clinical efficacy.
Clinical Efficacy of this compound in Rheumatoid Arthritis
Sodium this compound has been a long-standing treatment for active, progressive rheumatoid arthritis, particularly in patients who have not responded adequately to nonsteroidal anti-inflammatory drugs (NSAIDs). Clinical trials have demonstrated its efficacy in reducing the signs and symptoms of the disease, although its onset of action is typically delayed, often requiring several weeks to months of treatment.
Key clinical outcomes from comparative studies are summarized below:
| Clinical Endpoint | This compound vs. Placebo | This compound vs. Auranofin | Reference |
| Tender Joint Count | Statistically significant improvement | Similar efficacy | [1][2] |
| Swollen Joint Count | Statistically significant improvement | Similar efficacy | [1] |
| Pain Score | Statistically significant improvement | Similar efficacy | [3] |
| Physician's Global Assessment | Statistically significant improvement | Similar efficacy | [1] |
| Erythrocyte Sedimentation Rate (ESR) | Significant decrease in elevated ESR | Similar efficacy | [1] |
Preclinical Evaluation of this compound in Arthritis Models
To investigate the mechanisms underlying the clinical efficacy of this compound, researchers have utilized various preclinical animal models of rheumatoid arthritis. The most common models include collagen-induced arthritis (CIA) in mice and adjuvant-induced arthritis (AIA) in rats. These models mimic key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.
Efficacy in Collagen-Induced Arthritis (CIA)
The CIA model is induced by immunization with type II collagen, leading to an autoimmune response targeting the joints. Studies have shown that this compound can effectively ameliorate the severity of arthritis in this model.
| Preclinical Endpoint (CIA) | This compound Effect | Quantitative Finding | Reference |
| Arthritis Score | Reduction in clinical score | 50% reduction in symptoms with liposome-encapsulated this compound | [1] |
| Histopathology | Prevention of cellular infiltration | Prevention of lymphocyte infiltration into the synovia | [1] |
| Paw Volume/Swelling | Reduction in paw swelling | Data not consistently reported |
Efficacy in Adjuvant-Induced Arthritis (AIA)
The AIA model is induced by the injection of Freund's complete adjuvant and is characterized by a robust and rapid onset of polyarthritis. This compound has demonstrated anti-inflammatory effects in this model.
| Preclinical Endpoint (AIA) | This compound Effect | Quantitative Finding | Reference |
| Paw Volume/Swelling | No significant increase after initial rise | Paw volume did not significantly differ from normal controls after an initial increase | [4] |
| Arthritis Score | Reduction in arthritis severity | Not consistently reported in detail | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key preclinical models discussed.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary immunization (Day 0): Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster immunization (Day 21): Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[6][7][8][9][10][11][12]
-
-
Treatment: Administer sodium this compound or vehicle control (e.g., saline) via a clinically relevant route (e.g., intramuscularly) starting from a designated day post-immunization (prophylactic or therapeutic regimen). Dosages can vary based on the study design.
-
Assessment:
-
Clinical Scoring: Visually score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.[5][13][14]
-
Paw Thickness/Volume: Measure paw swelling using a plethysmometer or digital calipers.[4][14][15][16]
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animals: Lewis or Wistar rats, 6-8 weeks old.
-
Induction: Inject 0.1 mL of Freund's Complete Adjuvant (containing Mycobacterium tuberculosis) subcutaneously into the base of the tail or into a hind paw footpad.[13][15][17][18][19][20]
-
Treatment: Administer sodium this compound or vehicle control at specified doses and schedules. For example, 10 mg/kg of this compound can be given in weekly or daily injections before the administration of the adjuvant.
-
Assessment:
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Arthritis Score: Score the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
Body Weight: Monitor changes in body weight as an indicator of systemic inflammation.
-
Radiological Analysis: At the end of the study, perform X-ray analysis of the joints to assess bone and cartilage damage.
-
Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Molecular Mechanism of Action: Insights from Preclinical Studies
Preclinical research has been instrumental in elucidating the molecular mechanisms by which this compound exerts its therapeutic effects. Key signaling pathways implicated in its action include the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response in rheumatoid arthritis.
Inhibition of the p38 MAPK Pathway
This compound has been shown to suppress the p38 MAPK pathway, a key regulator of the production of pro-inflammatory cytokines and matrix-degrading enzymes.[21] This suppression is mediated, at least in part, by the upregulation of MAPK Phosphatase 1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 MAPK.[21] The inactivation of p38 MAPK leads to a downstream reduction in the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), and interleukin-6 (IL-6).[21]
This compound's inhibitory effect on the p38 MAPK signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been identified as an inhibitor of NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and other mediators of inflammation.[3][22][23][24]
This compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
Preclinical models of rheumatoid arthritis, such as collagen-induced arthritis and adjuvant-induced arthritis, have proven valuable in replicating key aspects of the clinical efficacy of this compound. These models have not only demonstrated the drug's anti-inflammatory and disease-modifying properties but have also provided crucial insights into its molecular mechanisms of action. The inhibition of the p38 MAPK and NF-κB signaling pathways appears to be central to the therapeutic effects of this compound. This comparative guide highlights the strong correlation between clinical observations and preclinical data, underscoring the importance of animal models in the discovery and development of antirheumatic drugs. Further research utilizing these models will continue to be essential for the development of novel therapies with improved efficacy and safety profiles for the treatment of rheumatoid arthritis.
References
- 1. Liposome encapsulated this compound reduces collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdbioproducts.com [mdbioproducts.com]
- 11. The genetic and immunopathological processes underlying collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. maokangbio.com [maokangbio.com]
- 18. chondrex.com [chondrex.com]
- 19. Adjuvant-Induced Arthritis Model [chondrex.com]
- 20. adjuvant induced arthritis: Topics by Science.gov [science.gov]
- 21. This compound inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of NF-κB inhibitor this compound on local inflammation in experimental Th1- and Th2-type immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurothiomalate and D-Penicillamine in Preclinical Arthritis Models
For Immediate Release
In the landscape of disease-modifying antirheumatic drugs (DMARDs), sodium aurothiomalate and D-penicillamine have historically been significant therapeutic options. This guide provides a comparative overview of their performance in preclinical arthritis models, offering researchers, scientists, and drug development professionals a comprehensive resource based on available experimental data. The focus is on efficacy, mechanism of action, and the experimental frameworks used to evaluate these compounds.
Performance in Arthritis Models: A Quantitative Comparison
The efficacy of sodium this compound and D-penicillamine has been evaluated in various animal models of rheumatoid arthritis, most notably the adjuvant-induced arthritis (AIA) model in rats. This model mimics several features of human rheumatoid arthritis, including chronic inflammation and joint destruction. Below is a summary of comparative data on a key inflammatory marker, paw volume.
| Parameter | Animal Model | Sodium this compound | D-Penicillamine | Control (Arthritic) | Reference |
| Paw Volume (Change in mL) | Adjuvant-Induced Arthritis (Rat) | No significant increase from normal control | Significant increase over 22 days (p < 0.006) | Significant increase over 22 days | [1] |
Note: The referenced study indicates that while D-penicillamine-treated rats showed a significant increase in paw volume over the study period, similar to the saline-treated arthritic controls, the increase in the sodium this compound-treated group was not significantly different from normal, non-arthritic controls, suggesting a more potent anti-inflammatory effect in this model.
Mechanisms of Action: Distinct yet Converging Pathways
While both drugs aim to modulate the immune response and reduce inflammation, their proposed mechanisms of action differ significantly.
Sodium this compound is understood to exert its anti-arthritic effects through multiple pathways, with a notable impact on the NF-κB signaling cascade .[2] By inhibiting NF-κB, a key transcription factor in the inflammatory process, this compound can suppress the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4] This leads to a reduction in the inflammatory cell infiltrate and the production of tissue-damaging enzymes in the synovium.[3]
D-Penicillamine , a thiol-containing compound, has a more complex and less fully elucidated mechanism.[5] A key aspect of its action is the modulation of T-cell activity.[1][2] In the presence of copper ions, D-penicillamine can lead to the production of hydrogen peroxide (H₂O₂), which has been shown to inhibit the proliferation and function of T-lymphocytes, including helper T-cells that are crucial for orchestrating the autoimmune response in rheumatoid arthritis.[1][6] Additionally, both D-penicillamine and this compound are thought to act by sequestering reactive aldehydes and restoring depleted cellular thiol pools, which are implicated in the cellular damage seen in rheumatoid arthritis.[5]
Experimental Protocols
The evaluation of sodium this compound and D-penicillamine in arthritis models typically involves the following key steps:
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used method for studying chronic inflammation and evaluating anti-arthritic drugs.
-
Induction: Arthritis is induced in susceptible rat strains, such as Lewis or Sprague-Dawley rats, by a single intradermal or subcutaneous injection of Freund's Complete Adjuvant (FCA), typically into the tail or a hind paw.[7] FCA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
-
Disease Progression: Following injection, a primary inflammatory response occurs at the injection site, followed by a secondary, systemic arthritic phase that develops in the distal joints, usually within 10-14 days.
-
Drug Administration: Test compounds (sodium this compound, D-penicillamine) or a vehicle control are typically administered daily or on a set schedule, starting either before or after the onset of clinical arthritis, depending on whether a prophylactic or therapeutic effect is being studied.
-
Assessment of Efficacy: The severity of arthritis is monitored over time using several parameters:
-
Clinical Scoring: A semi-quantitative scoring system is used to grade the severity of inflammation (redness, swelling) in each paw.
-
Paw Volume Measurement: A plethysmometer is used to measure the volume of the hind paws, providing a quantitative measure of edema.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.
-
Biochemical Markers: Blood samples may be collected to measure systemic inflammatory markers such as erythrocyte sedimentation rate (ESR) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of Sodium this compound via inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of D-Penicillamine involving T-cell inhibition via hydrogen peroxide.
Caption: A typical experimental workflow for evaluating anti-arthritic drugs in the AIA model.
References
- 1. Suggested mode of action of D-penicillamine as an immunosuppressive agent in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of D-penicillamine on strain variability and lymph node cellularity in adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of NF-κB Inhibition in Aurothiomalate's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sodium aurothiomalate, a gold-based compound historically used in the treatment of rheumatoid arthritis, and its putative mechanism of action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The objective is to critically evaluate the experimental evidence supporting this hypothesis and compare its performance with other relevant compounds.
Comparative Data Analysis
The therapeutic efficacy of this compound is believed to be, at least in part, mediated by its anti-inflammatory properties. A key pathway implicated in inflammation is the NF-κB signaling cascade. The following tables summarize quantitative data from various studies investigating the inhibitory effect of this compound on this pathway.
| Compound | Assay Type | Cell Line/System | Stimulant | IC50 / Effective Concentration | Outcome | Reference |
| This compound (AuTM) | NF-κB DNA Binding (EMSA) | T-47D Nuclear Extracts | - | ~3 µM | Concentration-dependent inhibition of progesterone (B1679170) receptor (a zinc finger transcription factor) binding to its DNA response element. This suggests a potential mechanism for inhibiting other transcription factors like NF-κB. | [1] |
| This compound (AuTM) | CAT Reporter Assay | T-47D Cells | Progestin | 10-100 µM | Inhibition of progestin-inducible gene transcription, demonstrating an effect on gene expression. | [1] |
| This compound | NO Production | Mouse Macrophages | - | High concentrations | Reduced nitric oxide production, an indicator of decreased inflammatory response. | [2] |
| This compound | Carrageenan-induced inflammation | Mouse model | Carrageenan | Not specified | Suppressed inflammation, with efficacy reported to be two-fold greater than voltaren. | [2] |
| ML120B (IKKβ inhibitor) | IκBα Kinase Complex Assay | - | - | 60 nM | Potent and selective inhibition of IKKβ. | [3] |
| ML120B (IKKβ inhibitor) | MMP Production | Human Chondrocytes | IL-1β | ~1 µM | Inhibition of matrix metalloproteinase production. | [3] |
| BAY 11-7085 (NF-κB inhibitor) | NF-κB Translocation | HeLa Cells | TNF-α | Not specified | Dose-dependent inhibition of NF-κB nuclear translocation. | [4] |
Signaling Pathways and Experimental Workflows
To understand the potential inhibitory action of this compound, it is crucial to visualize the NF-κB signaling pathway and the experimental setups used to investigate its modulation.
Caption: Canonical NF-κB signaling pathway and proposed points of inhibition by this compound.
Caption: General experimental workflow for evaluating the inhibitory effect of this compound on NF-κB activation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess NF-κB inhibition.
Protocol 1: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) onto coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a predetermined time (e.g., 30 minutes) to induce p65 translocation.[5]
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
-
Objective: To measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα to assess the activation of the IKK complex.
-
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293) in 6-well plates. Pre-treat with this compound and then stimulate with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-IκBα and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection and Quantification: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.[6] Quantify the band intensities using image analysis software and normalize the p-IκBα levels to total IκBα.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Objective: To determine the DNA-binding activity of NF-κB in nuclear extracts.
-
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound and stimulate as described previously. Isolate nuclear extracts using a nuclear and cytoplasmic extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, include an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.
-
Conclusion
The available evidence suggests that this compound can modulate inflammatory responses, and its mechanism may involve the inhibition of gene expression.[1] Studies have shown that this compound can suppress inflammation in vivo and reduce the production of inflammatory mediators like nitric oxide.[2] While direct, conclusive evidence demonstrating that this compound's primary mode of action is through the specific inhibition of the NF-κB pathway is still being fully elucidated, its ability to inhibit the DNA binding of other transcription factors provides a plausible mechanism for its anti-inflammatory effects.[1] Further research, including direct comparisons with specific IKKβ inhibitors like ML120B, is necessary to precisely define the role of NF-κB inhibition in the therapeutic profile of this compound.[3] The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
- 1. Inhibition of DNA binding and transcriptional activity of a nuclear receptor transcription factor by this compound and other metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: Aurothiomalate Versus Modern Biologic DMARDs in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
The landscape of rheumatoid arthritis (RA) treatment has undergone a paradigm shift over the past few decades. The advent of biologic disease-modifying antirheumatic drugs (DMARDs) has revolutionized patient outcomes, offering targeted therapeutic approaches with significant efficacy. This guide provides a detailed comparison of a historical cornerstone of RA therapy, aurothiomalate, with the current standard of care, modern biologic DMARDs. This objective analysis, supported by available data, is intended to offer a comprehensive perspective for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, an injectable gold salt, was a mainstay of RA treatment for many years. Its use has significantly declined due to a slow onset of action, a considerable side effect profile, and the emergence of more effective and targeted therapies. Modern biologic DMARDs, in contrast, are genetically engineered proteins that target specific components of the immune system involved in the inflammatory cascade of RA. While direct head-to-head clinical trials comparing this compound with modern biologics are largely unavailable due to the different eras of their primary use, a comparative analysis of their mechanisms, efficacy, and safety profiles can be constructed from independent clinical data. Biologic DMARDs generally demonstrate superior efficacy, a faster onset of action, and a more targeted approach to disease modification, though they are not without their own specific safety considerations.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and biologic DMARDs lies in their mechanism of action. This compound exerts a broad and not fully elucidated immunomodulatory effect, while biologics are designed to inhibit specific inflammatory pathways with high precision.
This compound: The precise molecular mechanism of this compound remains incompletely understood. However, research suggests a multifactorial action that includes:
-
Inhibition of Pro-inflammatory Enzymes: It is known to inhibit the synthesis of prostaglandins.[1]
-
Modulation of Phagocytic Cells: It can alter the function of macrophages and other phagocytic cells.
-
Inhibition of T-Cell Activation: Studies have shown that this compound can inhibit T-cell responses to interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell proliferation.[2] It has also been shown to inhibit protein kinase C (PKC) in T cells, an important enzyme in signal transduction.
-
Interference with Cytokine Signaling: It is believed to inhibit the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).
Biologic DMARDs: These agents are designed to target specific molecules involved in the inflammatory process. Major classes of biologic DMARDs include:
-
TNF-α Inhibitors (e.g., adalimumab, etanercept, infliximab): These drugs bind to and neutralize TNF-α, a pivotal pro-inflammatory cytokine in RA.
-
IL-6 Receptor Inhibitors (e.g., tocilizumab, sarilumab): These agents block the receptor for IL-6, another key cytokine that promotes inflammation and joint damage.
-
T-Cell Co-stimulation Modulators (e.g., abatacept): This class of drugs interferes with the activation of T-cells, which are central to the autoimmune response in RA.
-
B-Cell Depleting Agents (e.g., rituximab): These biologics target and deplete B-cells, which contribute to inflammation through antibody production and cytokine release.
Comparative Efficacy
Direct comparative efficacy data from head-to-head trials of this compound and modern biologic DMARDs is not available. However, a comparison can be inferred from their performance in clinical trials against placebo or conventional synthetic DMARDs (csDMARDs) like methotrexate (B535133).
Biologic DMARDs, when used in patients with an inadequate response to methotrexate, have consistently demonstrated significant improvements in clinical outcomes, including ACR20/50/70 response rates, and have shown the ability to slow or halt radiographic progression of joint damage. For instance, in a head-to-head trial, abatacept was shown to be non-inferior to adalimumab in achieving an ACR20 response at one year.[3]
Clinical trials of this compound have shown it to be superior to placebo in improving signs and symptoms of RA.[4] However, its onset of action is slow, often taking several months to show a clinical benefit. Comparisons with another oral gold compound, auranofin, suggested that this compound might have slightly greater efficacy but also a higher incidence of adverse effects.[4][5]
Table 1: Summary of Efficacy Data (Indirect Comparison)
| Feature | This compound | Modern Biologic DMARDs (e.g., TNF inhibitors, IL-6 inhibitors) |
| Primary Efficacy Endpoint | Improvement in tender and swollen joint counts, pain, and inflammatory markers vs. placebo.[4] | Significant improvement in ACR20/50/70 response rates, DAS28 remission, and inhibition of radiographic progression vs. placebo or methotrexate.[3] |
| Onset of Action | Slow (3-6 months) | Relatively rapid (weeks to a few months) |
| Radiographic Progression | Some evidence of slowing progression | Strong evidence for inhibition of joint damage progression |
| Use in Clinical Practice | Rarely used in current practice | Standard of care for moderate to severe RA, especially after methotrexate failure |
Safety and Tolerability Profile
The safety profiles of this compound and biologic DMARDs are distinct and represent a significant factor in treatment decisions.
This compound: Treatment with this compound is associated with a wide range of potential adverse effects, which often lead to discontinuation of therapy. Common side effects include:
-
Mucocutaneous reactions: Dermatitis, pruritus, and stomatitis are the most frequent adverse events.
-
Renal toxicity: Proteinuria is a common finding, and in some cases, nephrotic syndrome can develop.
-
Hematologic abnormalities: Thrombocytopenia, leukopenia, and aplastic anemia have been reported.
-
Nitritoid reactions: Flushing, dizziness, and fainting can occur shortly after injection.
Biologic DMARDs: The targeted nature of biologic DMARDs leads to a different set of safety concerns, primarily related to their immunosuppressive effects. Key risks include:
-
Increased risk of infections: Serious infections, including tuberculosis and opportunistic infections, are a significant concern.[6]
-
Injection site or infusion reactions: These are common but usually mild to moderate.
-
Development of anti-drug antibodies: This can lead to a loss of efficacy over time.
-
Specific risks for different classes: For example, TNF inhibitors have been associated with a potential for worsening heart failure, and IL-6 inhibitors can lead to changes in lipid levels and liver enzymes.[7]
Table 2: Comparative Safety Profile
| Adverse Event Category | This compound | Modern Biologic DMARDs |
| Common Adverse Events | Dermatitis, stomatitis, pruritus, proteinuria, diarrhea.[8][9] | Injection site/infusion reactions, upper respiratory tract infections. |
| Serious Adverse Events | Aplastic anemia, nephrotic syndrome, exfoliative dermatitis. | Serious infections (including tuberculosis), opportunistic infections, potential for malignancy (data are conflicting).[6] |
| Monitoring Requirements | Regular complete blood counts and urinalysis. | Screening for latent tuberculosis before initiation, monitoring for signs of infection. |
Experimental Protocols
The evaluation of DMARDs in rheumatoid arthritis follows standardized clinical trial methodologies to ensure robust and comparable data.
Typical Clinical Trial Design for a Biologic DMARD
A common design for a Phase III clinical trial of a new biologic DMARD in patients with an inadequate response to methotrexate would be a randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with active RA (e.g., ≥6 tender and ≥6 swollen joints, elevated C-reactive protein or erythrocyte sedimentation rate) who have had an inadequate response to a stable dose of methotrexate.
-
Intervention: Patients are randomized to receive the investigational biologic DMARD at a specific dose and schedule, or a placebo, while continuing their background methotrexate therapy.
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at a predefined time point (e.g., 24 weeks).
-
Secondary Endpoints: Include ACR50 and ACR70 responses, change from baseline in the Disease Activity Score 28 (DAS28), radiographic progression assessed by modified Sharp score, and patient-reported outcomes (e.g., Health Assessment Questionnaire-Disability Index).
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on infections, injection site/infusion reactions, and laboratory abnormalities.
In Vitro Assay for this compound's Mechanism of Action: T-Cell Proliferation Assay
To investigate the inhibitory effect of this compound on T-cell activation, a lymphocyte proliferation assay can be performed.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a 96-well plate in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Cells are stimulated with a T-cell mitogen, such as phytohemagglutinin (PHA), in the presence or absence of varying concentrations of sodium this compound.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), T-cell proliferation is assessed by adding [³H]-thymidine to the cultures for the final 18-24 hours. The incorporation of the radiolabeled thymidine (B127349) into the DNA of proliferating cells is measured using a scintillation counter.
-
Data Analysis: The results are expressed as counts per minute (CPM), and the inhibitory effect of this compound is calculated as a percentage of the proliferation observed in the stimulated, untreated control cells. This assay can demonstrate a dose-dependent inhibition of T-cell proliferation by this compound.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Zinc ions antagonize the inhibitory effect of this compound on glucocorticoid receptor function at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head comparison of subcutaneous abatacept versus adalimumab for rheumatoid arthritis: Findings of a phase IIIb, multinational, prospective, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative safety and efficacy of auranofin and parenteral gold compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arthritis.org [arthritis.org]
- 7. Cardiovascular Safety of Tocilizumab Versus Etanercept in Rheumatoid Arthritis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auranofin and sodium this compound in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between sodium this compound and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Aurothiomalate's Protein Binding Partners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of aurothiomalate's protein binding partners. Due to a scarcity of comprehensive, independent verification studies on this compound, this guide leverages available data on its known interactions and draws comparisons with more extensively studied metallodrugs, auranofin and cisplatin. Furthermore, it details established experimental protocols that can be employed for a thorough and independent verification of this compound's interactome.
Introduction to this compound and the Need for Independent Verification
Sodium this compound is a gold-based compound historically used in the treatment of rheumatoid arthritis.[1] While its therapeutic effects are acknowledged, a comprehensive understanding of its molecular mechanism, particularly its protein binding partners, remains elusive. Independent verification of its protein interactome is crucial for elucidating its mode of action, identifying potential off-target effects, and exploring its therapeutic potential in other diseases.
Comparison of Protein Binding Partners: this compound, Auranofin, and Cisplatin
To date, large-scale, unbiased proteomic studies specifically identifying the protein binding partners of this compound are limited. Available research has focused on its interaction with a few model proteins. In contrast, the protein interactomes of other metallodrugs, such as the orally administered gold compound auranofin and the platinum-based chemotherapy agent cisplatin, have been more extensively characterized using modern proteomic techniques.
Below is a comparative summary of known and potential protein binding partners.
Table 1: Identified Protein Binding Partners of this compound and Comparator Metallodrugs
| Drug | Identified Protein Binding Partners | Experimental Method | Reference |
| This compound | Ribonuclease A, Cytochrome c, Lysozyme (model proteins) | Electrospray Ionization Mass Spectrometry (ESI-MS) | [2] |
| Apo-transferrin | X-ray Crystallography | [3] | |
| Auranofin | Thioredoxin Reductase 1 (TXNRD1), NFKB2, CHORDC1 | Chemical Proteomics | [4] |
| Proteins involved in PI3K/AKT/mTOR pathway | Proteomic (RPPA) analysis | [5] | |
| Cisplatin | Vimentin, Glutathione-S-transferase π, Growth factor receptor-bound protein 2 | 2D Gel Electrophoresis, Mass Spectrometry | [6] |
| 39 plasma proteins (including complement and coagulation cascade proteins) | Affinity Chromatography, 4D Proteomics | [1][7] |
Note: This table is not exhaustive but highlights key findings from representative studies. The lack of extensive data for this compound underscores the need for further investigation.
Experimental Protocols for Independent Verification
To independently verify the protein binding partners of this compound, robust and unbiased techniques are required. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful approach for identifying protein-small molecule interactions on a proteome-wide scale. Below are detailed methodologies for performing such experiments.
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
The general workflow for identifying small molecule-protein interactions using AP-MS involves immobilizing the small molecule (bait) onto a solid support, incubating it with a protein lysate, washing away non-specific binders, eluting the specific binding partners, and identifying them by mass spectrometry.
Detailed Protocol: Chemical Pulldown Assay for this compound
This protocol outlines a chemical pulldown assay to identify this compound binding partners from cell lysates, a common method in chemical proteomics.[8][9]
Materials:
-
This compound
-
Amine-reactive resin (e.g., NHS-activated sepharose beads)
-
Cell culture of interest (e.g., synovial fibroblasts, cancer cell line)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt/pH-change buffer)
-
Reagents for SDS-PAGE and protein staining (e.g., Coomassie Blue or silver stain)
-
Mass spectrometry-grade trypsin
-
Reagents for in-gel digestion and peptide extraction
Procedure:
-
Bait Immobilization:
-
Synthesize an this compound derivative with a linker arm containing a reactive group (e.g., a primary amine) for covalent coupling to the resin.
-
Couple the derivatized this compound to the amine-reactive resin according to the manufacturer's instructions.
-
Wash the beads extensively to remove any non-covalently bound this compound.
-
Prepare control beads by blocking the reactive groups on the resin without adding this compound.
-
-
Cell Lysis:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Affinity Purification:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the this compound-coupled beads and control beads.
-
Perform the incubation with gentle rotation for a specified time (e.g., 2-4 hours) at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred to avoid elution buffer components that can interfere with the analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
In-gel digestion: Run the eluates on an SDS-PAGE gel. Excise the entire lane or specific bands, and perform in-gel digestion with trypsin.
-
On-bead digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Use quantitative proteomics software to compare the abundance of proteins identified from the this compound-coupled beads versus the control beads.
-
Quantitative Proteomic Approaches
To distinguish true binding partners from non-specific background proteins, quantitative proteomic strategies are essential.
3.3.1. Label-Free Quantification (LFQ)
LFQ methods compare the relative abundance of proteins based on the signal intensity of their corresponding peptides in the mass spectrometer.[10][11]
3.3.2. Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids.[12][13] This allows for the direct comparison of protein abundance between two cell populations in a single mass spectrometry experiment.
Signaling Pathways and Logical Relationships
The identified protein binding partners of this compound can be mapped to known signaling pathways to understand its potential biological effects. For instance, if proteins involved in the NF-κB signaling pathway are identified as binding partners, it would suggest a direct role of this compound in modulating inflammatory responses.
Conclusion
The comprehensive identification of this compound's protein binding partners through independent verification is a critical step towards a deeper understanding of its therapeutic mechanisms. While direct, large-scale evidence is currently lacking, this guide provides a framework for such an investigation by outlining robust experimental strategies and offering a comparative context with other well-characterized metallodrugs. The application of modern quantitative proteomic techniques will undoubtedly shed light on the complex molecular interactions of this compound and may pave the way for its repositioning in other therapeutic areas.
References
- 1. An open comparative study of auranofin vs. gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of model proteins with this compound, a clinically established gold(I) drug: The comparison with auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The X-ray structure of the adduct formed upon reaction of this compound with apo-transferrin: gold binding sites and a unique transferrin structure a ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03184A [pubs.rsc.org]
- 4. QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION [air.unimi.it]
- 5. Protein correlation profiling-SILAC to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 10. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 11. New label-free methods for protein relative quantification applied to the investigation of an animal model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
Auranofin and Aurothiomalate: A Comparative Analysis of their Contrasting Effects on Monocyte Interleukin-1 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two gold-containing compounds, auranofin and sodium aurothiomalate, on the production of interleukin-1 (IL-1) by human monocytes. The information presented is compiled from experimental data to assist researchers and professionals in the fields of immunology and drug development in understanding the distinct mechanisms of action of these two agents.
Contrasting Effects on IL-1 Production
Auranofin and sodium this compound exhibit notably different effects on the production of IL-1 by monocytes, particularly when these cells are stimulated with lipopolysaccharide (LPS). Research indicates a bi-modal effect for both compounds, where low concentrations can enhance IL-1 production, while higher concentrations lead to its inhibition.[1] However, the specifics of this dose-response and the underlying mechanisms diverge significantly between the two drugs.
A key distinction lies in their activity following preincubation. The inhibitory effect of auranofin on IL-1 production is evident even when monocytes are pre-treated with the compound and then washed before being exposed to LPS.[1][2] In contrast, preincubation with sodium this compound, even at high concentrations, has been shown to have no effect on subsequent IL-1 production.[3][4] This suggests that auranofin has a more direct and lasting inhibitory impact on the cellular machinery responsible for IL-1 synthesis.
Furthermore, while both drugs can inhibit the production of secreted IL-1, sodium this compound was found to be unable to inhibit the generation of cell-associated IL-1.[1][2] This points to a more comprehensive inhibitory action of auranofin on the entire IL-1 production and secretion pathway.
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of auranofin and sodium this compound on IL-1 production by LPS-stimulated human monocytes as reported in the literature.
| Compound | Effect on IL-1 Production | Concentration Range | Reference |
| Auranofin | Potentiation | 1-100 ng/mL | [1] |
| Inhibition (Secreted & Cell-Associated) | 10-500 ng/mL | [1] | |
| Dose-dependent decrease (preincubation) | ≥ 2.5 µg/mL | [3][4] | |
| Sodium this compound | Potentiation | 10-250 ng/mL | [1] |
| Inhibition (Secreted only) | 200-1000 ng/mL | [1] | |
| No effect (preincubation) | up to 100 µg/mL | [3][4] |
Experimental Protocols
The following is a generalized description of the experimental methodologies used in the cited studies to assess the effects of auranofin and sodium this compound on monocyte IL-1 production.
1. Monocyte Isolation:
-
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors or patients with arthritis using Ficoll-Paque density gradient centrifugation.
-
Monocytes were then separated from the PBMC population, often through adherence to plastic surfaces or by using techniques like counter-current centrifugation (elutriation).
2. Cell Culture and Drug Treatment:
-
Isolated monocytes were cultured in a serum-free medium.
-
The cells were stimulated with lipopolysaccharide (LPS) to induce the production of IL-1.
-
In parallel, cultures were treated with varying concentrations of auranofin or sodium this compound, either simultaneously with LPS stimulation or as a pre-treatment before the addition of LPS.
3. Measurement of IL-1 Production:
-
After a specified incubation period, the cell culture supernatants were collected to measure secreted IL-1.
-
The monocytes were lysed to measure cell-associated IL-1.
-
IL-1 activity was typically quantified using a bioassay, such as the thymocyte co-stimulatory assay, which measures the proliferation of murine thymocytes in response to IL-1.
Signaling Pathways and Mechanisms of Action
The differential effects of auranofin and sodium this compound on IL-1 production can be attributed to their distinct interactions with intracellular signaling pathways.
Auranofin: Auranofin is known to have a more targeted and potent inhibitory effect on inflammatory signaling. It has been shown to inhibit the NF-κB signaling pathway, a critical regulator of pro-inflammatory cytokine production, including IL-1β.[5][6][7] This inhibition can occur through multiple mechanisms, such as preventing the dimerization of Toll-like receptor 4 (TLR4), which is a key receptor for LPS.[5][8] Additionally, auranofin can suppress the activation of the NLRP3 inflammasome, a protein complex essential for the processing and secretion of active IL-1β.[9] More recent studies have also highlighted the role of auranofin in inducing the NRF2-dependent pathway, which can directly suppress the transcription of the IL-1β gene.[10]
Sodium this compound: The mechanism of action for sodium this compound is generally considered to be less specific. It is believed to act primarily by restoring cellular free thiol levels and sequestering reactive aldehydes, which can accumulate during inflammatory processes and contribute to cellular damage.[11] While it does inhibit macrophage function, its effects on specific IL-1 signaling pathways are not as well-defined as those of auranofin.[12] Some studies suggest it may interfere with T-cell responses to IL-2 rather than directly targeting IL-1 production pathways in monocytes.[13]
Experimental Workflow
References
- 1. The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of gold sodium thiomalate and auranofin on lipopolysaccharide-induced interleukin-1 production by blood monocytes in vitro: variation in healthy subjects and patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Auranofin Ameliorates Gouty Inflammation by Suppressing NLRP3 Activation and Neutrophil Migration via the IL-33/ST2–CXCL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin-Mediated NRF2 Induction Attenuates Interleukin 1 Beta Expression in Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium this compound: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sodium this compound on the polyclonal immunoglobulin secretion by human mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Aurothiomalate and Auranofin
For Immediate Release
This guide provides a comprehensive comparison of the toxicity profiles of two gold-based therapeutic agents, sodium aurothiomalate and auranofin, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from clinical trials and in vitro studies, offering insights into the distinct adverse effect profiles and mechanistic underpinnings of these two compounds.
Executive Summary
Sodium this compound, an injectable gold salt, and auranofin, an oral gold complex, have been utilized in the treatment of rheumatoid arthritis. While both demonstrate therapeutic efficacy, their toxicity profiles differ significantly. Clinical data indicates that auranofin is generally associated with a higher incidence of gastrointestinal side effects, such as diarrhea and abdominal pain. In contrast, sodium this compound is more frequently linked to mucocutaneous reactions, including rash and stomatitis, as well as more severe, albeit less common, toxicities like proteinuria and thrombocytopenia. Withdrawals from clinical trials due to adverse events have been reported to be more frequent with sodium this compound. Mechanistically, auranofin's toxicity is primarily attributed to its potent inhibition of thioredoxin reductase, leading to oxidative stress. The toxicological mechanism of sodium this compound is less definitively established but is thought to involve the induction of ferroptosis through targeting glutathione (B108866) peroxidase 4 (GPX4).
Comparative Toxicity Data from Clinical Trials
The following tables summarize the incidence of adverse effects and withdrawal rates for sodium this compound and auranofin based on data from comparative clinical studies.
Table 1: Incidence of Common Adverse Effects
| Adverse Effect | Auranofin (Incidence %) | Sodium this compound (Incidence %) | Reference(s) |
| Gastrointestinal | |||
| Diarrhea/Loose Stools | 8-57% | Less Common | [1][2] |
| Abdominal Pain | High | Less Common | |
| Nausea/Vomiting | Common | Common | [1] |
| Mucocutaneous | |||
| Rash/Pruritus | 20% | More Common & Potentially Severe | [1][2][3] |
| Stomatitis | Common | More Common | [3][4] |
| Renal | |||
| Proteinuria | Potentially Serious | More Frequent & Potentially Serious | [2][5] |
| Hematological | |||
| Thrombocytopenia | Potentially Serious | More Frequent & Potentially Serious | [2][5] |
| Leucopenia | Reported | Reported | [4] |
Table 2: Withdrawal Rates Due to Adverse Events in Clinical Trials
| Study | Auranofin Withdrawal Rate (%) | Sodium this compound Withdrawal Rate (%) | Reason for Withdrawal |
| Ward et al. | 6% | 27% | Rash, stomatitis, nitritoid reactions, abnormal liver enzymes, thrombocytopenia, proteinuria, leucopenia, pneumonitis |
| Harth et al. | Lower | Higher | Adverse reactions |
| Hull et al. (1-year study) | 43% (5/14 for side effects) | 30% (3/10 for side effects/poor control) | Side effects, poor disease control |
| One-year comparative study | Lower | Higher (2x) | Toxic reaction |
Mechanistic Pathways of Toxicity
The toxicological effects of auranofin and sodium this compound are rooted in distinct molecular pathways.
Auranofin's primary mechanism of toxicity involves the inhibition of the selenoenzyme thioredoxin reductase (TrxR).[6][7] This enzyme is a critical component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis. By inhibiting TrxR, auranofin disrupts the cell's ability to scavenge reactive oxygen species (ROS), leading to a state of oxidative stress.[6][7][8][9] This increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[8][9]
The mechanism of toxicity for sodium this compound is less clearly elucidated. However, recent evidence suggests that it may induce a form of iron-dependent programmed cell death known as ferroptosis.[10] This pathway is thought to be initiated by the drug's interaction with and inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[10] Inhibition of GPX4 leads to the accumulation of lipid peroxides and subsequent oxidative damage to the cell membrane, culminating in cell death.[10]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the toxicological assessment of gold compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of auranofin or sodium this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS can be quantified using fluorescent probes.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or culture dish).
-
Compound Exposure: Treat the cells with the gold compounds for the desired time period.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the dark. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Quantify the ROS levels by comparing the fluorescence intensity of treated cells to that of untreated controls.
In Vitro Nephrotoxicity Assessment
The potential for drug-induced kidney damage can be evaluated using cultured renal cells.
Protocol:
-
Cell Culture: Utilize a relevant renal cell line, such as human kidney proximal tubule epithelial cells (HK-2), and culture them to form a confluent monolayer.
-
Compound Incubation: Expose the cells to a range of concentrations of the gold compounds for a defined period.
-
Cytotoxicity Assessment: Evaluate cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
Biomarker Analysis: Measure the expression or release of kidney injury biomarkers, such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL), using techniques like ELISA or western blotting.
In Vitro Hematological Toxicity Assessment
The impact of the compounds on blood cells can be assessed using primary cell cultures.
Protocol:
-
Cell Isolation: Isolate primary hematopoietic cells (e.g., peripheral blood mononuclear cells or bone marrow-derived cells) from healthy donors.
-
Cell Culture and Treatment: Culture the isolated cells in appropriate media and expose them to the gold compounds at various concentrations.
-
Viability and Proliferation Assays: Assess the viability and proliferation of different hematopoietic cell lineages (e.g., erythroid, myeloid, and lymphoid progenitors) using colony-forming unit (CFU) assays or flow cytometry-based methods.
-
Apoptosis Detection: Quantify the induction of apoptosis in different cell populations using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
Signaling Pathway Visualizations
The following diagrams illustrate the proposed signaling pathways for the toxicity of auranofin and sodium this compound.
Caption: Auranofin-induced toxicity pathway.
Caption: Proposed sodium this compound toxicity pathway.
References
- 1. A double-blind study comparing sodium this compound and auranofin in patients with rheumatoid arthritis previously stabilized on sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Aurothiomalate and Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of sodium aurothiomalate, a gold-based disease-modifying antirheumatic drug (DMARD), and corticosteroids, a class of potent steroid hormones. We will delve into their mechanisms of action, present supporting experimental data, detail relevant experimental protocols, and visualize key pathways to offer a comprehensive resource for drug evaluation and development.
Introduction: Two Pillars of Anti-inflammatory Therapy
Corticosteroids, such as dexamethasone (B1670325) and hydrocortisone, are renowned for their potent and rapid anti-inflammatory and immunosuppressive effects.[1] They are chemically similar to cortisol, a natural hormone produced by the adrenal glands, and are used to treat a wide array of inflammatory and autoimmune conditions.[1][2] Their mechanism is primarily genomic, involving the regulation of gene expression to suppress inflammatory mediators.[3]
Sodium this compound is a gold-containing compound historically used in the treatment of rheumatoid arthritis.[4] As a DMARD, its primary role is to decrease inflammation and prevent joint destruction.[4] While its precise mechanism of action has been a subject of ongoing research, it is understood to involve the modulation of immune cell function and interference with key inflammatory signaling pathways.[5][6]
Mechanisms of Action: Converging on Key Inflammatory Hubs
Both corticosteroids and this compound exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory genes.
Corticosteroids: Genomic Repression
Corticosteroids function by binding to the cytosolic glucocorticoid receptor (GR).[7] This ligand-receptor complex translocates to the nucleus, where it suppresses inflammation through two main genomic mechanisms:
-
Transrepression: The activated GR directly interacts with and inhibits pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1). This prevents them from binding to DNA and initiating the transcription of genes for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[2][3]
-
Transactivation: The GR can bind to Glucocorticoid Response Elements (GREs) on DNA to increase the transcription of anti-inflammatory genes, such as MAPK Phosphatase-1 (MKP-1).[8] MKP-1, in turn, dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory cascade.[8][9]
This compound: Targeting Kinase and Transcription Factor Activity
The mechanism of this compound is multifaceted, but contemporary research points to its interference with inflammatory signaling at several levels:
-
NF-κB Inhibition: this compound has been shown to inhibit NF-κB, a central regulator of the inflammatory response.[10][11] Studies suggest it blocks the DNA-binding ability of NF-κB, thereby preventing the transcription of NF-κB-dependent pro-inflammatory genes like COX-2 and IL-6.[6][12]
-
MAPK Pathway Modulation: Similar to corticosteroids, this compound can upregulate the expression of MKP-1.[12] This leads to reduced phosphorylation and inactivation of p38 MAPK, subsequently inhibiting the expression of inflammatory mediators.[12]
Comparative Efficacy: Quantitative Data
The following tables summarize experimental data on the inhibitory effects of corticosteroids and this compound on the production of key inflammatory mediators. It is important to note that direct head-to-head comparative studies providing IC50 values under identical conditions are scarce. The data presented is compiled from various studies and cell types.
Table 1: Inhibitory Effects of Corticosteroids on Inflammatory Mediators
| Compound | Cell Type | Stimulus | Mediator Inhibited | IC50 / Effect | Citation |
| Dexamethasone | THP-1 (human monocytic) | TNF-α | MCP-1 | 3 nM | [7] |
| Dexamethasone | THP-1 (human monocytic) | TNF-α | IL-1β | 7 nM | [7] |
| Dexamethasone | THP-1 (human monocytic) | TNF-α | IL-8 | 55 nM | [7] |
| Dexamethasone | THP-1 (human monocytic) | TNF-α | MIP-1α | 59 nM | [7] |
| Dexamethasone | THP-1 (human monocytic) | TNF-α | MIP-1β | 34 nM | [7] |
| Dexamethasone | Human Neutrophils | TNF-α | IL-1β Production | ~52% inhibition at 10⁻⁶ M | [5] |
| Cortisol | Human Osteoblast-like cells | - (basal) | IL-6 mRNA & Protein | Max effect at 1 µM | [13] |
| Cortisol | Human Osteoblast-like cells | - (basal) | IL-1β Protein | Max effect at 1 µM | [13] |
| Hydrocortisone | Human PBMCs | LPS | IL-6 Production | Dose-dependent inhibition (10⁻¹⁰ to 10⁻³ M) | [12] |
Table 2: Observed Effects of Sodium this compound on Inflammatory Mediators
| Cell Type | Stimulus | Mediator/Process | Observed Effect | Citation |
| Fibroblast-Like Synoviocytes | IL-1β | COX-2 Transcription | Dose-dependent reduction | [6] |
| Fibroblast-Like Synoviocytes | IL-1β | PGE2 Release | Dose-dependent reduction | [6] |
| Fibroblast-Like Synoviocytes | IL-1β | NF-κB DNA Interaction | Blocked | [6] |
| Human Monocytes | LPS | IL-1 Production | No effect up to 100 µg/ml | [14] |
| Human Monocytes | LPS | IL-6 Production | No significant change in patients receiving treatment | [15] |
| Murine Peritoneal Macrophages | LPS | TNF & IL-1 Production | No inhibitory effect at 0.1-0.5 µg/ml | [16] |
| Human T-cells | PHA / IL-2 | IL-2 Receptor Expression | Inhibited | [17] |
Note: The lack of consistent, quantitative inhibitory data (such as IC50 values) for this compound on key cytokines like TNF-α and IL-1β in standard macrophage assays contrasts with the well-documented potent inhibition by corticosteroids. Some studies report a lack of effect or even stimulatory effects at certain concentrations.[14][16][18]
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating these compounds.
References
- 1. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The anti-rheumatic gold salt this compound suppresses interleukin-1beta-induced hyaluronan accumulation by blocking HAS1 transcription and by acting as a COX-2 transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of anti-inflammatory action of this compound, an inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cortisol on the expression of interleukin-6 and interleukin-1 beta in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of auranofin and sodium this compound on interleukin-1 production from human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of interleukin-6 by monocytes isolated from rheumatoid arthritis patients receiving second-line drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of auranofin and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium this compound inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effects of gold sodium thiomalate on IL-1, IL-2 production, IL-2 receptor expression and IL-2 responsiveness in thymocytes and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Aurothiomalate
The proper disposal of aurothiomalate, a gold-containing pharmaceutical compound, is governed by regulations for hazardous and pharmaceutical waste. Due to its heavy metal content, it must not be disposed of in standard trash or flushed down the drain.[1] Disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and prevent environmental contamination. The primary method of disposal is through a licensed hazardous waste disposal facility.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Gloves: Chemical-resistant gloves are mandatory.[2]
-
Eye Protection: Safety goggles or a face shield should be worn.[3]
-
Lab Coat: A lab coat or other protective suit is necessary to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, an approved dust respirator must be used.[5]
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: this compound waste must be classified as hazardous chemical waste.[1] Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste containing heavy metals may be considered hazardous.[6] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[7]
-
Containerization:
-
Place solid this compound waste, including contaminated items like weighing paper or gloves, into a dedicated, properly labeled hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[2]
-
Keep the container closed at all times except when adding waste.[7]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal.
-
The standard disposal method for this type of waste is high-temperature incineration in a licensed apparatus.[5][9]
-
Summary of Safety and Disposal Information
The following table summarizes key data from Safety Data Sheets (SDS) for sodium this compound.
| Parameter | Information | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Skin Sensitization (Category 1) | [2][3][10] |
| Signal Word | Warning | [1][2][10] |
| Hazard Statements | Harmful if swallowed. May cause an allergic skin reaction. | [2][10] |
| Personal Protective Equipment (PPE) | Protective gloves, safety goggles, lab coat, dust respirator (if applicable). | [3][4][5] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use in a well-ventilated area. | [3][5] |
| Prohibited Disposal Methods | Do not release into the environment. Do not flush into surface water or sanitary sewer system. | [1][7][11] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. Incineration is preferred. | [1][2][5] |
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound in a laboratory setting are not provided in standard safety and regulatory literature. The universally accepted procedure is collection and transfer to a specialized waste management facility. Attempting to treat or neutralize this chemical in the lab is not recommended due to the hazards involved and the potential for incomplete reactions leading to hazardous byproducts.
This compound Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from waste generation to final disposal.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[5]
-
If the spill is a solid, use dry cleanup procedures to avoid generating dust.[5] Sweep or shovel the material into a suitable container for disposal.[1]
-
If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[3]
-
Clean the spill area with soap and water.[4]
-
-
Major Spills:
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aaronhall.com [aaronhall.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. echemi.com [echemi.com]
- 11. epfl.ch [epfl.ch]
Essential Safety and Logistics for Handling Aurothiomalate
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Aurothiomalate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. It is crucial to always wear the appropriate PPE to prevent skin contact, inhalation, and eye contact.
| Equipment | Specification | Purpose | Citation |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) | To protect eyes from dust and splashes. | [1] |
| Skin Protection | Impervious, fire/flame resistant clothing and long-sleeved garments. | To prevent skin exposure to the chemical. | [1][2][3] |
| Protective gloves (e.g., nitrile). Gloves must be inspected prior to use. | To prevent direct skin contact. Contaminated gloves should be disposed of properly. | [1][4][5] | |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of harmful dust or aerosols. | [1] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong bases, acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area or in a chemical fume hood to avoid dust formation and inhalation.[3][4]
-
Wear the appropriate personal protective equipment as detailed in the table above.[1][4]
-
Wash hands thoroughly after handling.[4]
3. In Case of a Spill:
-
For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Do not flush into surface water or sanitary sewer systems.[3][4]
4. First Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If on skin: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[1][4]
-
If in eyes: Rinse with pure water for at least 15 minutes. Seek medical attention.[1][3]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Dispose of contents and container to an approved waste disposal plant.[4][5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable labware, should be considered hazardous waste and disposed of accordingly in sealed, labeled containers.
-
Empty Containers: Keep in suitable, closed containers for disposal.[4]
-
Environmental Precautions: Do not allow the material to contaminate ground water systems, and do not flush it into surface water or sanitary sewer systems.[3][4]
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
